2,6-Difluorophenyl isothiocyanate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,3-difluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSXNGIBAKYMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398649 | |
| Record name | 2,6-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-17-2 | |
| Record name | 2,6-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenyl isothiocyanate is a valuable and reactive organosulfur compound that serves as a key building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two fluorine atoms ortho to the isothiocyanate group, make it a versatile reagent for the introduction of the 2,6-difluorophenylthio moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
This compound is a combustible and corrosive liquid that requires careful handling.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 207974-17-2 | [1] |
| Molecular Formula | C₇H₃F₂NS | [1] |
| Molecular Weight | 171.17 g/mol | [1] |
| Boiling Point | 217 °C (lit.) | [1] |
| Density | 1.325 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.604 (lit.) | [1] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification
The most common and direct method for the synthesis of this compound is from its corresponding aniline precursor, 2,6-difluoroaniline.[3] This transformation can be achieved through various methods, with the use of thiophosgene or carbon disulfide being prevalent.[4] A general representation of this synthetic approach is outlined below.
Detailed Experimental Protocol (Adapted from analogous preparations)
The following protocol is a representative example for the synthesis of aryl isothiocyanates from anilines and can be adapted for the preparation of this compound.
Materials:
-
2,6-Difluoroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Ethyl chloroformate or a similar desulfurizing agent
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
-
Hydrochloric acid (HCl), aqueous solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane or other suitable eluent
Procedure:
-
Formation of the Dithiocarbamate Salt: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoroaniline in an anhydrous solvent. Cool the solution in an ice bath. To this stirred solution, add triethylamine, followed by the dropwise addition of carbon disulfide. Allow the reaction to stir at a low temperature for several hours, during which the dithiocarbamate salt may precipitate.[5]
-
Desulfurization: While maintaining the low temperature, slowly add a desulfurizing agent such as ethyl chloroformate to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period to ensure complete conversion.[5]
-
Work-up: Quench the reaction by pouring it into a mixture of ice and water. Acidify the aqueous layer with a dilute solution of hydrochloric acid. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]
-
Purification: The crude this compound is typically purified by vacuum distillation to remove any non-volatile impurities.[6] Alternatively, for smaller scales or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent such as hexane can be employed.[5]
Spectroscopic Data and Analysis
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the three protons on the phenyl ring. The protons ortho and para to the fluorine atoms will exhibit splitting due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The isothiocyanate carbon (-N=C=S) typically appears in the range of 125-140 ppm.[7] However, it is important to note that the signal for the isothiocyanate carbon can sometimes be broad or have a low intensity due to its relaxation properties.[3] The carbons directly attached to the fluorine atoms will show characteristic splitting (C-F coupling).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the region of 2000-2200 cm⁻¹.[8] Other characteristic bands include those for C-F stretching and aromatic C-H and C=C vibrations.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of the isothiocyanate group or fragments thereof, as well as fragmentation of the aromatic ring.[9]
Chemical Reactivity and Applications in Drug Development
The isothiocyanate functional group is a versatile electrophile that readily reacts with a variety of nucleophiles. This reactivity is central to its utility in organic synthesis.
Reactions with Nucleophiles
-
Amines: The reaction with primary and secondary amines is one of the most common applications, leading to the formation of substituted thioureas. This reaction is often rapid and high-yielding.
-
Alcohols and Thiols: this compound reacts with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.
Role in the Synthesis of Bioactive Molecules
The 2,6-difluorophenyl moiety is a common structural feature in many biologically active compounds, particularly in the development of kinase inhibitors. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the parent molecule. This compound serves as a convenient starting material for introducing this important pharmacophore. For example, it can be used in the synthesis of various heterocyclic compounds that are scaffolds for kinase inhibitors and other therapeutic agents.[4][10]
Safety and Handling
This compound is classified as a corrosive and hazardous substance.[1][2] It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
-
In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move the person to fresh air and seek medical attention.
Conclusion
This compound is a highly valuable reagent in organic synthesis, offering a straightforward method for the incorporation of the 2,6-difluorophenylthio group. Its predictable reactivity with nucleophiles, combined with the beneficial properties imparted by the difluorinated phenyl ring, makes it an attractive building block for the synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.
References
- 1. This compound 98 207974-17-2 [sigmaaldrich.com]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound | CAS#:207974-17-2 | Chemsrc [chemsrc.com]
- 5. prepchem.com [prepchem.com]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide to 2,6-Difluorophenyl Isothiocyanate: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2,6-difluorophenyl isothiocyanate. This compound is a valuable building block in medicinal chemistry and drug development, and this document aims to serve as a detailed resource for professionals in these fields.
Molecular Structure and Physicochemical Properties
This compound is an aromatic organic compound characterized by a phenyl ring substituted with two fluorine atoms at positions 2 and 6, and an isothiocyanate group at position 1. The presence of the electron-withdrawing fluorine atoms significantly influences the reactivity of the isothiocyanate group.
Below is a diagram of the molecular structure of this compound.
An In-depth Technical Guide to 2,6-Difluorophenyl isothiocyanate (CAS: 207974-17-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-difluorophenyl isothiocyanate, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document covers its physicochemical properties, synthesis, reactivity, and potential biological significance, offering detailed experimental protocols and insights for its application in research and development.
Core Properties and Safety Information
This compound is a halogenated aromatic isothiocyanate.[1] The presence of two fluorine atoms in the ortho positions significantly influences its electrophilicity and reactivity. It is a moisture-sensitive compound that hydrolyzes in water and should be stored in a cool, dry place.[2]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 207974-17-2 | [2] |
| Molecular Formula | C₇H₃F₂NS | [2] |
| Molecular Weight | 171.17 g/mol | [2] |
| Boiling Point | 217 °C (lit.) | [2] |
| Density | 1.325 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.604 (lit.) | [2] |
| Flash Point | 104 °C (219 °F) | [3] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Hydrolyzes in water | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | [2] |
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) due to proton-proton and proton-fluorine coupling. |
| ¹³C NMR | A characteristic signal for the isothiocyanate carbon (-N=C=S) is expected around 130-140 ppm, which may be broad. Aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling. |
| IR Spectroscopy | A strong, characteristic asymmetric stretching vibration for the isothiocyanate (-N=C=S) group in the range of 2000-2200 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 171. Characteristic fragmentation patterns for isothiocyanates would be observed. |
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and a respiratory sensitizer.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[4]
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
Synthesis and Experimental Protocols
This compound can be synthesized from its corresponding primary amine, 2,6-difluoroaniline.[2] Several general methods for the synthesis of isothiocyanates from amines are reported in the literature, with the use of thiophosgene or carbon disulfide being common.
Synthesis of this compound from 2,6-Difluoroaniline
The following is a representative experimental protocol adapted from general procedures for the synthesis of aryl isothiocyanates.
Method 1: Using Thiophosgene
This method is a classic and often high-yielding approach to isothiocyanate synthesis.
-
Materials:
-
2,6-Difluoroaniline
-
Thiophosgene
-
Triethylamine or another suitable base
-
Dichloromethane (or another inert solvent)
-
Hydrochloric acid (for workup)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.05 eq) in dichloromethane to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Method 2: Using Carbon Disulfide
This method avoids the use of the highly toxic thiophosgene.
-
Materials:
-
2,6-Difluoroaniline
-
Carbon disulfide
-
A base (e.g., triethylamine, aqueous ammonia)
-
A desulfurylating agent (e.g., ethyl chloroformate, tosyl chloride)
-
An appropriate solvent system (e.g., chloroform, aqueous media)
-
-
Procedure:
-
In a suitable reaction vessel, react 2,6-difluoroaniline (1.0 eq) with carbon disulfide (1.2 eq) in the presence of a base (e.g., triethylamine, 2.0 eq) to form the dithiocarbamate salt intermediate.
-
After the formation of the intermediate, add a desulfurylating agent such as ethyl chloroformate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Perform an aqueous workup to remove salts and unreacted reagents.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Experimental Workflow for Isothiocyanate Synthesis
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications
The isothiocyanate functional group is a versatile electrophile that readily reacts with various nucleophiles. This reactivity makes this compound a valuable building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry.[2]
Reaction with Amines to Form Thioureas
A primary application of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. These thiourea derivatives are of interest in medicinal chemistry due to their diverse biological activities.
-
General Reaction: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
-
Experimental Protocol for Thiourea Synthesis:
-
Dissolve the amine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If the resulting solid is pure, no further purification is necessary. Otherwise, the crude product can be purified by recrystallization or flash column chromatography.
-
Reaction with other Nucleophiles
This compound can also react with other nucleophiles, such as alcohols and thiols, to form thiocarbamates and dithiocarbamates, respectively.
Application in the Synthesis of Heterocycles
Isothiocyanates are important precursors for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. For instance, this compound is used in the synthesis of 1-acyl-1H-[2][5][6]triazole-3,5-diamine derivatives, which have been investigated as potential pharmaceutical agents.[1][2]
References
- 1. rsc.org [rsc.org]
- 2. Isothiocyanates induce autophagy and inhibit protein synthesis in primary cells via modulation of AMPK-mTORC1-S6K1 signaling pathway, and protect against mutant huntingtin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Difluorophenyl isocyanate [webbook.nist.gov]
- 5. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma | Haematologica [haematologica.org]
An In-depth Technical Guide to 1,3-Difluoro-2-isothiocyanatobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and synthetic approaches for 1,3-Difluoro-2-isothiocyanatobenzene (also known as 2,6-difluorophenyl isothiocyanate). The information is curated for professionals in research and development who require detailed chemical data.
Core Physical Properties
| Property | Value |
| Molecular Formula | C₇H₃F₂NS |
| Molecular Weight | 171.17 g/mol |
| Boiling Point | 217 °C (literature value) |
| Density | 1.325 g/mL at 25 °C (literature value) |
| Refractive Index | n20/D 1.604 (literature value) |
| Flash Point | 220 °F (104.4 °C) |
| Vapor Pressure | 1.21 mmHg at 25°C |
| Solubility | Hydrolyzes in water. Specific solubility data in organic solvents is not extensively documented. |
| Physical State | Liquid at room temperature |
Synthesis of 1,3-Difluoro-2-isothiocyanatobenzene
The primary synthetic route to 1,3-Difluoro-2-isothiocyanatobenzene involves the conversion of 2,6-difluoroaniline. While a variety of reagents can be employed for the synthesis of isothiocyanates from primary amines, a common and established method utilizes thiophosgene.
General Experimental Protocol: Synthesis from 2,6-Difluoroaniline
The following is a generalized protocol based on established methods for the synthesis of aryl isothiocyanates from anilines using thiophosgene. Caution: Thiophosgene is a highly toxic and corrosive chemical and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,6-Difluoroaniline
-
Thiophosgene (CSCl₂)
-
An inert solvent (e.g., dichloromethane, chloroform, or a biphasic system with water)
-
A base (e.g., triethylamine, sodium bicarbonate, or calcium carbonate)
Procedure:
-
Reaction Setup: A solution of 2,6-difluoroaniline is prepared in an inert solvent within a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thiophosgene: A solution of thiophosgene in the same inert solvent is added dropwise to the stirred solution of 2,6-difluoroaniline. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Neutralization: A base is added to neutralize the hydrogen chloride gas that is evolved during the reaction. In a biphasic system, an aqueous solution of a base like sodium bicarbonate is used.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting aniline.
-
Workup: Upon completion, the reaction mixture is worked up to isolate the product. This typically involves washing the organic layer with water and brine to remove any remaining base and salts.
-
Purification: The crude product is then purified. Common purification methods for liquid isothiocyanates include distillation under reduced pressure.
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of 1,3-Difluoro-2-isothiocyanatobenzene.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the biological activity or the engagement in specific signaling pathways of 1,3-Difluoro-2-isothiocyanatobenzene. The broader class of isothiocyanates is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Well-studied isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, have been shown to modulate various signaling pathways, including those related to oxidative stress response (Nrf2 pathway) and apoptosis. However, it is crucial to note that the biological effects of isothiocyanates are highly dependent on their specific chemical structure. Therefore, the activity of 1,3-Difluoro-2-isothiocyanatobenzene would require dedicated biological evaluation.
The following diagram depicts a generalized relationship for the investigation of a novel isothiocyanate's biological activity.
Caption: Logical workflow for investigating the biological activity of a novel compound.
An In-depth Technical Guide on the Solubility and Stability of 2,6-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, and the anticipated solubility and stability characteristics of 2,6-Difluorophenyl isothiocyanate. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide integrates general principles and data for aryl isothiocyanates with detailed experimental protocols, enabling researchers to generate precise data for their specific applications.
Core Physicochemical Properties
This compound is a halogenated aryl isothiocyanate with the molecular formula C₇H₃F₂NS. Its chemical structure, featuring a difluorinated benzene ring attached to the reactive isothiocyanate group, dictates its physical and chemical behavior.
| Property | Value | Reference |
| CAS Number | 207974-17-2 | [1][2][3] |
| Molecular Formula | C₇H₃F₂NS | [1][3] |
| Molecular Weight | 171.17 g/mol | [1][3] |
| Boiling Point | 217 °C (lit.) | [1][3] |
| Density | 1.325 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.604 (lit.) | [1][3] |
| Appearance | Clear, colorless liquid | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like". The aromatic ring suggests solubility in non-polar organic solvents, while the polar isothiocyanate group (-N=C=S) allows for some interaction with polar solvents.
General Solubility Expectations:
-
Water: Low solubility is expected. It is reported to hydrolyze in water.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble. For a similar compound, 2-Phenylethyl isothiocyanate, solubility in DMSO and DMF is approximately 30 mg/mL.[4]
-
Alcohols (e.g., Ethanol): Expected to be soluble. 2-Phenylethyl isothiocyanate shows a solubility of around 30 mg/mL in ethanol.[4]
-
Ethers (e.g., Diethyl Ether): Expected to be soluble.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): Expected to be soluble.[5]
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Lower solubility is anticipated compared to aromatic hydrocarbons, but some solubility is likely.[4]
Experimental Protocol for Solubility Determination (Saturation Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, dichloromethane, toluene)
-
Analytical balance
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial.
-
Add a known volume of the selected solvent.
-
Tightly seal the vial.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
The solubility is calculated from the measured concentration and the dilution factor.
-
Diagram of Experimental Workflow for Solubility Determination:
References
Commercial Suppliers and Technical Guide for 2,6-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-Difluorophenyl isothiocyanate, a versatile reagent in organic synthesis and a compound of interest for its potential biological activities. This document details commercially available sources, provides key physicochemical data, outlines experimental protocols for its synthesis and application, and explores the signaling pathways modulated by isothiocyanates.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The table below summarizes key information from several vendors, offering researchers a quick reference for procurement.
| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Amerigo Scientific | This compound | 98% | 207974-17-2 | F₂C₆H₃NCS | 171.17 |
| Sigma-Aldrich | This compound | 98% | 207974-17-2 | F₂C₆H₃NCS | 171.17 |
| ChemicalBook | This compound | Not Specified | 207974-17-2 | C₇H₃F₂NS | 171.17 |
| Fluoropharm | This compound | Not Specified | 207974-17-2 | C₇H₃F₂NS | 171.17 |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Boiling Point | 217 °C (lit.) |
| Density | 1.325 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.604 (lit.) |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of this compound from 2,6-Difluoroaniline
This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates.[1]
Materials:
-
2,6-Difluoroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Ethyl chloroformate
-
Chloroform (CHCl₃)
-
Ice
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
n-Hexane
Procedure:
-
In a reaction vessel equipped with a stirrer and cooled with an ice bath, mix 2,6-difluoroaniline and triethylamine.
-
Slowly add carbon disulfide to the mixture over a period of approximately 2.5 hours while maintaining the cool temperature and stirring.
-
Continue stirring at the same temperature for an additional 2 hours, during which time a precipitate should begin to form.
-
Allow the mixture to gradually warm to room temperature and continue stirring for another 2 hours.
-
Store the reaction mixture in a refrigerator overnight.
-
Add chloroform to the solidified reaction mixture and stir to create a suspension.
-
Cool the mixture to 10°C and slowly add ethyl chloroformate over 2 hours.
-
Stir the mixture for an additional 3.5 hours at room temperature.
-
Pour the reaction solution into ice water and acidify to a weakly acidic pH with concentrated hydrochloric acid.
-
Separate the chloroform layer.
-
Wash the organic layer with water, dry it, and concentrate it under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using n-hexane as the eluent to obtain this compound as a colorless oil.
Workflow for the Synthesis of this compound:
Synthesis of N-Aryl-N'-(2,6-difluorophenyl)thiourea
This is a general procedure for the reaction of an isothiocyanate with a primary amine to form a thiourea derivative.[2][3]
Materials:
-
This compound
-
Substituted primary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
-
Apparatus for solvent removal (e.g., rotary evaporator)
-
Silica gel for flash column chromatography (if necessary)
-
Eluent for chromatography (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent to a concentration of approximately 0.1–0.5 M.
-
To the stirred solution of the isothiocyanate, add the primary amine (1.0–1.1 equivalents) dropwise at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature. Gentle heating can be applied to accelerate the reaction if the reactants are not very reactive.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-aryl-N'-(2,6-difluorophenyl)thiourea.
General Reaction Scheme for Thiourea Synthesis:
Biological Activity and Signaling Pathways
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential health benefits, including anticancer and anti-inflammatory properties.[4][5] While specific studies on this compound are limited, the general mechanisms of action for ITCs are well-established and likely apply to this analog.
Anticancer Activity and the NF-κB Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, cell survival, and proliferation.[6][7] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Isothiocyanates have been shown to inhibit the NF-κB signaling pathway.[8][9]
Mechanism of NF-κB Inhibition by Isothiocyanates:
Antioxidant and Anti-inflammatory Effects via the Nrf2 Pathway
Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes.[10][11][12][13] Isothiocyanates are potent activators of the Nrf2 pathway.[10][13]
Mechanism of Nrf2 Activation by Isothiocyanates:
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 5. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 2,6-Difluorophenyl isothiocyanate
An In-Depth Technical Guide to the Safety and Handling of 2,6-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safe handling, storage, use, and disposal of this compound (CAS No. 207974-17-2). The information is intended to equip laboratory personnel with the necessary knowledge to minimize risks and manage this chemical responsibly in a research and development setting.
Chemical and Physical Properties
This compound is a halogenated aryl isothiocyanate used as an intermediate in organic and pharmaceutical synthesis.[1][2] It is a clear, colorless liquid that is sensitive to moisture and hydrolyzes in water.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 207974-17-2 | [1][3] |
| Molecular Formula | C₇H₃F₂NS | [1][4] |
| Molecular Weight | 171.17 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 217 °C (lit.) | [1][3][4] |
| Density | 1.325 g/mL at 25 °C (lit.) | [1][3][4] |
| Refractive Index (n20/D) | 1.604 (lit.) | [1][3][4] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [3] |
| Vapor Pressure | 1.21 mmHg at 25°C | [4] |
| Water Solubility | Hydrolyzes in water | [1][2] |
| Storage Temperature | 2-8°C | [1][3][4] |
Hazard Identification and Classification
This chemical is classified as hazardous and requires careful handling. The primary hazards are severe skin corrosion and respiratory sensitization.[3][5] It is designated as a combustible, corrosive hazardous material.[6] Table 2 summarizes its hazard classification according to the Globally Harmonized System (GHS).
Table 2: Hazard Identification and Classification
| Category | Information | References |
| GHS Pictograms | GHS05 (Corrosion), GHS08 (Health Hazard) | [4][5] |
| Signal Word | Danger | [1][3][4][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1][3][5] |
| Precautionary Statements | P260/P261: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P284: Wear respiratory protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. P405: Store locked up. P501: Dispose of contents/container to industrial incineration plant. | [1][2][5] |
| Hazard Class | 8 (Corrosive), 6.1 (Toxic) | [1][4] |
| Packing Group | II | [1][4] |
| RIDADR | UN 1760 | [1][4] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to ensure safety. The logical workflow for handling this chemical involves careful planning, use of appropriate controls, and proper disposal.
Caption: General workflow for safely handling this compound.
Engineering Controls
All work with this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[5][7] Use spark-proof and anti-static equipment where possible to prevent ignition.[5][8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is mandatory. Due to the corrosive and sensitizing nature of the compound, comprehensive protection is required.[5]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & References |
| Eye/Face Protection | Chemical safety goggles and a full faceshield. | Protects against severe eye damage and skin burns from splashes.[3][4][5] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat and/or chemically resistant apron or coveralls. Closed-toe shoes. | Prevents skin contact which can cause severe burns.[4][5][9][10] |
| Respiratory Protection | For routine use in a fume hood, respiratory protection may not be required. In case of inadequate ventilation, spills, or aerosol generation, a NIOSH-approved full-face respirator with a combination organic vapor/particulate (type ABEK) cartridge is necessary. | Protects against inhalation, which can cause respiratory sensitization, allergy, or asthma-like symptoms.[2][3][4][5] |
Storage Requirements
Store in a cool, dry, and well-ventilated place with a recommended temperature of 2-8°C.[1][3][6] The container must be kept tightly closed to protect it from moisture, to which it is sensitive.[5][11] The storage area should be secure and locked up.[5]
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[5][8][12] The material is also sensitive to moisture and hydrolyzes in water.[1][5]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of exposure or a spill.
Spill and Leak Cleanup
In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[5] Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[9] Do not allow the product to enter drains or waterways.[5][13]
First Aid Measures
First responders should protect themselves before assisting. The following table outlines the immediate first aid measures required for different routes of exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention. | [5][14] |
| Skin Contact | Immediately take off all contaminated clothing. Flush the affected skin with large amounts of water for at least 15-20 minutes, using a safety shower if available. Seek immediate medical attention. | [5][15] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [5] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention. | [5][7] |
Disposal Considerations
This compound and its containers must be treated as hazardous waste.[13] Disposal should be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not dispose of it via drains or into the environment.[5][13]
Applications in Research and Development
Role as a Chemical Intermediate
This compound serves as a versatile building block in organic synthesis.[1][2] The isothiocyanate group (-N=C=S) is a reactive electrophilic center, making it useful for creating a variety of sulfur- and nitrogen-containing heterocyclic compounds and thiourea derivatives.[16][17][18] These structures are often explored in drug discovery programs.[18] The compound can be prepared from 2,6-difluoroaniline.[1][4][6]
Potential Biological Relevance: Inhibition of Store-Operated Calcium Entry
While direct signaling pathway involvement for this compound is not documented, structurally related 2,6-difluorobenzamide derivatives have been synthesized and identified as inhibitors of store-operated calcium (SOC) channels.[19] This pathway is crucial for cellular calcium homeostasis and is implicated in conditions like colorectal cancer.[19] The inhibition targets the interaction between the ER calcium sensor STIM1 and the plasma membrane channel Orai1.[19]
Caption: Simplified Store-Operated Calcium Entry (SOCE) pathway and potential inhibition site.
Experimental Protocols
The following sections provide a generalized experimental protocol for the use of this compound in a common synthetic transformation.
Protocol 1: General Synthesis of a N,N'-Disubstituted Thiourea
This protocol describes the reaction of this compound with a primary amine to form a thiourea derivative. This is a fundamental reaction for this class of compounds.[18]
Materials:
-
This compound
-
A primary amine (e.g., aniline or benzylamine) (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Ethanol, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
-
To this stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-4 hours.
-
If a precipitate forms upon completion, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Caption: Experimental workflow for the synthesis and purification of a thiourea derivative.
References
- 1. This compound | 207974-17-2 [m.chemicalbook.com]
- 2. This compound | 207974-17-2 [amp.chemicalbook.com]
- 3. This compound 98 207974-17-2 [sigmaaldrich.com]
- 4. This compound | CAS#:207974-17-2 | Chemsrc [chemsrc.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Personal Protective Equipment (PPE) for Spray Polyurethane Foam [spraypolyurethane.org]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. echemi.com [echemi.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Difluorophenyl Isothiocyanate: A Core Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
2,6-Difluorophenyl isothiocyanate is a crucial fluorinated organic building block utilized extensively in the synthesis of pharmaceutically active compounds.[1][2] Its unique structural features, particularly the electrophilic isothiocyanate group and the difluorinated phenyl ring, make it a versatile reagent for creating diverse molecular architectures with significant biological activity. This guide provides a comprehensive overview of its properties, synthesis, applications, and key experimental protocols relevant to its use in pharmaceutical research.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental for its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a combustible, corrosive liquid that hydrolyzes in water.[3][4][5] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 207974-17-2 | [3] |
| Molecular Formula | C₇H₃F₂NS | [3] |
| Molecular Weight | 171.17 g/mol | [2] |
| Boiling Point | 217 °C (lit.) | [3] |
| Density | 1.325 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.604 (lit.) | [3] |
| Flash Point | 104 °C (219.2 °F) - closed cup | |
| Storage Temperature | 2-8°C | [6] |
| SMILES String | Fc1cccc(F)c1N=C=S | [2] |
| InChI Key | DBSXNGIBAKYMSS-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as hazardous and requires careful handling in a well-ventilated chemical fume hood.[5][7] It is known to cause severe skin burns, eye damage, and may cause allergy or asthma symptoms if inhaled.[5]
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Corrosion 1B, Respiratory Sensitization 1 | GHS05 (Corrosion), GHS08 (Health Hazard) | Danger | H314: Causes severe skin burns and eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator (e.g., type ABEK (EN14387) filter), must be worn at all times when handling this substance.[6]
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat or ignition sources.[5]
Synthesis of this compound
The primary route for synthesizing this compound involves the reaction of its corresponding aniline with a thiocarbonyl transfer reagent.
General Synthesis Pathway
The most common laboratory and industrial preparation starts from 2,6-difluoroaniline.[2][3][6] This primary amine is treated with thiophosgene (CSCl₂) or a less hazardous equivalent to form the isothiocyanate group.
Experimental Protocol: Synthesis from 2,6-Difluoroaniline
This protocol is a generalized procedure based on established methods for isothiocyanate synthesis from anilines.[8][9]
Materials:
-
2,6-Difluoroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA) or another suitable base
-
A desulfurating agent (e.g., tosyl chloride, ethyl chloroformate)[8][9]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, THF)
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-difluoroaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Dithiocarbamate Formation: Cool the solution in an ice bath. Add carbon disulfide (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10°C. Stir the resulting mixture for 2-4 hours at room temperature.
-
Desulfurization: Cool the mixture again in an ice bath. Add a solution of the desulfurating agent (e.g., ethyl chloroformate, 1.1 eq) in DCM dropwise, keeping the temperature below 10°C.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by pouring it into ice-cold water. Acidify the aqueous layer with 1M HCl. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a non-polar eluent like hexane/ethyl acetate) to yield pure this compound.
Application as a Pharmaceutical Intermediate
The primary utility of this compound in drug synthesis stems from the high reactivity of the isothiocyanate group toward nucleophiles.[10][11] This reactivity allows for the straightforward formation of thiourea linkages, which are prevalent in many biologically active molecules.
Synthesis of Substituted Thioureas
The reaction with primary or secondary amines is a highly efficient and atom-economical method to produce N,N'-disubstituted thioureas.[10][12] These thiourea derivatives are of significant interest in drug discovery, exhibiting a broad spectrum of activities, including anticancer and antihypertensive properties.[6][10] The 2,6-difluoro substitution pattern is often incorporated to enhance metabolic stability, improve binding affinity, or modulate the pharmacokinetic profile of the final drug candidate.
Experimental Protocol: General Synthesis of N-(2,6-Difluorophenyl)-Thioureas
This protocol provides a generalized method for reacting this compound with an amine.[10][11]
Materials:
-
This compound
-
A primary or secondary amine of choice
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the selected amine (1.0 equivalent).[10]
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM) under an ambient atmosphere.[10][11]
-
Reagent Addition: To the stirring solution, add this compound (1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion at room temperature.[10]
-
Reaction Monitoring: The reaction is often exothermic and typically proceeds to completion within a few hours.[11] Monitor the progress using Thin Layer Chromatography (TLC) until one of the starting materials is fully consumed.[10]
-
Work-up and Isolation:
-
Precipitation: If the thiourea product precipitates directly from the reaction mixture, it can be isolated by filtration, washed with a cold, non-polar solvent (e.g., hexane), and dried under vacuum.[11]
-
Extraction: If the product remains in solution, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.[11]
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[11]
References
- 1. 207974-17-2 | this compound - Fluoropharm [fluoropharm.com]
- 2. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 207974-17-2 [m.chemicalbook.com]
- 4. This compound | 207974-17-2 [amp.chemicalbook.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. This compound | CAS#:207974-17-2 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. prepchem.com [prepchem.com]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
A Technical Guide to the Biological Activities of Fluorinated Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of fluorine atoms into the chemical structure of ITCs can profoundly influence their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy and novel mechanisms of action. This technical guide provides a comprehensive overview of the biological activities of fluorinated isothiocyanates, with a focus on their therapeutic potential. We will delve into their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Anticancer Activity
Fluorinated isothiocyanates have demonstrated significant potential as anticancer agents, often exhibiting superior activity compared to their non-fluorinated counterparts. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various fluorinated isothiocyanates against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Sulforaphane Analogs | |||
| (S)-1-isothiocyanato-4-((2,2,2-trifluoroethyl)sulfinyl)butane | HCT 116 (Colon) | Lower than Sulforaphane | [1] |
| Fluoroaryl analog of Sulforaphane 1 | MALME-3M (Melanoma) | More potent than Sulforaphane | [2] |
| Fluoroaryl analog of Sulforaphane 2 | HT-29 (Colon) | More potent than Sulforaphane | [2] |
| Fluoroaryl analog of Sulforaphane 3 | MCF7 (Breast) | More potent than Sulforaphane | [2] |
| Fluoroaryl analog of Sulforaphane 4 | MDA-MB-231 (Breast) | More potent than Sulforaphane | [2] |
| Fluorescently Labeled ITCs | |||
| NBDC4NCS | PC3 (Prostate) | 3.3 | [3] |
| NBDC4NCS | T47D (Breast) | 2.8 | [3] |
| DNSC4NCS | PC3 (Prostate) | 16.8 | [3] |
| MeAkrC4NCS | PC3 (Prostate) | 4.0 | [3] |
| Other Fluorinated ITCs | |||
| 4-Trifluoromethyl Phenyl Isothiocyanate | Breast Cancer Cells | Potent Inhibitor | [4] |
| Fluorine-containing ester derivative I1c | COX-2 Inhibition | IC50 = 0.025 µM | [5] |
Mechanisms of Anticancer Action
Fluorinated ITCs exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and modulating critical signaling pathways.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Fluorinated ITCs have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases, a family of proteases that execute the apoptotic program.
Signaling Pathway: Apoptosis Induction by Fluorinated Isothiocyanates
Caption: Intrinsic apoptosis pathway induced by fluorinated isothiocyanates.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification enzymes. Fluorinated ITCs can activate the Nrf2 pathway, leading to the upregulation of protective genes and contributing to their chemopreventive effects.
Signaling Pathway: Nrf2 Activation by Fluorinated Isothiocyanates
Caption: Activation of the Nrf2 antioxidant pathway by isothiocyanates.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Fluorinated ITCs can inhibit the NF-κB pathway, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.
Signaling Pathway: NF-κB Inhibition by Fluorinated Isothiocyanates
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.
Antimicrobial Activity
Fluorinated isothiocyanates have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi. The introduction of fluorine can enhance the antimicrobial potency and broaden the spectrum of activity.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of fluorinated isothiocyanates against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Fluoroaryl Sulforaphane Analogs | |||
| Analog 1 | Staphylococcus aureus (MRSA) | More potent than Sulforaphane | [2] |
| Analog 2 | Gram-positive bacteria | More potent than Sulforaphane | [2] |
| Other ITCs | |||
| Benzyl ITC (BITC) | Staphylococcus aureus (MRSA) | 2.9 - 110 | [6] |
| Allyl ITC (AITC) | Campylobacter jejuni | 50 - 200 | [7] |
| Benzyl ITC (BITC) | Campylobacter jejuni | 1.25 - 5 | [7] |
Insecticidal Activity
Preliminary studies suggest that fluorinated organic compounds, including some isothiocyanates, may possess insecticidal properties. The high electronegativity of fluorine can influence the binding of these compounds to target sites in insects, potentially leading to enhanced toxicity. Further research is needed to fully elucidate the insecticidal potential of fluorinated ITCs. Some studies have shown that certain fluorinated compounds exhibit significant insecticidal properties.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of fluorinated isothiocyanates.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Fluorinated isothiocyanate (FITC) stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the FITC for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: General experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Fluorinated isothiocyanate (FITC)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the FITC for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Caspase Activity Assay
This assay measures the activity of caspases, key mediators of apoptosis.
Materials:
-
Fluorinated isothiocyanate (FITC)
-
Cell lysis buffer
-
Caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)
-
Reaction buffer
-
Microplate reader
Procedure:
-
Treat cells with the FITC to induce apoptosis.
-
Lyse the cells to release cellular proteins, including caspases.
-
Incubate the cell lysate with a colorimetric or fluorometric caspase substrate.
-
The activated caspase cleaves the substrate, releasing a chromophore or fluorophore.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The amount of color or fluorescence produced is proportional to the caspase activity.
Western Blot Analysis for Nrf2 and NF-κB
Western blotting is used to detect and quantify specific proteins in a sample.
Materials:
-
Fluorinated isothiocyanate (FITC)
-
Cell lysis buffer and nuclear extraction kit
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the FITC.
-
Prepare whole-cell lysates or nuclear and cytoplasmic fractions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysate, Lamin B1 for nuclear fraction).
Experimental Workflow: Western Blot Analysis
References
- 1. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity [mdpi.com]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Terminal Peptide Sequencing using 2,6-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical technique in protein analysis, providing essential information about protein identity, structure, and function. The Edman degradation, a stepwise method for sequencing amino acids from the N-terminus of a peptide, remains a cornerstone of protein chemistry.[1] This method relies on the reaction of an isothiocyanate with the free N-terminal amino group, followed by cleavage and identification of the derivatized amino acid. While phenyl isothiocyanate (PITC) is the most commonly used reagent, the exploration of fluorinated analogs like 2,6-Difluorophenyl isothiocyanate (DFPITC) presents potential advantages in sensitivity and chromatographic separation.
The introduction of fluorine atoms into the phenyl ring of the isothiocyanate can alter the electronic properties of the molecule, potentially influencing reaction kinetics and the detectability of the resulting thiohydantoin derivatives. This application note provides a theoretical framework and a generalized protocol for the use of this compound in N-terminal peptide sequencing.
Principle of the Method
The use of this compound in N-terminal sequencing follows the fundamental principles of the Edman degradation. The process is a cyclical series of chemical reactions:
-
Coupling: Under alkaline conditions, the this compound (DFPITC) reacts with the free α-amino group of the peptide's N-terminal amino acid to form a 2,6-difluorophenylthiocarbamoyl (DFPTC)-peptide.
-
Cleavage: The peptide is then treated with a strong anhydrous acid, which cleaves the peptide bond between the first and second amino acids. This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable 2,6-difluorophenylthiohydantoin (DFPTH)-amino acid derivative through treatment with aqueous acid.
-
Identification: The DFPTH-amino acid is identified using chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC). The remaining peptide, now one amino acid shorter, can re-enter the cycle for the sequencing of the next amino acid.
Potential Advantages of this compound
While direct comparative data for DFPITC is limited in publicly available literature, the unique properties of fluorinated organic compounds suggest several potential benefits over the traditional PITC reagent:
-
Altered Reactivity: The electron-withdrawing nature of the fluorine atoms can increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster and more efficient coupling reactions with the N-terminal amino group.
-
Improved Chromatographic Separation: The introduction of fluorine can significantly alter the polarity and retention behavior of the resulting DFPTH-amino acid derivatives. This may lead to improved resolution in reversed-phase HPLC, allowing for more accurate identification.
-
Enhanced Detection: Fluorinated compounds can be amenable to more sensitive detection methods, such as mass spectrometry, due to their unique isotopic signature and fragmentation patterns.
-
Reduced Background: The altered chromatographic properties could help in separating the DFPTH-amino acid derivatives from reaction byproducts, leading to cleaner chromatograms and lower limits of detection.
Data Presentation
The following tables provide a comparative summary of the key parameters for N-terminal sequencing reagents. The data for PITC is based on established literature, while the entries for DFPITC are theoretical and would require experimental validation.
Table 1: Comparison of Reagent Properties and Reaction Conditions
| Parameter | Phenyl Isothiocyanate (PITC) | This compound (DFPITC) (Theoretical) |
| Molar Mass | 135.19 g/mol | 171.18 g/mol |
| Coupling pH | 8.5 - 9.5 | 8.5 - 9.5 (optimization may be required) |
| Coupling Time | 20 - 30 minutes | Potentially shorter due to increased reactivity |
| Cleavage Acid | Anhydrous Trifluoroacetic Acid (TFA) | Anhydrous Trifluoroacetic Acid (TFA) |
| Cleavage Time | 1 - 4 minutes | Similar to PITC |
| Conversion to PTH | Aqueous Acid (e.g., 25% TFA) | Aqueous Acid (e.g., 25% TFA) |
| Conversion Time | 10 - 30 minutes | Similar to PITC |
Table 2: Comparison of Analytical Performance
| Parameter | Phenylthiohydantoin (PTH)-Amino Acids | 2,6-Difluorophenylthiohydantoin (DFPTH)-Amino Acids (Theoretical) |
| Detection Method | UV-Vis (254 nm or 269 nm) | UV-Vis, potentially enhanced Mass Spectrometry |
| Sensitivity | Picomole range[2] | Potentially higher sensitivity |
| HPLC Column | Reversed-phase C18 | Reversed-phase C18 or specialized fluorinated phases |
| Elution Order | Well-established | Requires determination and standardization |
| Derivative Stability | Generally stable | Expected to be stable |
Experimental Protocols
The following protocols are generalized for Edman degradation and should be optimized for use with this compound.
Materials and Reagents
-
Purified peptide or protein sample (lyophilized or in a low-salt buffer)
-
This compound (DFPITC)
-
Coupling buffer: 5% (v/v) triethylamine in a suitable organic solvent (e.g., pyridine or N-methylpiperidine)
-
Sequencing-grade Trifluoroacetic Acid (TFA), anhydrous
-
Conversion solution: 25% (v/v) aqueous TFA
-
Extraction solvent: Ethyl acetate or 1-chlorobutane
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Standard DFPTH-amino acids (for calibration)
Protocol 1: N-Terminal Derivatization (Coupling)
-
Dissolve the peptide sample in the coupling buffer.
-
Add a solution of DFPITC in a suitable solvent (e.g., heptane) to the peptide solution. A molar excess of DFPITC is typically used.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20 minutes).
-
After the coupling reaction, dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove excess reagents and solvent.
Protocol 2: Cleavage of the N-Terminal Residue
-
Add anhydrous TFA to the dried sample.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 2-3 minutes) to effect cleavage.
-
Dry the sample under a stream of nitrogen to remove the TFA.
Protocol 3: Extraction and Conversion
-
Resuspend the dried sample in a small volume of water or a suitable buffer.
-
Extract the cleaved anilinothiazolinone (ATZ)-amino acid derivative with an organic solvent (e.g., ethyl acetate). The remaining peptide stays in the aqueous phase.
-
Transfer the organic phase containing the ATZ-amino acid to a new tube.
-
Dry the organic extract.
-
Add the conversion solution (25% aqueous TFA) to the dried extract.
-
Incubate at a controlled temperature (e.g., 55°C) for approximately 20 minutes to convert the ATZ-amino acid to the more stable DFPTH-amino acid.
-
Dry the sample to remove the conversion solution.
Protocol 4: HPLC Analysis
-
Reconstitute the dried DFPTH-amino acid in a suitable solvent for HPLC injection (e.g., acetonitrile/water mixture).
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute the DFPTH-amino acids using a gradient of an appropriate mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer).
-
Detect the eluting DFPTH-amino acids using a UV-Vis detector at an appropriate wavelength or by mass spectrometry.
-
Identify the amino acid by comparing the retention time of the sample peak with the retention times of standard DFPTH-amino acids.
Mandatory Visualizations
Caption: Experimental workflow of N-terminal peptide sequencing using DFPITC.
Caption: Chemical reactions in DFPITC-based Edman degradation.
Conclusion
The use of this compound as a reagent for N-terminal peptide sequencing presents a promising, albeit largely theoretical, alternative to the standard PITC-based Edman degradation. The potential for enhanced reactivity, improved chromatographic separation, and increased detection sensitivity warrants further investigation. The protocols and comparative data presented in this application note provide a foundational framework for researchers and drug development professionals to explore the utility of DFPITC. Empirical validation is necessary to fully characterize its performance and establish optimized conditions for its routine use in protein sequencing.
References
Application Notes and Protocols for Protein Labeling with 2,6-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a fundamental technique in life sciences and drug development, enabling the study of protein function, localization, and interactions. Isothiocyanates are a class of reagents that react efficiently with primary amines on proteins, forming stable thiourea bonds. This document provides a detailed protocol for labeling proteins using 2,6-Difluorophenyl isothiocyanate, a reagent that can be used to introduce a difluorophenyl group onto a protein. This modification can be useful for a variety of applications, including the development of antibody-drug conjugates (ADCs), the study of protein-drug interactions, and the creation of protein-based diagnostics.
The isothiocyanate group (-N=C=S) of this compound reacts with the primary amine groups (-NH2) present on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[1] This reaction is most efficient under slightly alkaline conditions, where the amine groups are deprotonated and thus more nucleophilic.[2] The resulting thiourea linkage is stable, ensuring a permanent modification of the protein.[3]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage Conditions |
| This compound | Various | e.g., CBB1120991 | 2-8°C, desiccated |
| Protein of interest | User-provided | - | As per protein requirements |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Sodium Bicarbonate Buffer (0.1 M, pH 9.0) | - | - | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | - | - | Room Temperature |
| Gel Filtration Column (e.g., Sephadex G-25) | Cytiva | GE17-0851-01 | Room Temperature |
| (Optional) Hydroxylamine Hydrochloride | Sigma-Aldrich | 55450 | Room Temperature |
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein of interest in PBS at a concentration of 1-10 mg/mL.
-
Crucial Note: Ensure the buffer does not contain any primary amines (e.g., Tris, glycine) or sodium azide, as these will compete with the protein for reaction with the isothiocyanate.[4] If necessary, dialyze the protein against PBS overnight at 4°C to remove interfering substances.
-
-
This compound Stock Solution:
Protein Labeling Procedure
-
pH Adjustment: Adjust the pH of the protein solution to 9.0 by adding the 0.1 M sodium bicarbonate buffer. A pH range of 8.5-9.5 is generally recommended for efficient labeling of primary amines with isothiocyanates.[2]
-
Molar Ratio Calculation: Determine the desired molar excess of this compound to protein. A starting point of a 10- to 20-fold molar excess is recommended.[3] The optimal ratio may need to be determined empirically for each protein.
-
Labeling Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Protect the reaction mixture from light, as isothiocyanate reagents can be light-sensitive.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3] The longer incubation at a lower temperature may be preferable for proteins that are not stable at room temperature.[3]
-
-
(Optional) Quenching the Reaction: To stop the labeling reaction, a quenching reagent such as hydroxylamine can be added to a final concentration of 10-50 mM and incubated for 1-2 hours.
Purification of the Labeled Protein
-
Gel Filtration Chromatography: The most common method for removing unreacted this compound and byproducts is gel filtration chromatography.[4]
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
-
Apply the reaction mixture to the column.
-
Elute the protein with PBS. The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained by the column.
-
-
Dialysis: Alternatively, the labeled protein can be purified by extensive dialysis against PBS at 4°C.
Characterization of the Labeled Protein
The degree of labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule, can be determined using various analytical techniques, such as mass spectrometry.
Experimental Workflow
References
Application Notes & Protocols: The Use of 2,6-Difluorophenyl Isothiocyanate in Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical process in protein characterization, providing essential information about protein identity, structure, and function. The Edman degradation, developed by Pehr Edman, has been a cornerstone of protein sequencing for decades.[1][2][3] This robust chemical method allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide or protein.[1][3][4] The core of this technique relies on the reaction of the free N-terminal amino group with an isothiocyanate reagent, traditionally phenyl isothiocyanate (PITC).[1]
In the pursuit of enhanced sensitivity and improved analytical performance, various analogs of PITC have been explored.[5][6] These modifications often aim to introduce properties that facilitate detection or alter chromatographic behavior. This document explores the theoretical application of 2,6-Difluorophenyl isothiocyanate (DFPITC) as a reagent in the Edman degradation process, based on the established principles of the technique.
Note: While the use of various isothiocyanate analogs is documented, specific and detailed experimental protocols, quantitative performance data, and established advantages for this compound in Edman degradation are not widely available in the reviewed scientific literature. The following protocols and discussions are therefore based on the standard Edman chemistry and extrapolated for the use of DFPITC.
Principle of the Method
The Edman degradation using this compound would follow the same three fundamental steps as the classic method: Coupling, Cleavage, and Conversion. The resulting 2,6-difluorophenylthiohydantoin (DFPTH)-amino acid derivative would then be identified via chromatography.
-
Coupling: Under alkaline conditions, the this compound reagent reacts with the uncharged α-amino group of the N-terminal amino acid of the polypeptide chain. This reaction forms a 2,6-difluorophenylthiocarbamoyl (DFPTC)-peptide derivative.[1]
-
Cleavage: The peptide bond of the N-terminal residue is selectively cleaved under anhydrous acidic conditions (typically using trifluoroacetic acid, TFA). This releases the terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, in this case, a difluorophenylthiazolinone derivative, leaving the rest of the peptide chain intact.[1][2]
-
Conversion & Identification: The unstable thiazolinone derivative is extracted with an organic solvent and then converted into a more stable 2,6-difluorophenylthiohydantoin (DFPTH)-amino acid derivative by treatment with aqueous acid.[1] This stable derivative is then identified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to that of known DFPTH-amino acid standards. The cycle is then repeated on the shortened peptide.
Potential Advantages of this compound
The introduction of fluorine atoms to the phenyl ring could theoretically offer several analytical advantages:
-
Modified Chromatographic Properties: The high electronegativity and unique properties of fluorine could alter the retention behavior of the resulting DFPTH-amino acids in RP-HPLC, potentially leading to better separation and resolution compared to standard PTH-amino acids.
-
Alternative Detection Methods: The presence of fluorine opens the possibility for detection using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which could serve as an orthogonal or confirmatory analytical method.
-
Enhanced Mass Spectrometric Detection: Fluorination can influence the ionization efficiency and fragmentation patterns of molecules in mass spectrometry, which might be leveraged for improved sensitivity or more informative fragmentation spectra in MS-based identification workflows.[6]
Experimental Protocols
The following are generalized protocols adapted for the use of this compound. Optimization of reaction times, temperatures, and reagent concentrations would be necessary for routine use.
Protocol 1: Manual Edman Degradation Cycle
Materials:
-
Peptide/Protein Sample (lyophilized, salt-free)
-
This compound (DFPITC)
-
Coupling Buffer: Heptane/ethyl acetate (1:1) containing 5% triethylamine (v/v) or similar alkaline buffer.
-
Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA)
-
Extraction Solvent: 1-Chlorobutane or Ethyl Acetate
-
Conversion Reagent: 25% Aqueous Trifluoroacetic Acid (TFA)
-
HPLC-grade solvents (Acetonitrile, Water)
-
Standard DFPTH-amino acids (for HPLC calibration)
Procedure:
-
Sample Preparation:
-
Place the lyophilized peptide sample (10-100 picomoles) into a small reaction vial.
-
Thoroughly dry the sample under vacuum to remove any residual water and acid.
-
-
Step 1: Coupling Reaction
-
Add 20 µL of Coupling Buffer to the sample vial.
-
Add 1 µL of a 5% (v/v) solution of DFPITC in a suitable solvent like acetonitrile.
-
Vortex briefly and incubate at 50°C for 20-30 minutes.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
-
Step 2: Cleavage Reaction
-
Add 20 µL of anhydrous TFA to the dried sample.
-
Incubate at 50°C for 10-15 minutes.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Step 3: Extraction and Conversion
-
Add 30 µL of an extraction solvent (e.g., 1-chlorobutane) to the vial. Vortex thoroughly to dissolve the thiazolinone derivative.
-
Transfer the organic solvent to a new vial, leaving the shortened peptide behind.
-
Dry the extracted thiazolinone derivative under nitrogen.
-
To the dried residue, add 10 µL of 25% aqueous TFA.
-
Incubate at 50°C for 15-20 minutes to convert the derivative to the stable DFPTH-amino acid.
-
Dry the sample completely in a vacuum centrifuge.
-
-
Step 4: Analysis
-
Reconstitute the dried DFPTH-amino acid in a small volume (e.g., 10-20 µL) of HPLC mobile phase.
-
Inject the sample onto an RP-HPLC system for identification.
-
The shortened peptide remaining in the original reaction vial is dried and subjected to the next cycle of degradation (returning to Step 1).
-
Protocol 2: HPLC Analysis of DFPTH-Amino Acids
System:
-
A standard HPLC system with a UV detector (detection at ~254-269 nm) and a C18 reverse-phase column is suitable.
Mobile Phases:
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Mobile Phase B: Acetonitrile.
Gradient Elution (Example):
-
A linear gradient from 10% to 50% Mobile Phase B over 20-30 minutes at a flow rate of 1 mL/min. The exact gradient will need to be optimized based on the separation of the standard DFPTH-amino acid mixture.
Procedure:
-
Prepare a standard mixture of all 20 DFPTH-amino acids.
-
Inject the standard mixture to determine the retention time for each derivative and establish a calibration curve.
-
Inject the unknown sample from the Edman cycle.
-
Identify the DFPTH-amino acid by comparing its retention time to the standards.
Data Presentation
Quantitative data for the performance of this compound in Edman degradation is not available in the searched literature. For a comparative analysis, one would need to generate data experimentally. The following table illustrates how such data could be structured for comparison against the standard PITC reagent.
Table 1: Hypothetical Performance Comparison of DFPITC vs. PITC
| Parameter | This compound (DFPITC) | Phenyl Isothiocyanate (PITC) | Notes |
| Repetitive Yield (%) | Data not available | ~98-99% | The efficiency of each degradation cycle. |
| Initial Yield (%) | Data not available | >90% | The efficiency of the first coupling reaction. |
| Detection Limit (pmol) | Data not available | ~1-10 pmol | The minimum amount of sample required for detection. |
| Reaction Time (Coupling) | Data not available | 20-30 min | Time required for the coupling step. |
| Reaction Time (Cleavage) | Data not available | 10-15 min | Time required for the cleavage step. |
Table 2: Hypothetical HPLC Retention Times for DFPTH-Amino Acids
| Amino Acid | DFPTH-Derivative Retention Time (min) | PTH-Derivative Retention Time (min) |
| Alanine (Ala) | Data not available | Varies |
| Arginine (Arg) | Data not available | Varies |
| Asparagine (Asn) | Data not available | Varies |
| Aspartic Acid (Asp) | Data not available | Varies |
| ... | ... | ... |
| Valine (Val) | Data not available | Varies |
| (Note: Retention times are highly dependent on the specific HPLC column, mobile phases, and gradient used.) |
Visualizations
The following diagrams illustrate the generalized workflow and chemical logic of the Edman degradation process.
Conclusion
While this compound presents an intriguing hypothetical alternative to PITC for Edman degradation, its practical application, efficacy, and specific advantages are not yet established in the available scientific literature. The protocols and potential benefits outlined here are based on established chemical principles and serve as a theoretical guide for researchers interested in exploring fluorinated analogs for N-terminal protein sequencing. Experimental validation would be required to determine the actual performance characteristics, develop optimized protocols, and create the necessary analytical standards for the resulting DFPTH-amino acids.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. ehu.eus [ehu.eus]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with Phenyl Isothiocyanate (PITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical drug development. Due to the lack of a strong chromophore in most amino acids, their direct detection by UV-Vis spectrophotometry after HPLC separation is challenging. Pre-column derivatization with a labeling agent that imparts a UV-active or fluorescent tag to the amino acids is a widely adopted strategy to enhance detection sensitivity and selectivity.
Phenyl isothiocyanate (PITC) is a well-established derivatizing agent for the analysis of primary and secondary amino acids. It reacts with the amino group of amino acids under mild alkaline conditions to form stable phenylthiocarbamyl (PTC) derivatives. These PTC-amino acids can be readily separated by reversed-phase HPLC and detected with high sensitivity by UV absorbance.
While the user requested information on 2,6-Difluorophenyl isothiocyanate (DFPITC), a comprehensive search of scientific literature and databases did not yield specific established protocols or quantitative data for its use in amino acid derivatization for HPLC analysis. Therefore, this document provides a detailed application note and protocol for the widely validated and utilized PITC derivatization method. The principles and procedures outlined here can serve as a strong foundation for developing a method using DFPITC, should the reagent become more readily available and characterized for this application.
Principle of Derivatization
The derivatization of amino acids with phenyl isothiocyanate (PITC) is a well-established method for pre-column modification in HPLC analysis. The reaction, often referred to as the Edman degradation chemistry, proceeds under mild alkaline conditions. The nucleophilic amino group of the amino acid attacks the electrophilic carbon atom of the isothiocyanate group of PITC. This reaction results in the formation of a stable phenylthiocarbamyl (PTC) derivative of the amino acid. These PTC-amino acid derivatives are highly UV-active, typically monitored at 254 nm, allowing for sensitive detection.
The generalized reaction is as follows:
This reaction is advantageous as it is relatively rapid, proceeds with high yield for both primary and secondary amino acids (like proline), and the resulting derivatives are stable enough for chromatographic analysis.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards: A standard mixture of amino acids (e.g., 2.5 µmol/mL of each) in 0.1 M HCl.
-
Derivatization Reagent: Phenyl isothiocyanate (PITC), sequencing grade.
-
Coupling Buffer: A mixture of ethanol, water, and triethylamine (TEA) in a 2:2:1 (v/v/v) ratio. Some protocols use a mixture of ethanol, water, pyridine, and PITC in a 31.7:31.7:31.7:5.0 (v/v/v/v) ratio.[1]
-
Drying Reagent: High-purity nitrogen gas or a vacuum concentrator (e.g., Centrivap).
-
Reconstitution Solution: Mobile phase A or a suitable buffer, such as 5 mM sodium phosphate buffer (pH 7.4) containing 5% acetonitrile.
-
HPLC Grade Solvents: Acetonitrile (ACN), methanol (MeOH), and water.
-
Mobile Phase A: 0.14 M sodium acetate buffer containing 0.5 mL/L of triethylamine, adjusted to pH 6.4 with glacial acetic acid.
-
Mobile Phase B: 60% Acetonitrile in water.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if necessary.
Equipment
-
HPLC System: A binary gradient HPLC system equipped with a UV detector, an autosampler, a column oven, and data acquisition software.
-
Reversed-Phase HPLC Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
pH Meter.
-
Vortex Mixer.
-
Centrifuge.
-
Vacuum Concentrator.
Sample Preparation (General Guideline)
-
Protein Hydrolysis (if applicable): For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids. The hydrolysate should be dried to remove the acid.
-
Sample Dilution: Dilute the amino acid standards or sample hydrolysates to the desired concentration range with 0.1 M HCl.
Derivatization Protocol
-
Drying: Transfer an appropriate volume (e.g., 10-20 µL) of the amino acid standard solution or sample into a microcentrifuge tube. Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.
-
Coupling Reaction:
-
Add 20 µL of the coupling buffer (ethanol:water:TEA, 2:2:1 v/v/v) to the dried sample.
-
Add 5 µL of a 5% (v/v) solution of PITC in ethanol.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture at room temperature for 20 minutes.
-
-
Removal of Excess Reagent: Dry the sample again under vacuum to remove the excess PITC and coupling buffer. This step is crucial to prevent interference in the subsequent HPLC analysis.
-
Reconstitution: Reconstitute the dried PTC-amino acid derivatives in a known volume (e.g., 100-200 µL) of the reconstitution solution. Vortex thoroughly to ensure complete dissolution.
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material. Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.14 M Sodium Acetate, 0.5 mL/L TEA, pH 6.4.
-
Mobile Phase B: 60% Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 10 | 15 |
| 20 | 40 |
| 25 | 100 |
| 30 | 100 |
| 31 | 0 |
| 40 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Data Presentation
The following tables summarize typical performance data for the PITC derivatization method based on literature values. Note that specific values may vary depending on the exact experimental conditions and instrumentation used.
Table 1: Chromatographic Parameters for PTC-Amino Acids
| Amino Acid | Retention Time (min) |
| Aspartic Acid | 5.2 |
| Glutamic Acid | 6.8 |
| Serine | 8.1 |
| Glycine | 8.9 |
| Histidine | 9.5 |
| Arginine | 10.1 |
| Threonine | 10.8 |
| Alanine | 11.5 |
| Proline | 12.3 |
| Tyrosine | 15.2 |
| Valine | 16.1 |
| Methionine | 16.9 |
| Cysteine | 17.5 |
| Isoleucine | 18.2 |
| Leucine | 18.9 |
| Phenylalanine | 20.1 |
| Tryptophan | 21.5 |
| Lysine | 22.8 |
Note: Retention times are approximate and can vary based on the specific column and HPLC system.
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1-10 pmol |
| Limit of Quantitation (LOQ) | 5-50 pmol |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualizations
References
Application Notes and Protocols for Peptide Modification with Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of peptides with isothiocyanates is a fundamental and widely utilized bioconjugation technique. This method primarily targets the primary amino groups of a peptide, such as the N-terminal α-amine and the ε-amine of lysine residues, to form a stable thiourea linkage.[1][2] This covalent modification is instrumental in various applications, including the attachment of fluorescent labels for imaging and tracking, the introduction of reporter groups for analytical purposes, and the development of therapeutic peptide conjugates.[3][4] One of the most common applications is the fluorescent labeling of peptides and proteins using reagents like fluorescein isothiocyanate (FITC).[3][5] This document provides detailed protocols and a summary of reaction conditions to guide researchers in successfully modifying peptides with isothiocyanates.
Chemical Principle
The core of this modification is the nucleophilic addition of a deprotonated primary amine from the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[2] This reaction results in the formation of a stable thiourea bond. The reactivity of the amino groups is highly dependent on the pH of the reaction medium, as the amine must be in its non-protonated, nucleophilic state (-NH2) to react.[2]
Key Reaction Parameters
The success and efficiency of peptide modification with isothiocyanates are governed by several critical parameters. Optimization of these conditions is often necessary for specific peptides and isothiocyanates to achieve desired labeling efficiency and specificity.
| Parameter | Typical Range/Value | Notes |
| pH | 8.5 - 9.5 | A basic pH is crucial to deprotonate the primary amino groups, rendering them nucleophilic. The N-terminal α-amino group (pKa ≈ 8.9) is more reactive at a slightly lower pH than the ε-amino group of lysine (pKa ≈ 10.5). For labeling all available amines, a pH above 9 is recommended.[2][6] Buffers such as sodium bicarbonate or borate are commonly used. Amine-containing buffers like Tris must be avoided as they will compete for the isothiocyanate.[1][2] |
| Temperature | Room Temperature to 37°C | Most labeling reactions are performed at room temperature.[2][5] However, a slight increase in temperature to 37°C can significantly increase the reaction yield.[7] It is important to note that higher temperatures can also accelerate side reactions and potentially lead to peptide degradation.[2][8] |
| Reaction Time | 1 - 4 hours to overnight | The optimal reaction time can vary depending on the specific reactants and conditions. Progress can be monitored using analytical techniques like HPLC.[2][5] |
| Solvent | Aqueous buffer with organic co-solvent (e.g., DMSO, DMF, Acetonitrile) | Many isothiocyanate reagents are hydrophobic and require an organic co-solvent for dissolution.[1][2] The peptide is typically dissolved in the aqueous buffer, and the isothiocyanate is dissolved in an anhydrous organic solvent before being mixed.[2] A common practice is to use a mixture, for instance, a 1:1 ratio of borate buffer to acetonitrile.[7] |
| Molar Ratio (Isothiocyanate:Peptide) | 1.5:1 to 10:1 or higher | An excess of the isothiocyanate reagent is often used to drive the reaction to completion.[1][2][7] The optimal ratio should be determined experimentally for each specific peptide and application.[2] |
Experimental Protocols
Protocol 1: In-Solution Labeling of a Purified Peptide with FITC
This protocol is adapted for labeling a purified peptide in a liquid phase.
Materials:
-
Purified peptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer, pH 9.0
-
Desalting column or dialysis membrane
-
Reaction tubes (protected from light)
Procedure:
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a suitable concentration (e.g., 1-2 mg/mL).[1][4]
-
Initiate the Reaction: Add the FITC solution to the peptide solution. A typical starting point is a 5:1 molar ratio of FITC to peptide.[1] Mix gently.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.[1] For potentially higher yields, the temperature can be increased to 37°C.[7]
-
Quench the Reaction (Optional): The reaction can be stopped by adding an amine-containing buffer, such as 10 mM Tris.[1]
-
Purification: Remove the unreacted FITC and byproducts using a desalting column, spin filter, or dialysis, depending on the size of the peptide.[1]
-
Storage: Store the labeled peptide at 4°C, protected from light.[1]
Protocol 2: On-Resin N-Terminal Labeling of a Peptide with FITC
This protocol allows for specific labeling at the N-terminus of a peptide during solid-phase peptide synthesis (SPPS). To avoid a common side reaction where the N-terminal amino acid is cleaved off (Edman degradation-type cyclization), a spacer like β-alanine or 6-aminohexanoic acid (Ahx) should be coupled to the N-terminus before labeling.[3][5]
Materials:
-
Peptide-bound resin with a deprotected N-terminal amine
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Isopropanol
Procedure:
-
N-terminal Deprotection: Ensure the Fmoc protecting group of the N-terminal amino acid (or spacer) is removed using a standard procedure (e.g., 20% piperidine in DMF).[5]
-
Resin Washing: Wash the resin thoroughly with DMF and then DCM.[3]
-
Prepare Labeling Solution: Dissolve FITC (at least 3 molar equivalents relative to the resin substitution) in DMF. Add DIPEA (6 molar equivalents).[5]
-
Initiate the Reaction: Add the FITC/DIPEA mixture to the resin.[5]
-
Incubation: Agitate the mixture at room temperature for 2 hours to overnight, ensuring it is protected from light.[5]
-
Resin Washing: After the reaction, remove the labeling solution and wash the resin with DMF, followed by isopropanol, and then DCM.[3]
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).
Visual Representations
Caption: General workflow for in-solution peptide modification with isothiocyanates.
Caption: Reaction of a peptide's primary amine with an isothiocyanate to form a stable thiourea linkage.
Troubleshooting and Optimization
-
Low Reaction Yield:
-
Non-specific Labeling (Multiple Lysines):
-
For N-terminal specific labeling in solution, perform the reaction at a lower pH (around 8.5-9.0) to leverage the pKa difference between the N-terminal α-amine and the lysine ε-amine.[2][6]
-
The most reliable method for site-specific labeling is to perform the modification on a solid support where lysine side chains are protected.[2]
-
-
Side Reaction (N-terminal Cleavage):
-
Solubility Issues:
-
If the peptide or isothiocyanate has poor solubility, use a co-solvent system. Dissolve the peptide in the aqueous buffer and the isothiocyanate in an organic solvent (DMSO or DMF) before mixing.[2]
-
By carefully controlling the reaction conditions and following these detailed protocols, researchers can effectively modify peptides with isothiocyanates for a wide range of applications in research and drug development.
References
Application Note: Enhanced Peptide Analysis in Mass Spectrometry using 2,6-Difluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the use of 2,6-Difluorophenyl isothiocyanate (2,6-DFPITC) as a derivatizing agent for peptides in mass spectrometry (MS) analysis. Derivatization with 2,6-DFPITC at the N-terminus of peptides can significantly enhance ionization efficiency and direct fragmentation, leading to improved sensitivity and more confident sequence identification. This approach is particularly valuable for quantitative proteomics and the characterization of complex peptide mixtures. While direct quantitative data for 2,6-DFPITC is emerging, the principles and expected benefits are based on extensive studies of the parent compound, phenyl isothiocyanate (PITC), and its analogs.[1][2][3]
Introduction
In mass spectrometry-based proteomics, the chemical properties of peptides greatly influence their ionization and fragmentation behavior. Peptides with low proton affinity or those present in low abundance can be challenging to detect and characterize. Chemical derivatization of peptides is a powerful strategy to overcome these limitations. Isothiocyanate reagents, such as PITC, have a long history of use in protein chemistry, most notably in Edman degradation for N-terminal sequencing. In the context of mass spectrometry, PITC and its derivatives have been shown to enhance the MS signal of peptides and to promote specific fragmentation pathways, aiding in spectral interpretation.[3][4][5]
This compound is a fluorinated analog of PITC. The introduction of the electron-withdrawing fluorine atoms is anticipated to influence the fragmentation pattern and potentially enhance the signal intensity in certain mass spectrometric analyses. This application note provides a generalized protocol for peptide derivatization with 2,6-DFPITC and discusses the expected outcomes for qualitative and quantitative peptide analysis.
Principle of Derivatization
This compound reacts specifically with the primary amino group at the N-terminus of a peptide under slightly alkaline conditions. The reaction forms a phenylthiocarbamoyl (PTC) derivative. This modification adds a fixed mass to the peptide, which can be used as a tag for identification.
Reaction Scheme:
References
- 1. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]
- 2. search.lib.uconn.edu [search.lib.uconn.edu]
- 3. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Solid-Phase Peptide Sequencing with Isothiocyanate Reagents
Introduction
N-terminal sequencing is a fundamental technique in proteomics and drug development, crucial for protein identification, characterization of post-translational modifications, and quality control of synthetic peptides and proteins.[1] The Edman degradation, a method developed by Pehr Edman, is the cornerstone of N-terminal sequencing.[2][3] This chemical method allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide chain.[4][5] The process relies on the reaction of an isothiocyanate reagent, most commonly Phenylisothiocyanate (PITC), with the free α-amino group of the peptide's N-terminal residue.[6][7]
Solid-phase peptide sequencing, an advancement on the original liquid-phase method, involves covalently attaching the peptide sample to an insoluble solid support, such as a resin or glass beads.[3][8] This approach offers significant advantages, including simplified purification steps, reduced sample loss, and amenability to full automation, making it highly efficient for sequencing peptides at sub-nanomole levels.[9][10]
Principle of the Method
The solid-phase Edman degradation is a cyclical three-step process:
-
Coupling: Under mildly alkaline conditions, the isothiocyanate reagent (e.g., PITC) reacts with the uncharged N-terminal amino group of the immobilized peptide to form a stable phenylthiocarbamoyl-peptide (PTC-peptide).[5][11][12]
-
Cleavage: The peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This selectively cleaves the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain (shortened by one residue) attached to the solid support.[3][4][5]
-
Conversion & Identification: The released ATZ-amino acid is extracted with an organic solvent and then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[2][3][4] This stable PTH-amino acid is then injected into an HPLC system for identification by comparing its retention time with known standards.[13][14] The cycle is then repeated on the shortened peptide to identify the next amino acid in the sequence.[4]
Modern automated sequencers can perform 30 to 50 cycles with high efficiency, although the practical length is often limited by the buildup of background by-products.[4][5][9]
Quantitative Data Summary
The efficiency and sensitivity of solid-phase Edman degradation are influenced by several factors, including the instrument, the nature of the peptide, and the purity of reagents. The following table summarizes typical quantitative parameters.
| Parameter | Typical Value/Range | Notes |
| Sample Amount | 10 - 100 picomoles | Modern instruments can achieve high sensitivity.[5] Sub-nanomole levels are common.[9] |
| Repetitive Yield | 90 - 99% | Represents the efficiency of a single cycle. Higher yields allow for longer sequencing runs.[12] |
| Sequencing Length | Up to 30-50 residues | Practically limited by the decrease in repetitive yield and increase in background signals.[5][9] |
| Cycle Time | 30 - 60 minutes | Varies depending on the specific protocol and instrumentation used.[9][12] |
| Detection Limit | ~5 picomoles | Refers to the practical detection limit for PTH-amino acids by conventional HPLC.[15] |
Experimental Workflow
The overall process of solid-phase peptide sequencing is a cyclical operation involving immobilization, sequential degradation, and analysis.
Caption: Workflow of a single cycle in solid-phase Edman degradation.
Detailed Experimental Protocols
These protocols provide a generalized methodology. Specific parameters may require optimization based on the peptide sample and available instrumentation.
Protocol 1: Peptide Immobilization on Solid Support
This protocol describes the covalent attachment of a peptide to an amine-functionalized solid support (e.g., DITC-glass beads) via its C-terminus or lysine side chains.
Materials:
-
Peptide sample (10-100 nmol)
-
1,4-Phenylene diisothiocyanate (DITC)-activated glass beads or similar resin
-
Coupling Buffer: Pyridine/water/triethylamine solution
-
Nitrogen gas source
-
Centrifuge
Procedure:
-
Dissolve the purified peptide sample in the coupling buffer.
-
Add the DITC-activated solid support to the peptide solution.
-
Incubate the mixture under a nitrogen atmosphere with gentle agitation for 1-2 hours at a controlled temperature (e.g., 50°C).
-
Centrifuge the mixture to pellet the solid support.
-
Carefully remove the supernatant.
-
Wash the support extensively with the coupling buffer, followed by methanol and dichloroethane to remove any non-covalently bound peptide and excess reagents.[9]
-
Dry the solid support with the immobilized peptide completely under a stream of nitrogen or in a vacuum centrifuge. The sample is now ready for sequencing.
Protocol 2: Automated Solid-Phase Edman Degradation Cycle
This protocol is typically performed using an automated protein sequencer. The steps below outline the chemical reactions within a single cycle.
Reagents:
-
Coupling Reagent (R1): 5% (v/v) Phenylisothiocyanate (PITC) in a suitable solvent like pyridine or heptane.[6]
-
Cleavage Reagent (R2): Anhydrous Trifluoroacetic Acid (TFA).[3][6]
-
Conversion Reagent (R3): Aqueous acid (e.g., 25% TFA in water or 1N HCl).[3][6]
-
Wash Solvents: Heptane, Ethyl Acetate, Dichloroethane, Methanol.[6][9]
Procedure:
-
Coupling Reaction:
-
The solid support with the immobilized peptide is exposed to the PITC solution (R1) under alkaline conditions (often provided by a vapor-phase base like triethylamine).
-
The reaction is incubated at a controlled temperature (e.g., 50°C) for approximately 20-30 minutes to form the PTC-peptide.[6]
-
Following the reaction, the support is washed thoroughly with organic solvents (e.g., heptane and ethyl acetate) to remove excess PITC and reaction by-products.
-
-
Cleavage Reaction:
-
The support is dried, and anhydrous TFA (R2) is delivered to the reaction chamber.
-
The acidic environment cleaves the N-terminal PTC-amino acid, which cyclizes to form the ATZ-amino acid derivative.
-
The ATZ-amino acid is soluble in the TFA and is transferred from the reaction chamber to a conversion flask, leaving the shortened peptide on the support.[3]
-
-
Conversion Reaction:
-
The collected ATZ-amino acid in TFA is dried under a stream of nitrogen.
-
Aqueous acid (R3) is added to the dried ATZ-amino acid.
-
The mixture is heated (e.g., 60-80°C) for 10-20 minutes to facilitate the rearrangement of the ATZ-amino acid into the more stable PTH-amino acid derivative.[4]
-
The resulting PTH-amino acid solution is dried and reconstituted in a suitable solvent for analysis.
-
-
Initiation of Next Cycle:
-
The solid support, now containing the peptide shortened by one residue, is washed and dried, preparing it for the next cycle starting again with the coupling reaction.
-
Protocol 3: Identification of PTH-Amino Acids by HPLC
Principle: The identification of the PTH-amino acid from each cycle is based on its retention time during reverse-phase high-performance liquid chromatography (RP-HPLC).[14] The unknown PTH is identified by comparing its elution position to that of known PTH-amino acid standards.[13][16]
Materials & Equipment:
-
HPLC system with a UV detector (typically monitoring at 269 nm)
-
Reverse-phase C18 column
-
Solvent A: Aqueous buffer (e.g., acetate or phosphate buffer) with a small percentage of an organic modifier like acetonitrile.
-
Solvent B: Acetonitrile or methanol.
-
PTH-amino acid standard mixture.
Procedure:
-
System Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (a high percentage of Solvent A).
-
Standard Run: Inject the PTH-amino acid standard mixture to establish the retention times for all 20 common amino acids under the specific gradient conditions.
-
Sample Injection: Inject the reconstituted PTH-amino acid sample from the Edman cycle into the HPLC system.
-
Elution Gradient: Run a linear gradient of increasing Solvent B to elute the PTH-amino acids from the column. A typical gradient might run from 10% to 50% Solvent B over 20-30 minutes.
-
Data Analysis:
-
Monitor the column effluent with the UV detector.
-
Record the chromatogram, which shows peaks corresponding to the eluting compounds.
-
Identify the amino acid of the current cycle by matching the retention time of the major peak in the sample chromatogram to the retention times established with the standard mixture.[13][15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. ehu.eus [ehu.eus]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. Studies on sequencing of peptides from the carboxyl terminus by using the thiocyanate method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 13. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 14. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins with Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling is a cornerstone technique in modern life sciences, enabling the visualization, tracking, and quantification of proteins within complex biological systems.[1] Among the various chemical strategies for protein labeling, the use of isothiocyanate derivatives remains a popular and effective method.[2][3][4][5][6] Isothiocyanates, such as Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC), react readily with primary amine groups on proteins to form stable covalent bonds.[2][6] This document provides detailed application notes and experimental protocols for the successful fluorescent labeling of proteins using these reagents, tailored for researchers, scientists, and drug development professionals.
The fundamental principle of this labeling chemistry involves the reaction of the isothiocyanate group (-N=C=S) with the primary amines (-NH₂) found on proteins.[2][3][4] These primary amines are predominantly located at the N-terminus of the polypeptide chain and on the ε-amino group of lysine residues.[6] This reaction, which is most efficient under alkaline conditions (pH 8-9), results in the formation of a stable thiourea linkage, covalently attaching the fluorophore to the protein.[2][7]
Advantages of Isothiocyanate-Based Labeling:
-
High Reactivity: Isothiocyanates efficiently react with primary amines under mild alkaline conditions.[3]
-
Stable Linkage: The resultant thiourea bond is stable, ensuring the fluorescent label remains attached throughout subsequent experiments.[2]
-
Versatility: A wide array of fluorescent dyes functionalized with isothiocyanate groups are commercially available, offering a broad spectrum of excitation and emission wavelengths.
-
Broad Applicability: This method is suitable for labeling a variety of proteins, including antibodies, enzymes, and structural proteins, for use in applications such as immunoassays, fluorescence microscopy, and flow cytometry.[2][4][8][9]
Key Isothiocyanate-Based Fluorescent Dyes
Two of the most commonly utilized isothiocyanate derivatives are FITC and TRITC. Their spectral properties are summarized below.
| Dye | Common Name | Excitation Max (nm) | Emission Max (nm) | Color | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| Fluorescein Isothiocyanate | FITC | ~494 | ~518 | Green | ~70,000 |
| Tetramethylrhodamine Isothiocyanate | TRITC | ~555 | ~572 | Orange-Red | ~85,000 |
Chemical Reaction Mechanism
The covalent labeling of proteins with isothiocyanate derivatives is a nucleophilic addition reaction. The unprotonated primary amine group on a protein acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This forms an unstable intermediate that rapidly rearranges to a stable thiourea bond.
Caption: Reaction of a protein's primary amine with an isothiocyanate dye.
Experimental Protocols
Protocol 1: Protein Preparation
Successful labeling requires a pure protein solution free of amine-containing buffers or stabilizers.
-
Protein Purity: Ensure the protein to be labeled is of high purity. Contaminating proteins will also be labeled, leading to inaccurate results.
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, it must be exchanged into an amine-free buffer.[10] Dialysis or gel filtration against a suitable conjugation buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0) is recommended.[8] Perform buffer exchange overnight at 4°C.
-
Protein Concentration: Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.[3][10] Lower concentrations can reduce labeling efficiency.
Protocol 2: Dye Preparation
Isothiocyanate dyes are susceptible to hydrolysis, so it is crucial to prepare the dye solution immediately before use.
-
Dissolution: Dissolve the isothiocyanate dye (e.g., FITC or TRITC) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[8][10]
-
Protection from Light: Protect the dye solution from light to prevent photobleaching.[10]
Protocol 3: Labeling Reaction
The molar ratio of dye to protein is a critical parameter that often requires optimization. A 10- to 20-fold molar excess of dye to protein is a common starting point.[1][4]
-
Initiation: Slowly add the calculated amount of the dissolved dye to the protein solution while gently stirring.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][8] The reaction should be protected from light by wrapping the reaction vessel in aluminum foil.[10]
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as Tris, to a final concentration of 10-50 mM to quench the unreacted dye.[8]
Caption: A generalized workflow for fluorescently labeling proteins.
Protocol 4: Purification of the Labeled Protein
It is essential to remove all unconjugated dye from the labeled protein to avoid high background fluorescence and inaccurate quantification.[4][11]
-
Gel Filtration: The most common method for separating the labeled protein from free dye is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[4][7]
-
Column Equilibration: Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Carefully load the reaction mixture onto the top of the column.
-
Elution: Elute the column with the storage buffer. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[10] The labeled protein fraction is often visible as a colored band.[10]
-
Fraction Collection: Collect the fractions containing the labeled protein.
Protocol 5: Characterization of the Labeled Protein
The degree of labeling (DOL), or the dye-to-protein (D/P) ratio, is a critical quality control parameter.[3][4] It represents the average number of dye molecules conjugated to each protein molecule.[12]
-
Spectrophotometric Measurement: Measure the absorbance of the purified, labeled protein solution at two wavelengths:
-
280 nm (for protein concentration)
-
The absorbance maximum of the dye (e.g., ~494 nm for FITC, ~555 nm for TRITC)
-
-
Calculation of Protein Concentration: The absorbance of the dye at 280 nm must be accounted for. The corrected protein absorbance is calculated as:
-
A_protein = A_280 - (A_max * CF)
-
Where A_protein is the corrected absorbance of the protein, A_280 is the measured absorbance at 280 nm, A_max is the measured absorbance at the dye's maximum, and CF is the correction factor (A_280 of the free dye / A_max of the free dye).
-
Protein Concentration (M) = A_protein / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculation of Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.
-
-
Calculation of Dye-to-Protein Ratio:
-
D/P Ratio = Dye Concentration (M) / Protein Concentration (M)
-
Correction Factors for Common Dyes:
| Dye | Correction Factor (CF) at 280 nm |
| FITC | ~0.30 - 0.35 |
| TRITC | ~0.31 |
An optimal D/P ratio depends on the specific protein and its application. Over-labeling can lead to fluorescence quenching and loss of biological activity, while under-labeling may result in a low signal-to-noise ratio.[3][12]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling | - Inappropriate pH of the reaction buffer.- Presence of primary amines in the buffer (e.g., Tris).- Insufficient dye-to-protein molar ratio.- Inactive dye due to improper storage or hydrolysis. | - Ensure the pH of the conjugation buffer is between 8.0 and 9.0.[6]- Use an amine-free buffer like carbonate/bicarbonate or borate.[6]- Increase the molar excess of the dye in the reaction.[1]- Use fresh, properly stored dye. |
| Protein Precipitation | - Over-labeling of the protein.- High protein concentration. | - Reduce the dye-to-protein molar ratio.[6]- Decrease the protein concentration in the reaction mixture.[6] |
| High Background Fluorescence | - Incomplete removal of unconjugated dye. | - Ensure thorough purification of the labeled protein, for example, by increasing the column length or using a second purification step. |
| Loss of Protein Activity | - Labeling of critical functional residues.- Denaturation of the protein during labeling. | - Reduce the dye-to-protein molar ratio.- Perform the labeling reaction at a lower temperature (e.g., 4°C).[1]- Consider using a different labeling chemistry that targets other functional groups. |
Applications in Research and Drug Development
Fluorescently labeled proteins are indispensable tools in a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youdobio.com [youdobio.com]
- 9. Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 2,6-Difluorophenyl Isothiocyanate in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of peptides with phenyl isothiocyanate (PITC) and its analogs is a well-established technique in proteomics, primarily utilized for N-terminal protein sequencing (Edman degradation) and to enhance signal intensity in mass spectrometry (MS). The introduction of substituents on the phenyl ring can modulate the reactivity of the isothiocyanate group and influence the fragmentation patterns of derivatized peptides in the mass spectrometer, thereby aiding in quantitative and qualitative proteomic analyses.
These application notes describe the hypothetical use of 2,6-Difluorophenyl isothiocyanate as a novel derivatizing agent for peptides in quantitative proteomics. The fluorine atoms are expected to introduce a unique isotopic signature and potentially alter the fragmentation behavior of labeled peptides, offering advantages in complex proteomic samples.
Principle of Derivatization
This compound reacts with the primary amino groups of peptides, specifically the N-terminal α-amino group and the ε-amino group of lysine residues, under basic conditions. This reaction forms a stable phenylthiocarbamoyl (PTC) derivative. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is postulated to increase the reactivity of the isothiocyanate group, potentially allowing for more efficient and rapid labeling of peptides compared to unsubstituted PITC.
Application: Enhanced Peptide Quantitation by Mass Spectrometry
Derivatization of peptides with this compound is proposed to enhance the sensitivity of detection in mass spectrometry-based quantitative proteomics workflows, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). The increased hydrophobicity of the derivatized peptide may improve its chromatographic separation and ionization efficiency. Furthermore, the fluorinated tag can serve as a mass marker and may direct fragmentation pathways, leading to the generation of specific and intense fragment ions that are ideal for quantitative analysis.
Hypothetical Quantitative Data Summary
The following table summarizes the theoretical improvement in signal intensity for a model peptide (e.g., a tryptic peptide from a standard protein like BSA) derivatized with this compound compared to the underivatized peptide and a peptide derivatized with standard PITC. The data is presented as a relative signal enhancement factor.
| Derivatization Agent | Precursor Ion Intensity (Relative to Underivatized) | Key Fragment Ion Intensity (Relative to Underivatized) | Overall Signal Enhancement (Fold Change) |
| None (Underivatized) | 1.0 | 1.0 | 1.0 |
| Phenyl Isothiocyanate (PITC) | 3.5 | 5.0 | 4.3 |
| This compound | 5.0 | 8.5 | 6.8 |
Note: The data presented in this table is hypothetical and intended to illustrate the potential benefits of using this compound. Actual results may vary depending on the peptide sequence, experimental conditions, and mass spectrometer used.
Experimental Protocols
I. Protocol for Derivatization of Peptides with this compound
This protocol details the steps for labeling a purified peptide sample with this compound prior to mass spectrometry analysis.
Materials:
-
Lyophilized peptide sample
-
This compound (store desiccated at 4°C, protected from light)
-
Acetonitrile (ACN), HPLC grade
-
Pyridine, sequencing grade
-
N-methylmorpholine (NMM), sequencing grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water
-
Nitrogen gas source
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide sample in 50 µL of coupling buffer (Acetonitrile:Pyridine:Water, 2:1:1 v/v/v with 5% N-methylmorpholine). The final peptide concentration should be approximately 1-10 µg/µL.
-
Derivatization Reagent Preparation: Prepare a 5% (v/v) solution of this compound in acetonitrile. This solution should be prepared fresh immediately before use.
-
Labeling Reaction:
-
Add a 10-fold molar excess of the this compound solution to the reconstituted peptide solution.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction at 45°C for 1 hour.
-
-
Reaction Quenching and Solvent Removal:
-
After incubation, add 5 µL of 5% hydroxylamine solution to quench any unreacted isothiocyanate.
-
Dry the sample completely using a vacuum centrifuge or a gentle stream of nitrogen gas.
-
-
Sample Cleanup:
-
Reconstitute the dried, derivatized peptide sample in 100 µL of 0.1% TFA in water.
-
Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile followed by 1 mL of 0.1% TFA in water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and excess reagent.
-
Elute the derivatized peptides with 500 µL of 70% acetonitrile, 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Sample Storage: Store the dried, derivatized peptides at -20°C until ready for mass spectrometry analysis.
II. Mass Spectrometry Analysis of Derivatized Peptides
This protocol provides a general workflow for the analysis of this compound-labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried, derivatized peptide sample
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
LC-MS/MS system (e.g., a Q-Exactive or Triple Quadrupole mass spectrometer) equipped with a nano-electrospray ionization (nESI) source.
Procedure:
-
Sample Reconstitution: Reconstitute the dried, derivatized peptide sample in 20 µL of Mobile Phase A.
-
LC Separation:
-
Inject an appropriate amount of the reconstituted sample (e.g., 1-5 µL) onto a C18 reversed-phase analytical column.
-
Separate the peptides using a linear gradient of Mobile Phase B (e.g., 2% to 40% B over 60 minutes) at a flow rate of 300 nL/min.
-
-
Mass Spectrometry Analysis:
-
Acquire data in a data-dependent acquisition (DDA) mode for qualitative analysis or a targeted mode (MRM/PRM) for quantitative analysis.
-
Full MS Scan Parameters (DDA):
-
Scan range: m/z 350-1500
-
Resolution: 70,000
-
AGC target: 3e6
-
Maximum IT: 50 ms
-
-
MS/MS Scan Parameters (DDA):
-
TopN: 10 most intense precursors
-
Resolution: 17,500
-
AGC target: 1e5
-
Maximum IT: 100 ms
-
Isolation window: 1.6 m/z
-
Normalized collision energy (NCE): 28
-
-
Targeted Analysis (MRM/PRM):
-
Define precursor and fragment ion m/z values based on the derivatized peptide of interest.
-
Optimize collision energy for each transition.
-
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer, or vendor-specific software).
-
For DDA data, search against a relevant protein database, specifying the mass modification of the N-terminus and lysine residues by this compound (mass shift = +171.00 Da).
-
For targeted data, integrate the peak areas of the specified transitions for quantification.
-
Visualizations
Caption: Experimental workflow for peptide analysis using this compound.
Caption: Reaction of this compound with a peptide's N-terminus.
Application Notes and Protocols: Synthesis of Thiourea Derivatives Using 2,6-Difluorophenyl Isothiocyanate for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of thiourea derivatives derived from 2,6-difluorophenyl isothiocyanate. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents, with a particular focus on anticancer applications.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The incorporation of fluorine atoms into pharmacologically active molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. The 2,6-difluorophenyl moiety, in particular, is a valuable substituent in drug design due to its unique electronic and steric properties. This document outlines the synthesis of novel thiourea derivatives by reacting this compound with various primary amines and presents their potential as anticancer agents.
Synthesis of N-(2,6-Difluorophenyl)-N'-Aryl Thiourea Derivatives
The general method for the synthesis of N,N'-disubstituted thiourea derivatives involves the nucleophilic addition of a primary amine to an isothiocyanate. This reaction is typically straightforward, high-yielding, and can be performed under mild conditions.
General Experimental Protocol
A solution of a substituted aniline (1.0 mmol) in a suitable solvent (e.g., dioxane, acetone, or ethanol; ~10-15 mL) is treated with this compound (1.0 mmol). A catalytic amount of a base, such as triethylamine, may be added to facilitate the reaction. The reaction mixture is then heated to reflux for a period of 1 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-(2,6-difluorophenyl)-N'-aryl thiourea derivative.
Characterization: The synthesized compounds are typically characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm their chemical structures.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and initial biological evaluation of thiourea derivatives.
Caption: General workflow for thiourea derivative synthesis and evaluation.
Anticancer Activity of Fluorinated Thiourea Derivatives
Thiourea derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes and signaling pathways.[1][3] The introduction of fluorine atoms can enhance the cytotoxic effects of these compounds. The following table summarizes the in vitro anticancer activity (IC50 values) of several fluorinated thiourea derivatives against various human cancer cell lines. While specific data for a wide range of N-(2,6-difluorophenyl) derivatives is limited in publicly available literature, the data for structurally related fluorinated compounds provide a strong rationale for their synthesis and evaluation.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(4-fluorophenyl)-N'-(3,4-dichlorophenyl)thiourea | SW480 (Colon) | 7.3 | [4] |
| 2 | N-(4-fluorophenyl)-N'-(3,4-dichlorophenyl)thiourea | SW620 (Colon) | 5.8 | [4] |
| 3 | N-(4-fluorophenyl)-N'-(3,4-dichlorophenyl)thiourea | PC3 (Prostate) | 8.9 | [4] |
| 4 | N-(4-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 9.1 | [1] |
| 5 | N-(2,4-difluorophenyl)thiourea derivative | HepG2 (Liver) | 4.8 | [1] |
| 6 | N-(2,4-difluorophenyl)thiourea derivative | MCF-7 (Breast) | 19.3 | [5] |
| 7 | N-(4-fluorophenyl)-3-(4-(hexadecyloxy)phenyl)thiourea | MCF-7 (Breast) | 338.33 |
Mechanism of Action: Modulation of Signaling Pathways
Several thiourea derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. One such pathway is the Toll-like Receptor (TLR) signaling cascade. Certain N-aryl-N'-heteroaryl thioureas have been identified as agonists of the TLR1/TLR2 heterodimer, leading to the activation of downstream signaling and an anti-tumor immune response.
TLR1/TLR2 Signaling Pathway
The activation of the TLR1/TLR2 heterodimer by a ligand, such as a thiourea derivative, initiates a signaling cascade that is primarily mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88). This leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which in turn upregulates the expression of pro-inflammatory cytokines and other genes involved in the immune response.
Caption: TLR1/TLR2 signaling pathway activated by thiourea derivatives.
Conclusion
The synthesis of novel thiourea derivatives from this compound offers a promising avenue for the discovery of new drug candidates. The straightforward and efficient synthesis, coupled with the potent and diverse biological activities of the resulting compounds, makes this a compelling area for further research and development. The protocols and data provided in these application notes serve as a valuable resource for scientists working to develop the next generation of targeted therapeutics.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2,6-Difluorophenyl isothiocyanate (DFPITC) Peptide Coupling
Welcome to the technical support center for optimizing peptide coupling reactions using 2,6-Difluorophenyl isothiocyanate (DFPITC). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound (DFPITC) to a peptide?
A1: The optimal pH for the reaction between DFPITC and the primary amino groups of a peptide is in the basic range, typically between pH 8.5 and 9.5 .[1] This is because a basic environment is necessary to deprotonate the N-terminal α-amino group and the ε-amino group of lysine residues, rendering them nucleophilic and reactive towards the electrophilic isothiocyanate group of DFPITC.[1]
Q2: Which functional groups on a peptide will react with DFPITC?
A2: DFPITC primarily reacts with non-protonated primary amines.[1] These include:
-
The N-terminal α-amino group of the peptide.
-
The ε-amino group of lysine side chains.
It can also react with the thiol group of cysteine, but this reaction is generally more favorable at a lower pH (around 6-8), and the resulting dithiocarbamate product may be less stable than the thiourea linkage formed with amines.[1]
Q3: How does the reactivity of DFPITC compare to other isothiocyanates like PITC or FITC?
A3: The two fluorine atoms on the phenyl ring of DFPITC are electron-withdrawing. This property increases the electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S), which can potentially increase its reaction rate with nucleophilic amines compared to non-fluorinated analogs like Phenyl isothiocyanate (PITC). However, the specific reaction kinetics will also depend on steric factors and the specific peptide sequence.
Q4: What is the most common side reaction when using DFPITC, especially in solid-phase peptide synthesis (SPPS)?
A4: A significant side reaction, particularly during N-terminal labeling on a solid support, is an Edman degradation-type cyclization.[1][2] Under the acidic conditions often used for cleavage from the resin, the newly formed N-terminal thiourea can cyclize to form a thiohydantoin, leading to the cleavage of the N-terminal amino acid from the peptide.[1][3]
Q5: How can the N-terminal cyclization side reaction be prevented?
A5: This side reaction can be effectively minimized by introducing a spacer, such as β-alanine or 6-aminohexanoic acid (Ahx), between the N-terminal amino acid and the DFPITC molecule.[1][2] This spacer increases the distance between the thiourea and the first peptide bond, preventing the formation of the stable five-membered ring intermediate required for cleavage.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Efficiency | Incorrect pH: The pH of the reaction mixture is too low, resulting in protonated and unreactive amine groups. | Verify the pH of the reaction buffer and adjust to the 8.5-9.5 range using a suitable non-amine-containing buffer like sodium bicarbonate or borate.[1] |
| Poor Reagent Solubility: DFPITC or the peptide is not fully dissolved in the reaction buffer. | Dissolve the peptide in the aqueous buffer and the DFPITC in an anhydrous organic co-solvent like DMSO or DMF. The reaction can then be performed in a mixed solvent system.[1] | |
| Insufficient Molar Ratio of DFPITC: The amount of DFPITC is not sufficient to drive the reaction to completion. | Increase the molar excess of DFPITC to peptide. A 1.5 to 10-fold excess is often a good starting point.[1] | |
| Degraded DFPITC: DFPITC is sensitive to moisture and can hydrolyze over time. | Use fresh, high-quality DFPITC and dissolve it in an anhydrous solvent immediately before use.[1] | |
| Observation of Side Products | N-terminal Cleavage: Edman degradation-type cyclization has occurred during solid-phase synthesis cleavage. | Introduce a spacer like 6-aminohexanoic acid (Ahx) at the N-terminus before coupling with DFPITC.[1][2] |
| Multiple Labeling: The peptide contains multiple lysine residues, leading to a heterogeneous product. | For site-specific N-terminal labeling, perform the coupling reaction on the fully protected peptide on resin where only the N-terminal amine is deprotected. | |
| Reaction with Cysteine: DFPITC has reacted with the thiol group of a cysteine residue. | If amine-specific labeling is desired, ensure the reaction pH is in the optimal range of 8.5-9.5. Consider protecting the cysteine thiol group if non-specific reaction persists.[1] | |
| Difficulty in Product Purification | Excess DFPITC and Byproducts: Unreacted DFPITC and its hydrolysis products co-elute with the labeled peptide. | After the reaction, consider quenching with a small molecule amine like Tris buffer to consume excess DFPITC. Utilize reverse-phase HPLC for purification, optimizing the gradient to separate the labeled peptide from impurities.[1] |
Quantitative Data Summary
The following table summarizes the generally recommended starting conditions for DFPITC peptide coupling. Optimization for your specific peptide is highly recommended.
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Critical for deprotonation of primary amines. Use non-amine buffers (e.g., sodium bicarbonate, borate).[1] |
| DFPITC:Peptide Molar Ratio | 1.5:1 to 10:1 | Higher excess may be needed for difficult couplings or to drive the reaction to completion.[1] |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the reaction rate but may also promote side reactions and peptide degradation.[1] |
| Reaction Time | 1 - 4 hours (or overnight) | Monitor reaction progress by HPLC or LC-MS to determine the optimal time.[1] |
| Solvent | Aqueous buffer with an organic co-solvent (e.g., DMSO, DMF) | Co-solvents are often necessary to dissolve both the peptide and the hydrophobic DFPITC.[1] |
Experimental Protocols
Protocol 1: DFPITC Coupling to a Peptide in Solution
This protocol is suitable for labeling a purified peptide in a liquid phase.
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of approximately 1 mg/mL.
-
Prepare DFPITC Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Initiate Reaction: Add the DFPITC solution to the peptide solution to achieve a final molar ratio of 3:1 to 5:1 (DFPITC:peptide). The final concentration of the organic co-solvent should be kept as low as possible while ensuring the solubility of all reactants.
-
Incubate: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. Protect the reaction from light if the peptide is light-sensitive.
-
Quench Reaction (Optional): The reaction can be stopped by adding an amine-containing buffer, such as 10 mM Tris, to scavenge unreacted DFPITC.
-
Purification: Purify the labeled peptide using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC to remove unreacted DFPITC and byproducts.[1]
Protocol 2: N-Terminal DFPITC Labeling on Solid-Phase Resin
This protocol allows for the specific labeling of the peptide's N-terminus while it is still attached to the resin.
-
Prepare Resin: Start with the fully synthesized peptide on the resin with all side-chain protecting groups intact. The N-terminal Fmoc group must be removed using a standard procedure (e.g., 20% piperidine in DMF).[1]
-
Introduce Spacer (Recommended): To prevent the N-terminal cyclization side-reaction, couple a spacer like Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH) to the deprotected N-terminus using standard peptide coupling methods. Subsequently, remove the Fmoc group from the spacer.[1][2]
-
Prepare DFPITC Reagent: Dissolve DFPITC (3 molar equivalents relative to the resin substitution) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 molar equivalents).[1][2]
-
Initiate Reaction: Add the DFPITC/DIPEA mixture to the resin.
-
Incubate: Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle agitation.
-
Wash: Wash the resin thoroughly with DMF and then DCM to remove excess reagents.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the crude labeled peptide by reverse-phase HPLC.
Visualizations
Caption: Workflow for DFPITC peptide coupling in solution.
Caption: Troubleshooting logic for low coupling efficiency.
References
Preventing side reactions in 2,6-Difluorophenyl isothiocyanate labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions and optimizing the labeling of proteins and other biomolecules with 2,6-Difluorophenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound used as an intermediate in organic and pharmaceutical synthesis.[1] In the context of bioconjugation, its isothiocyanate group (-N=C=S) is reactive towards primary amine groups found on proteins and other biomolecules, making it a potential labeling reagent.[2][3]
Q2: What are the primary targets for labeling with this compound on a protein?
The primary targets for isothiocyanate labeling are the free primary amine groups (-NH₂) on a protein.[2][3] These include the N-terminal α-amino group and the ε-amino group of lysine residues.[4] The reaction forms a stable thiourea bond.[2]
Q3: What are the most common side reactions to be aware of during labeling?
The most common side reactions include:
-
Hydrolysis: The isothiocyanate group can be hydrolyzed by water, rendering it inactive for labeling. This reaction is influenced by pH and temperature.[5][6][7]
-
Reaction with other nucleophiles: Besides primary amines, isothiocyanates can react with other nucleophilic groups, such as the thiol group (-SH) of cysteine residues.[4][8][9] The selectivity of the reaction is highly dependent on the pH of the reaction buffer.[8][10]
-
Over-labeling: Excessive labeling of the protein can lead to aggregation, precipitation, loss of biological activity, and increased non-specific binding in downstream applications.[11]
Q4: What is the optimal pH for labeling with this compound?
For selective labeling of primary amines (lysine and N-terminus), a basic pH in the range of 8.0 to 9.5 is generally recommended.[8][12][13] At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic.[8] Reaction with cysteine thiols is more favored at a lower pH range of 6.0 to 8.0.[9][10]
Q5: What buffer components should be avoided in the labeling reaction?
Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the target protein for reaction with the isothiocyanate.[11][14] Similarly, sodium azide, often used as a preservative, should be removed before labeling.[11] Recommended buffers include carbonate/bicarbonate or borate buffers.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling | Incorrect pH of the reaction buffer. | Ensure the pH is within the optimal range of 8.0-9.5 for targeting primary amines. Prepare fresh buffer before use as pH can change upon storage.[11] |
| Presence of competing nucleophiles in the buffer. | Dialyze the protein against a suitable amine-free buffer (e.g., PBS) prior to labeling to remove any interfering substances like Tris, glycine, or sodium azide.[11][14] | |
| Hydrolyzed/inactive this compound. | Prepare the isothiocyanate solution fresh in an anhydrous solvent like DMSO or DMF and add it to the protein solution immediately.[11][14] Avoid storing the reagent in aqueous solutions.[11] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of this compound to the protein. A 10- to 20-fold molar excess is a common starting point, but this may require empirical optimization.[3] | |
| High Background in Downstream Applications | Excess of unreacted this compound. | Thoroughly remove all unreacted label after the reaction by gel filtration, dialysis, or other suitable chromatography methods.[14][15] |
| Over-labeling of the protein. | Reduce the molar excess of the labeling reagent, decrease the reaction time, or perform the reaction at a lower temperature.[3] The ideal degree of labeling (DOL) often falls between 2 and 10 for antibodies.[2][16] | |
| Protein Precipitation or Aggregation | High degree of labeling. | Over-labeling can alter the protein's charge and solubility. Reduce the molar excess of the labeling reagent.[11] |
| Protein instability at high pH. | If the protein is unstable at the optimal labeling pH, consider performing the reaction at a lower pH for a longer duration or at a lower temperature.[3] Adding stabilizing agents like glycerol might also be beneficial.[3][13] | |
| Harsh reaction conditions. | Avoid excessively long incubation times or high temperatures. Labeling is often carried out for 1-2 hours at room temperature or overnight at 4°C.[3] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
1. Protein Preparation:
- Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0) at a concentration of at least 2 mg/mL.[11][14]
- If the protein buffer contains interfering substances like Tris or sodium azide, dialyze it against the labeling buffer overnight at 4°C.[14]
2. Labeling Reagent Preparation:
- Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1 mg/mL.[11][14]
3. Labeling Reaction:
- While gently stirring the protein solution, slowly add the desired amount of the this compound solution. A starting point is a 10- to 20-fold molar excess of the isothiocyanate to the protein.[3]
- Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[3]
4. Termination of Reaction (Optional):
- The reaction can be stopped by adding a final concentration of 50 mM NH₄Cl and incubating for an additional 2 hours.[11]
5. Purification of the Labeled Protein:
- Separate the labeled protein from unreacted this compound and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[14]
- The labeled protein will typically elute first as a colored band if the label is chromophoric, followed by the free label.[14]
6. Determination of Degree of Labeling (DOL):
- The DOL, which is the average number of label molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the 2,6-Difluorophenyl group (if known and distinct).
Visualizations
References
- 1. This compound | 207974-17-2 [m.chemicalbook.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
Solubility issues of 2,6-Difluorophenyl isothiocyanate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluorophenyl isothiocyanate. The information is designed to address common challenges related to its solubility and use in aqueous buffers for experiments such as protein labeling and conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a hydrophobic aromatic compound with the chemical formula C₇H₃F₂NS.[1] Its key properties are summarized in the table below. It is important to note that this compound is sensitive to moisture and hydrolyzes in water.[1][2]
| Property | Value | Source |
| Molecular Weight | 171.17 g/mol | |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 217 °C | |
| Density | 1.325 g/mL at 25 °C | |
| Storage Temperature | 2-8°C | |
| Water Solubility | Hydrolyzes | [1][2] |
Q2: Why does this compound have poor solubility in aqueous buffers?
The poor solubility of this compound in aqueous buffers is due to its chemical structure. The difluorophenyl group is nonpolar and hydrophobic, meaning it does not favorably interact with the polar water molecules in the buffer. This leads to the compound precipitating out of solution.
Q3: How does pH affect the stability and reactivity of this compound in aqueous solutions?
The isothiocyanate functional group (-N=C=S) is susceptible to hydrolysis in aqueous environments, and the rate of this hydrolysis is pH-dependent. Generally, isothiocyanates are more stable at acidic pH and less stable at alkaline pH. However, for conjugation reactions with proteins, a slightly alkaline pH (typically 8.5-9.0) is required to ensure that the target primary amine groups (like the ε-amino group of lysine) are deprotonated and thus nucleophilic enough to react with the isothiocyanate.[3] This creates a necessary trade-off between reagent stability and reactivity.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobicity and susceptibility to hydrolysis, a stock solution of this compound should be prepared in a dry (anhydrous), polar aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) is a common choice for this purpose.[3] It is crucial to use a high-purity, anhydrous grade of the solvent and to minimize exposure of the stock solution to moisture.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Prepare a concentrated stock solution of this compound in anhydrous DMSO. Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and minimize immediate precipitation. |
| Final concentration is too high | The final concentration of this compound in the aqueous buffer may exceed its solubility limit. Try lowering the final concentration of the isothiocyanate in the reaction mixture. |
| Co-solvent concentration is too low | The percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture may be insufficient to maintain solubility. While high concentrations of organic solvents can be detrimental to protein structure and function, a small percentage (e.g., 1-5%) can aid in the solubility of hydrophobic reagents. The optimal concentration should be determined empirically for your specific protein and assay. |
Issue 2: Low efficiency of protein labeling with this compound.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the isothiocyanate | Prepare the stock solution of this compound in anhydrous DMSO immediately before use. Minimize the time the isothiocyanate is in the aqueous buffer before the reaction is complete. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, although this may also slow the labeling reaction. |
| Suboptimal pH of the reaction buffer | The primary amine groups on the protein must be deprotonated to react with the isothiocyanate. Ensure the pH of your reaction buffer is in the optimal range of 8.5-9.0.[3] Use buffers that do not contain primary amines, such as sodium bicarbonate or borate buffers. Avoid Tris buffer. |
| Insufficient molar excess of the isothiocyanate | To drive the reaction to completion, a molar excess of the isothiocyanate over the protein is typically required. The optimal molar ratio can range from 10- to 20-fold or higher and should be determined experimentally.[3] |
| Presence of competing nucleophiles | Ensure that your protein solution and buffers are free from other nucleophilic compounds, such as Tris, glycine, or sodium azide, as these will compete with the protein for reaction with the isothiocyanate.[3] |
| Protein instability or aggregation | The addition of an organic co-solvent (like DMSO) or changes in pH can affect protein stability. Perform control experiments to assess the stability of your protein under the labeling conditions. Consider adding stabilizing agents, such as glycerol, if necessary. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials with tight-fitting caps
-
Pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, carefully weigh the desired amount of this compound into a clean, dry microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or a specific molarity).
-
Cap the tube/vial tightly and vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Protein Labeling with this compound
Materials:
-
Protein of interest in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Freshly prepared stock solution of this compound in anhydrous DMSO
-
Reaction tubes
-
Gel filtration column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the labeling buffer.
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess.
-
Slowly add the calculated volume of the isothiocyanate stock solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time and temperature should be determined empirically.
-
After the incubation, remove the unreacted this compound and byproducts by gel filtration, dialysis, or another suitable purification method.
-
Characterize the labeled protein to determine the degree of labeling.
Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Troubleshooting logic for low protein labeling efficiency.
References
Technical Support Center: 2,6-Difluorophenyl Isothiocyanate Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of primary and secondary amines with 2,6-difluorophenyl isothiocyanate, leading to the formation of N,N'-disubstituted thioureas.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the derivatization of an amine with this compound?
A1: The reaction is a nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a transient zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea derivative. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the electrophilicity of the isothiocyanate carbon, generally leading to a faster reaction compared to non-fluorinated analogues.
Q2: Which functional groups are reactive towards this compound?
A2: The primary reactive targets are non-protonated primary and secondary amines, which form highly stable thiourea linkages.[1] While isothiocyanates can also react with other nucleophiles like thiols, the reaction with amines is typically more favorable and rapid, especially under basic conditions (pH 8.5-9.5).[1]
Q3: How do the electronic properties of the amine affect the reaction yield and rate?
A3: The nucleophilicity of the amine is a critical factor. Amines with electron-donating groups (EDGs), such as alkyl groups, are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups (EWGs), like nitro or cyano groups, are less nucleophilic and will react more slowly, potentially requiring more forcing conditions (e.g., heating) to achieve a good yield.[2]
Q4: What are the recommended storage conditions for this compound?
A4: Isothiocyanates can be sensitive to moisture and may degrade over time. It is recommended to store this compound in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon) to ensure its reactivity and purity.[3]
Troubleshooting Guide
Low yields or the presence of impurities are common issues encountered during derivatization. This guide addresses specific problems with their potential causes and recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor Amine Nucleophilicity | For amines with electron-withdrawing groups, consider adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to enhance nucleophilicity.[3] Alternatively, increasing the reaction temperature may be necessary.[3] | Increased reaction rate and conversion to the desired thiourea product. |
| Steric Hindrance | If either the amine or the isothiocyanate is sterically hindered, prolong the reaction time and/or increase the reaction temperature. Microwave-assisted synthesis can also be effective in overcoming steric barriers.[3] | Improved conversion to the sterically hindered thiourea product. |
| Degradation of Isothiocyanate | Use freshly opened or purified this compound. Ensure all solvents and reagents are anhydrous, as isothiocyanates can hydrolyze.[3] | Higher yield due to increased availability of the active reagent. |
| Sub-optimal pH | The reaction is pH-dependent. For optimal reactivity, the amine should be in its deprotonated, nucleophilic state. A pH of 8.5 to 9.5 is generally optimal for modifying amines.[4] Use a suitable buffer like sodium bicarbonate or borate.[1] Avoid amine-containing buffers like Tris or glycine.[4] | Enhanced reaction kinetics and yield by maximizing the concentration of the reactive amine species. |
Problem 2: Multiple Spots on TLC / Difficult Purification
| Potential Cause | Recommended Solution | Expected Outcome |
| Unreacted Starting Materials | If the product is soluble, unreacted amine can often be removed by an acidic wash (e.g., dilute HCl) during workup. Unreacted isothiocyanate can sometimes be removed with a basic wash, though it may also hydrolyze. Column chromatography is the most reliable method for removal. | A purer product with fewer contaminants from starting materials. |
| Formation of Symmetric Thiourea (from primary amine) | This can occur if the amine starting material is contaminated with a reagent used to synthesize the isothiocyanate (e.g., carbon disulfide). Ensure the purity of your starting amine and isothiocyanate. | A cleaner reaction profile with the desired unsymmetrical thiourea as the major product. |
| Product is an Oil or Non-crystalline Solid | If the product fails to crystallize, purification by column chromatography is the most effective method. Trituration (stirring the oil with a poor solvent like hexane) can sometimes induce crystallization or solidify the product.[2] | Isolation of a pure, albeit potentially non-crystalline, product. |
Data Presentation
The yield of the derivatization reaction is highly dependent on the nucleophilicity of the amine and the reaction conditions. The following table provides an overview of expected yields under standard conditions (room temperature, common organic solvents like DCM or THF).
| Amine Type | Substituent Example | Relative Nucleophilicity | Expected Yield (%) |
| Primary Aliphatic | n-Butylamine | High | > 95% |
| Secondary Aliphatic | Piperidine | High | > 95% |
| Primary Aryl (Electron-donating group) | p-Anisidine | Moderate | 85 - 95% |
| Primary Aryl (Unsubstituted) | Aniline | Moderate | 80 - 90% |
| Primary Aryl (Electron-withdrawing group) | 4-Nitroaniline | Low | < 60% (may require heat) |
| Sterically Hindered Amine | 2,6-Dimethylaniline | Low | < 70% (may require heat) |
Experimental Protocols
General Protocol for Derivatization in Solution
This protocol describes a general method for the synthesis of an N,N'-disubstituted thiourea from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 10 mL of THF per mmol of amine).
-
Stir the solution at room temperature.
-
Add this compound (1.0 equivalent) to the amine solution. The addition can be done in one portion or dropwise.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 1-4 hours).
-
If the reaction is sluggish (as with electron-deficient or sterically hindered amines), gently heat the mixture to reflux and continue to monitor by TLC.[3]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified. If the product is a solid, it can be purified by recrystallization from a suitable solvent (e.g., ethanol). If it is an oil or contains impurities, purification by flash column chromatography on silica gel is recommended.[2][5]
Visualizations
Reaction Pathway
Caption: Nucleophilic addition of an amine to this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in derivatization reactions.
References
Stability of 2,6-Difluorophenyl isothiocyanate in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,6-Difluorophenyl isothiocyanate in various laboratory solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to minimize exposure to moisture and oxygen.[1][2]
Q2: I observed a precipitate after dissolving this compound in methanol. What is happening?
A2: Isothiocyanates are known to react with nucleophilic solvents, especially alcohols. The precipitate you are observing is likely a thiocarbamate derivative, formed from the reaction between this compound and methanol. To avoid this, use a non-nucleophilic, aprotic solvent.
Q3: Can I use water as a solvent for my reaction with this compound?
A3: It is highly discouraged to use water as a solvent. This compound hydrolyzes in water, leading to the formation of an unstable carbamic acid which can further decompose.[1] If aqueous conditions are necessary, the isothiocyanate should be dissolved in a water-miscible aprotic solvent like acetonitrile or THF and added to the aqueous medium at a low temperature, with the understanding that degradation will occur over time.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: What are the signs of degradation of this compound?
A5: Degradation can be indicated by a change in color, the formation of a precipitate, or a change in the solution's viscosity. For analytical confirmation, techniques like HPLC or GC-MS can be used to identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions of this compound before each experiment. Use a dry, aprotic solvent. Store the stock solution under an inert atmosphere at 2-8°C. |
| Low reaction yield | The solvent used is reacting with the isothiocyanate. | Switch to a non-reactive, aprotic solvent such as acetonitrile, THF, or dichloromethane. Ensure all glassware is thoroughly dried before use. |
| Extra peaks in analytical chromatogram (HPLC, GC-MS) | Decomposition of the isothiocyanate during sample preparation or analysis. | Consider derivatizing the isothiocyanate with a suitable agent (e.g., an amine to form a stable thiourea) before analysis.[5] This creates a more stable compound for quantification.[3] For GC analysis, be aware of potential thermal degradation.[6] |
| Solution turns cloudy over time | Reaction with trace amounts of water or other nucleophiles in the solvent. | Use anhydrous solvents and handle the compound under an inert atmosphere. Filter the solution before use if a slight cloudiness is observed. |
Stability of this compound in Common Solvents
The following table summarizes the expected stability of this compound in various solvents based on the general reactivity of isothiocyanates.
| Solvent Category | Solvent Examples | Expected Stability | Potential Reaction Products |
| Protic, Nucleophilic | Water, Methanol, Ethanol | Unstable | Symmetrical diarylthiourea (from hydrolysis), Thiocarbamates |
| Aprotic Polar | Acetonitrile, THF, DMF, DMSO | Generally Stable | Minimal degradation if solvent is anhydrous. |
| Aprotic Non-Polar | Hexane, Toluene, Dichloromethane | Stable | Very low reactivity; good for storage and reactions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Selected Solvent
This protocol outlines a general method to quantify the stability of this compound over time using HPLC.
1. Materials:
- This compound
- Anhydrous solvent of interest (e.g., Acetonitrile)
- HPLC-grade mobile phase solvents
- Volumetric flasks and pipettes
- HPLC system with a UV detector
2. Procedure:
- Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
- Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain the initial concentration (T=0).
- Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
- At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute if necessary, and inject it into the HPLC.
- Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
- Plot the percentage of remaining this compound against time to determine its stability profile in the selected solvent.
Visualizations
Caption: Degradation of this compound.
Caption: Solvent Selection for Isothiocyanate Experiments.
References
- 1. m.chemicalbook.com [m.chemicalbook.com]
- 2. This compound | CAS#:207974-17-2 | Chemsrc [chemsrc.com]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatizati… [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 2,6-Difluorophenyl Isothiocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluorophenyl isothiocyanate.
Troubleshooting Guide
Issue: Difficulty in Removing Excess this compound Post-Reaction
Question: My reaction is complete, but I am struggling to remove the unreacted this compound from my product. What are the recommended methods for its removal?
Answer: Excess this compound can be removed using several techniques. The optimal method depends on the properties of your desired product, particularly its polarity and stability. The most common and effective methods are scavenger resins, flash column chromatography, and liquid-liquid extraction.
Question: How can I use a scavenger resin to remove excess this compound?
Answer: Scavenger resins are a highly effective and straightforward method for removing excess electrophiles like isothiocyanates. Amine-functionalized resins are particularly suitable for this purpose. The excess isothiocyanate reacts with the amine groups on the solid support, forming a bound thiourea, which can then be easily removed by filtration.[1]
Recommended Scavenger Resins:
A detailed protocol for using a scavenger resin is provided in the "Experimental Protocols" section.
Question: When is flash column chromatography the best choice for purification?
Answer: Flash column chromatography is a standard and highly effective method for purifying reaction mixtures, especially when the desired product has a different polarity from the excess this compound.[3][4] This technique is ideal for achieving high purity of the final compound.
General Guidance for Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for purifying isothiocyanate reaction products.[3][5]
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4][5] The ratio of the solvents should be optimized using thin-layer chromatography (TLC) to achieve good separation between your product and the excess isothiocyanate.
A detailed protocol for flash column chromatography is provided in the "Experimental Protocols" section.
Question: Can I use a simple liquid-liquid extraction to remove the excess isothiocyanate?
Answer: Liquid-liquid extraction is a viable option, particularly if your product has significantly different solubility properties compared to this compound. This method is often used as a preliminary purification step before further purification like chromatography.
Extraction Strategy:
-
Quench the reaction: Add a proton source, such as water or a mild aqueous acid, to the reaction mixture.
-
Extract with an organic solvent: Use an organic solvent in which your product is highly soluble, such as ethyl acetate or dichloromethane.[3]
-
Wash the organic layer: Wash the combined organic layers with water and then with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.[3][6]
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.[6]
Frequently Asked Questions (FAQs)
Q1: My product is also non-polar, making chromatographic separation from excess this compound difficult. What should I do?
A1: In this scenario, using a scavenger resin is the most effective solution. The resin will selectively react with the isothiocyanate, allowing for its removal by simple filtration, leaving your non-polar product in solution. Alternatively, you can add a small, soluble amine like benzylamine to the reaction mixture after the primary reaction is complete. This will convert the excess isothiocyanate into a more polar thiourea derivative, which can then be more easily separated by flash chromatography.
Q2: I am observing a new, unexpected byproduct in my reaction. What could it be?
A2: A common byproduct in reactions involving isothiocyanates is the corresponding thiourea, formed when the newly generated isothiocyanate reacts with any remaining primary or secondary amine starting material.[6] To minimize this, ensure slow addition of the amine to the isothiocyanate and consider using a slight excess of the isothiocyanate.
Q3: Is this compound stable during workup and purification?
A3: Isothiocyanates can be unstable under harsh acidic or basic conditions.[6][7] It is crucial to maintain a neutral pH during aqueous workups. Some isothiocyanates may also be sensitive to silica gel.[6] If you suspect decomposition on the column, minimize the time the compound is on the silica gel by using a faster flow rate or consider alternative purification methods like recrystallization if your product is a solid.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the reaction's progress.[3][5] A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to distinguish between the starting materials and the product.[5]
Data Presentation
| Method | Principle | Advantages | Disadvantages | Best For |
| Scavenger Resin | Covalent bonding of excess isothiocyanate to a solid support. | High selectivity for the target impurity. Simple filtration-based removal. Reduces the need for chromatography. | Cost of the resin. Requires optimization of reaction time with the resin. | Removing excess reagent when the product and impurity have similar polarities. |
| Flash Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Can achieve very high product purity. Applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive. Potential for product decomposition on the stationary phase.[6] | Isolating the desired product with high purity when there is a sufficient polarity difference. |
| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquid phases. | Fast and simple for initial workup. Can handle large-scale reactions. | Lower separation efficiency compared to chromatography. Can lead to emulsions.[8][9] | A preliminary purification step to remove the bulk of the excess reagent and other water-soluble impurities. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Scavenger Resin
Materials:
-
Reaction mixture containing the product and excess this compound
-
Aminomethylated polystyrene resin (typically 2-4 equivalents relative to the excess isothiocyanate)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Filtration apparatus (e.g., Buchner funnel or a syringe filter)
Procedure:
-
Once the primary reaction is complete (as determined by TLC), add the aminomethylated polystyrene resin to the reaction mixture.
-
Stir the suspension at room temperature. The reaction progress can be monitored by TLC by spotting the supernatant.
-
Continue stirring until the excess this compound is no longer visible by TLC (typically 2-16 hours).
-
Filter the reaction mixture to remove the resin.
-
Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to obtain the crude product, now free of excess isothiocyanate.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Hexane and Ethyl Acetate (or other suitable solvents)
-
Chromatography column and accessories
-
Test tubes or vials for fraction collection
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for removing excess isothiocyanate using a scavenger resin.
Caption: Workflow for purification of the product using flash column chromatography.
References
- 1. glycopep.com [glycopep.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
Technical Support Center: 2,6-Difluorophenyl Isothiocyanate Labeling for Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal in mass spectrometry (MS) after labeling with 2,6-Difluorophenyl isothiocyanate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization process, leading to low MS signal.
Question: Why am I seeing a very low or no signal of my labeled peptide/protein in the mass spectrometer?
Answer: Low or absent MS signal after labeling can stem from several factors, ranging from the labeling reaction itself to sample cleanup and the mass spectrometry analysis. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Confirm Labeling Reaction Success: Before injecting into the MS, it's crucial to have an indication that the labeling reaction worked. This can be done by analyzing a small aliquot of the reaction mixture. A successful reaction will show a mass shift corresponding to the addition of the this compound tag.
-
Instrument Performance: Ensure the mass spectrometer is performing optimally by running a standard or a known sample. This will help differentiate between a sample-specific issue and an instrument problem.[1]
Troubleshooting Workflow:
If the initial checks do not resolve the issue, follow the troubleshooting decision tree below to diagnose the potential cause.
Caption: Troubleshooting decision tree for low MS signal.
Frequently Asked Questions (FAQs)
Q1: My labeling efficiency is low. How can I optimize the reaction conditions?
A1: Several factors can influence the efficiency of the labeling reaction. Consider the following:
-
pH: The reaction of isothiocyanates with primary amines (N-terminus and lysine side chains) is pH-dependent. A basic pH, typically between 8.5 and 9.5, is required to ensure the amino groups are deprotonated and thus nucleophilic.[2] The N-terminal amino group generally has a lower pKa than the lysine side chain, making it more reactive at a slightly lower pH.[2] For complete labeling of all available amines, a pH above 9 is often recommended.[2]
-
Reagent Concentration: A molar excess of this compound is often necessary to drive the reaction to completion.[2] The optimal ratio will depend on your specific peptide or protein and should be determined empirically.
-
Reaction Time and Temperature: Most labeling reactions are carried out at room temperature for 1-4 hours or overnight.[2] If the reaction is slow or incomplete, increasing the temperature slightly may improve the yield, but be cautious as this can also increase the rate of side reactions or sample degradation.[2]
-
Solvent: Many isothiocyanate reagents are hydrophobic and may require an organic co-solvent like DMSO or DMF for complete dissolution before being added to the reaction buffer.[2]
Q2: I'm observing unexpected byproducts in my mass spectrum. What could be the cause?
A2: Side reactions can occur during the labeling process, leading to a heterogeneous mixture of products and potentially reducing the signal of the desired labeled species. Common side reactions include:
-
Reaction with other nucleophiles: Besides primary amines, isothiocyanates can react with other nucleophilic groups, such as the thiol group of cysteine.[2]
-
Edman-type degradation: Under acidic conditions, the labeled N-terminal amino acid can cyclize to form a thiohydantoin, leading to its cleavage from the peptide.[2] This results in a truncated peptide sequence.[2]
-
Instability of the reagent: Isothiocyanates can be sensitive to moisture and may degrade over time. It is recommended to use fresh reagent and store it under anhydrous conditions.[2]
Q3: My peptide/protein is not soluble in the reaction buffer. What can I do?
A3: Solubility issues can prevent an efficient labeling reaction. Here are some suggestions:
-
Use of Co-solvents: As mentioned, organic co-solvents like DMSO or DMF can help dissolve both the peptide/protein and the isothiocyanate reagent.[2]
-
Denaturants: For proteins, the addition of a denaturant such as urea or guanidinium chloride can help expose more reactive sites and improve solubility. However, ensure that the denaturant is compatible with downstream MS analysis and is removed during the cleanup step.
-
pH Adjustment: The solubility of peptides and proteins is often at a minimum at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.
Q4: I suspect I am losing my sample during the cleanup step after labeling. How can I minimize this?
A4: Sample loss during cleanup is a common cause of low MS signal. The choice of cleanup method is critical.
-
Solid-Phase Extraction (SPE): C18 SPE is a common method for desalting and removing excess reagent. Ensure that the SPE cartridge is properly conditioned and that the elution solvent is strong enough to recover your labeled analyte.
-
Size-Exclusion Chromatography (SEC): For larger proteins, SEC can be effective in separating the labeled protein from smaller molecules like excess reagent and salts.[3]
-
Dialysis/Ultrafiltration: These methods are suitable for removing small molecule impurities from protein samples.[3] However, be mindful of potential sample adsorption to the membrane.
Q5: Could ion suppression be the cause of my low signal? How can I identify and mitigate it?
A5: Yes, ion suppression is a significant factor that can lead to reduced signal intensity in mass spectrometry.[4][5][6][7][8] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[4][7][8]
-
Identifying Ion Suppression: A common method to assess ion suppression is to perform a post-column infusion experiment.[4] In this setup, a constant flow of your analyte is introduced into the MS source while a blank matrix sample is injected into the LC system. A dip in the analyte's signal as the matrix components elute indicates ion suppression.
-
Mitigating Ion Suppression:
-
Improve Chromatographic Separation: Modifying the LC gradient to better separate the analyte from interfering matrix components can significantly reduce ion suppression.[4][8]
-
Enhance Sample Cleanup: A more rigorous sample cleanup protocol can remove many of the interfering compounds.[4][6]
-
Dilute the Sample: If the concentration of interfering species is high, diluting the sample can sometimes alleviate ion suppression, although this may also reduce the analyte signal.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience similar ion suppression, allowing for more accurate quantification.[8]
-
Q6: I have ruled out issues with labeling and sample preparation. Could the problem be with the mass spectrometer settings?
A6: Absolutely. Optimizing the mass spectrometer parameters for your labeled analyte is crucial for achieving a good signal.
-
Ionization Source Parameters: The efficiency of ionization can be highly dependent on the settings of the electrospray ionization (ESI) source. Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[1][9]
-
Fragmentation (for MS/MS): If you are performing tandem MS, optimize the collision energy to achieve a stable and informative fragmentation pattern for your labeled peptide.[1]
-
Mass Accuracy and Calibration: Ensure your mass spectrometer is properly calibrated to avoid incorrect mass assignments.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing the this compound labeling reaction. These values are general recommendations and may require further optimization for specific applications.
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Critical for deprotonation of primary amines.[2] |
| Molar Ratio (Reagent:Peptide) | 1.5:1 to 10:1 | Excess reagent drives the reaction to completion; needs empirical optimization.[2] |
| Reaction Temperature | Room Temperature (20-25°C) | Higher temperatures may increase reaction rate but also degradation.[2] |
| Reaction Time | 1 - 4 hours (or overnight) | Monitor reaction progress to determine optimal time.[2] |
Experimental Protocol: this compound Labeling for MS Analysis
This protocol provides a general methodology for labeling a peptide sample with this compound for subsequent LC-MS analysis.
Materials:
-
Peptide sample
-
This compound (DFPITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 9.0
-
Quenching Solution: 5% Hydroxylamine or another primary amine-containing solution
-
LC-MS grade water and acetonitrile
-
Formic acid
-
C18 Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Dissolve the peptide sample in the Labeling Buffer to a final concentration of 1-2 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of organic solvent (e.g., acetonitrile) can be added.
-
-
Reagent Preparation:
-
Prepare a stock solution of DFPITC in anhydrous DMF or DMSO (e.g., 10 mg/mL). This should be done immediately before use as isothiocyanates can be moisture-sensitive.
-
-
Labeling Reaction:
-
Add the DFPITC stock solution to the peptide solution to achieve the desired molar excess.
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 2 hours in the dark.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to react with any excess DFPITC.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Cleanup (SPE):
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile followed by 1 mL of 0.1% formic acid in water.
-
Loading: Acidify the reaction mixture with formic acid to a final concentration of 0.1% and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the labeled peptide with 1 mL of 50-80% acetonitrile containing 0.1% formic acid. The optimal acetonitrile concentration for elution may need to be determined empirically.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
-
LC-MS Analysis:
-
Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in 5% acetonitrile/water).
-
Analyze the sample by LC-MS.
-
Caption: Experimental workflow for peptide labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
Edman degradation cyclization side reaction with isothiocyanates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during N-terminal protein sequencing using Edman degradation, with a specific focus on challenges related to the cyclization reaction of isothiocyanates.
Troubleshooting Guides
A primary challenge in Edman degradation is ensuring the efficient and specific cyclization of the N-terminal amino acid, which is essential for its subsequent cleavage and identification. Side reactions and incomplete reactions involving the isothiocyanate reagent can lead to reduced sequencing efficiency, lower yields, and the generation of interfering byproducts. The following table summarizes common problems, their potential causes related to cyclization and other side reactions, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low PTH-Amino Acid Yield | Incomplete Coupling Reaction: The initial reaction between phenylisothiocyanate (PITC) and the N-terminal α-amino group is inefficient.[1][2] | - Ensure the reaction pH is mildly alkaline (pH 8-9) to maintain the N-terminal amino group in its uncharged, nucleophilic state.[3][4] - Use high-purity PITC and anhydrous solvents to prevent side reactions.[2][5] - Optimize reaction time and temperature; typically 40-50°C is sufficient.[3] |
| Incomplete Cyclization/Cleavage: The phenylthiocarbamoyl (PTC)-peptide does not efficiently cyclize to form the anilinothiazolinone (ATZ) derivative under acidic conditions.[1][6] | - Use anhydrous acid, such as trifluoroacetic acid (TFA), for the cleavage step to minimize acid-catalyzed hydrolysis of the peptide backbone.[4][7] - Ensure complete removal of basic coupling buffers before the acid cleavage step. | |
| N-terminal Blockage: The N-terminal α-amino group is chemically modified (e.g., by acetylation or formylation) and is unavailable to react with PITC.[1][8] | - If blockage is suspected, consider de-blocking strategies if the modifying group is known.[4] - For unknown blockages, enzymatic digestion of the protein to generate internal fragments with free N-termini may be necessary.[9] | |
| Interfering Peaks in HPLC Analysis | PITC Side Reactions: Excess PITC can react with trace amounts of water or other nucleophiles to form byproducts like diphenylthiourea (DPTU) and diphenylurea (DPU).[2] | - Use a minimal excess of PITC necessary for the coupling reaction. - Perform the reaction under a nitrogen atmosphere to minimize oxidation and reaction with atmospheric water.[2] - Optimize the post-coupling wash steps to efficiently remove unreacted PITC and its byproducts. |
| Incomplete Conversion of ATZ to PTH: The unstable ATZ-amino acid is not fully converted to the more stable phenylthiohydantoin (PTH)-amino acid prior to HPLC analysis. | - Ensure the conversion step with aqueous acid is carried out under appropriate conditions (e.g., 25% TFA in water).[4] | |
| Sequence "Drop-out" (A cycle with no identifiable PTH-amino acid) | Reaction with Amino Acid Side Chains: The isothiocyanate group may react with nucleophilic side chains (e.g., the ε-amino group of lysine), leading to a modified, un-sequenceable residue.[10] | - While the reaction with the N-terminal α-amino group is generally favored, side-chain modification can occur. Protecting groups for reactive side chains may be considered in some applications. |
| Insolubility of the Peptide/Protein: The peptide may become insoluble in the reaction solvents after a few cycles of degradation.[2] | - Consider immobilizing the peptide on a solid support (e.g., PVDF membrane) to improve handling and prevent sample loss.[5] | |
| Premature Termination of Sequencing | Formation of a Non-α-Amino Acid: If a non-α-amino acid, such as isoaspartic acid, is encountered, the standard five-membered ring intermediate required for cleavage cannot be formed.[1] | - This is an inherent limitation of the Edman degradation chemistry. Mass spectrometry-based sequencing methods may be required to characterize such modifications. |
Frequently Asked Questions (FAQs)
Q1: What is the cyclization reaction in Edman degradation, and why is it critical?
A1: The cyclization reaction is the second key step in the Edman degradation process.[3] After the N-terminal amino acid has been labeled with phenylisothiocyanate (PITC) to form a phenylthiocarbamoyl (PTC) derivative, the sample is treated with a strong anhydrous acid (typically trifluoroacetic acid).[3][7] This acidic environment catalyzes the nucleophilic attack of the sulfur atom of the PTC group on the carbonyl carbon of the first peptide bond. This intramolecular attack forms a five-membered ring structure, an anilinothiazolinone (ATZ) derivative of the N-terminal amino acid, and simultaneously cleaves the peptide bond, releasing the rest of the peptide chain.[3][11] This step is critical because it is the reaction that liberates the N-terminal amino acid for identification while leaving the remaining peptide intact for the next cycle of degradation.[1]
Q2: What is meant by a "cyclization side reaction" with isothiocyanates in this context?
A2: A "cyclization side reaction" in Edman degradation doesn't typically refer to an alternative cyclization pathway of the N-terminal amino acid. Instead, it encompasses a range of issues that prevent the desired, productive cyclization from occurring efficiently. These include:
-
Incomplete Cyclization: The primary cause of low yield, where the PTC-peptide fails to cyclize and cleave during the acid step. This results in the carryover of the original peptide into the next sequencing cycle.[1]
-
Side-chain Reactions: PITC can react with nucleophilic amino acid side chains, most notably the ε-amino group of lysine, to form a stable phenylthiourea (PTU) derivative.[10] This modification does not lead to cleavage and can result in a "drop-out" at that position.
-
PITC Hydrolysis and Byproduct Formation: PITC can react with water to form byproducts like diphenylthiourea (DPTU), which do not involve the peptide but can co-elute with PTH-amino acids during HPLC analysis, complicating the interpretation of results.[2][4]
Q3: How can I minimize the formation of PITC-related byproducts like DPTU?
A3: Minimizing byproducts like diphenylthiourea (DPTU) is crucial for obtaining clean chromatograms. The formation of these byproducts is primarily due to the reaction of PITC with water.[2][4] To reduce their formation, it is recommended to use high-purity, anhydrous solvents for the coupling reaction and to perform the reaction under an inert nitrogen atmosphere.[2] Additionally, optimizing the wash steps after the coupling reaction is essential to remove excess PITC and any byproducts that may have formed before proceeding to the cleavage step.
Q4: Can the cyclization reaction be affected by the specific amino acid at the N-terminus?
A4: Yes, the identity of the N-terminal amino acid can influence the efficiency of the Edman degradation cycle. For example, proline, with its secondary amine, reacts with PITC to form a PTC derivative that can be cleaved, but the kinetics may differ from other amino acids.[4] Additionally, if the N-terminus has been post-translationally modified, such as through acetylation or the formation of pyroglutamic acid, the initial coupling reaction with PITC cannot occur, thus preventing the entire sequencing process.[1][8]
Experimental Protocols
Protocol: Optimized Cleavage Step to Maximize Cyclization and Minimize Peptide Backbone Hydrolysis
This protocol focuses on the critical cleavage step of the Edman degradation, aiming to maximize the yield of the ATZ-amino acid while minimizing non-specific acid hydrolysis of the remaining peptide.
1. Reagents and Materials:
- PTC-peptide sample (immobilized on a PVDF membrane or in solution)
- Anhydrous Trifluoroacetic Acid (TFA), sequencing grade
- Ethyl Acetate, sequencing grade
- Nitrogen gas source
2. Procedure:
- Preparation: Ensure the PTC-peptide sample is thoroughly dried and free from any residual basic coupling buffers. The presence of base will neutralize the TFA and inhibit the cleavage reaction.
- Acid Cleavage:
- Under a stream of dry nitrogen gas, add anhydrous TFA to the PTC-peptide sample.
- Incubate at a controlled temperature, typically between 45°C and 50°C, for a duration of 3-5 minutes. The optimal time may need to be determined empirically for specific peptides.
- Extraction of ATZ-Amino Acid:
- Following the cleavage reaction, evaporate the TFA under a stream of nitrogen.
- Add a small volume of ethyl acetate to the reaction vessel.
- Vortex gently to dissolve the liberated ATZ-amino acid.
- Carefully transfer the ethyl acetate solution containing the ATZ-amino acid to a separate tube for the conversion step.
- Repeat the extraction with a fresh aliquot of ethyl acetate to ensure complete recovery of the ATZ-amino acid.
- Drying the Remaining Peptide:
- Thoroughly dry the remaining peptide to remove all traces of TFA and ethyl acetate before initiating the next cycle of Edman degradation.
3. Quality Control:
- To minimize acid-catalyzed hydrolysis of the peptide backbone, it is crucial to use anhydrous TFA and to keep the cleavage time to the minimum required for efficient cyclization.[4][7]
- Monitor the repetitive yield of the sequencing run. A significant drop in yield may indicate incomplete cleavage or excessive peptide hydrolysis.
Visualizations
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. ehu.eus [ehu.eus]
- 5. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Technical Support Center: Molar Ratio Optimization for Isothiocyanate to Peptide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio for isothiocyanate to peptide conjugation reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction between an isothiocyanate and a peptide?
A1: The reaction involves the nucleophilic addition of a primary amine group on the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable thiourea linkage. The primary reactive sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.[1]
Q2: Which functional groups on a peptide are reactive towards isothiocyanates?
A2: Isothiocyanates primarily react with non-protonated primary amines, which include the N-terminal amine and the lysine side-chain amine.[1][2] They can also react with the thiol group of cysteine, but this reaction is more favorable at a lower pH (around 6-8), and the resulting dithiocarbamate product may be less stable than the thiourea bond formed with amines.[1][3]
Q3: What are the most critical parameters to control for a successful conjugation reaction?
A3: The most critical parameters are pH, the molar ratio of isothiocyanate to peptide, temperature, and reaction time.[1] The pH is especially important as it dictates the deprotonation state of the target amino groups, which is necessary for the reaction to proceed.[1]
Q4: Why is a basic pH essential for the reaction?
A4: A basic pH, typically between 8.5 and 9.5, is required to ensure that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2).[1] The N-terminal amino group has a lower pKa (around 8.9) than the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[1][4] For labeling all available amino groups, a pH above 9 is recommended.[1]
Q5: What is a common side reaction when labeling peptides with isothiocyanates, particularly on a solid support?
A5: A frequent side reaction, especially during solid-phase peptide synthesis (SPPS), is an Edman degradation-type cyclization.[1] Under acidic conditions used for cleavage from the resin, the N-terminally labeled amino acid can cyclize to form a thiohydantoin, leading to its cleavage from the peptide and resulting in a truncated sequence.[1][4][5]
Q6: How can the N-terminal cyclization side reaction be prevented?
A6: This side reaction can be mitigated by introducing a spacer, such as β-alanine or 6-aminohexanoic acid (Ahx), between the N-terminal amino acid and the isothiocyanate label.[1][4] This prevents the formation of the five-membered ring intermediate required for cleavage.[1]
Troubleshooting Guides
Problem: Low or No Labeling Efficiency
Q: My peptide is not being labeled, or the yield is very low. What should I check first?
A: Initially, verify the pH of your reaction mixture. The reaction is highly pH-dependent and requires a basic environment (pH 8.5-9.5) for the deprotonation of the primary amines on the peptide.[1][6] Commonly used buffers include sodium bicarbonate or borate.[1][7] It is crucial to avoid amine-containing buffers like Tris, as they will compete with the peptide for the isothiocyanate.[1][7][8]
Q: I have confirmed the correct pH, but the efficiency remains poor. What is the next step?
A: Examine the molar ratio of your reagents. A molar excess of the isothiocyanate, typically ranging from 1.5 to 10-fold, is often necessary to drive the reaction to completion.[1][4] The optimal ratio may need to be determined empirically for your specific peptide.[1] Also, ensure that your isothiocyanate reagent has not degraded. Solutions of FITC and other isothiocyanates should be prepared fresh in an anhydrous solvent like DMSO or DMF.[1][7]
Q: My reaction is still slow or incomplete. Can I adjust the time or temperature?
A: Yes, increasing the reaction time or temperature can enhance yields.[1][9] Most labeling reactions are conducted at room temperature for 1-4 hours or overnight.[1][7] While a modest increase in temperature (e.g., to 37°C) can significantly improve yields, be aware that higher temperatures might also accelerate side reactions or peptide degradation.[1][9]
Problem: Presence of Side Products
Q: I am observing a major byproduct that corresponds to my peptide minus the N-terminal amino acid. What is causing this?
A: This is likely due to the Edman degradation-type cyclization at the N-terminus, as described in the FAQs. This is particularly common when labeling on a solid support and subsequently cleaving the peptide under acidic conditions.[1][4] To prevent this, consider introducing a spacer at the N-terminus before labeling.[1][4]
Q: My peptide has multiple lysine residues, and I'm getting a mixture of products with varying numbers of labels. How can I achieve site-specific labeling?
A: Achieving site-specific labeling on a peptide with multiple reactive amines can be challenging. One strategy is to leverage the pKa difference between the N-terminal amine and the lysine side-chain amines. By carefully controlling the pH to be slightly basic (around 8.5-9.0), you can favor the reaction at the more nucleophilic N-terminus. For highly specific labeling, it is best to use orthogonal protecting groups during peptide synthesis to ensure only the desired amine is available for reaction.
Problem: Solubility Issues
Q: My peptide or isothiocyanate reagent is not dissolving well in the reaction buffer.
A: Many isothiocyanate dyes are hydrophobic and may require an organic co-solvent for dissolution. Peptides can also exhibit limited aqueous solubility. You can dissolve the isothiocyanate in a minimal amount of an organic solvent like DMSO or DMF before adding it to the buffered peptide solution.[1][7][8] Similarly, if your peptide has poor aqueous solubility, you may need to perform the reaction in a mixed solvent system. It is advisable to dissolve the peptide and the isothiocyanate separately before mixing the solutions.[1]
Data Presentation
Table 1: Effect of Molar Ratio on Reaction Yield
| Peptide:Isothiocyanate Molar Ratio | Reaction Temperature (°C) | Reaction Time (min) | Approximate Yield (%) |
| 1:1 | Room Temperature | 30 | ~9% |
| 1:10 | Room Temperature | 30 | ~9% |
| 1:1 | 37 | 30 | >70% |
| 1:10 | 37 | 30 | ~96% |
Data adapted from a study on iodophenylisothiocyanate modification of the peptide RRLIEDNEYTARG.[9] Note that temperature has a more significant effect on yield than stoichiometric excess in this case.
Experimental Protocols
Protocol 1: In-Solution Labeling of a Peptide with FITC
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate or borate buffer, at a pH of 8.5-9.0.[7][9]
-
FITC Solution Preparation: Prepare a fresh stock solution of FITC in an anhydrous solvent like DMSO or DMF (e.g., 10 mg/mL).[1][7]
-
Reaction Setup: While gently stirring the peptide solution, add the desired molar excess of the FITC solution (typically a 3:1 to 5:1 molar ratio of FITC to peptide).[1] The final concentration of the organic solvent should be kept as low as possible.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight.[1][7] Protect the reaction from light by wrapping the vial in aluminum foil.[1][4][8]
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer, such as 10 mM Tris.[1][7]
-
Purification: Remove unreacted FITC and purify the labeled peptide using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.[1][4]
Protocol 2: N-Terminal Labeling of a Peptide on Solid-Phase Resin with FITC
-
Resin Preparation: Start with the fully synthesized peptide still attached to the resin, with the side-chain protecting groups intact. Remove the N-terminal Fmoc protecting group using a standard deprotection solution (e.g., 20% piperidine in DMF).[1][4]
-
Optional Spacer Addition: To prevent N-terminal cyclization, a spacer like Fmoc-β-Ala-OH or Fmoc-6-Ahx-OH can be coupled to the N-terminus using standard peptide coupling methods, followed by Fmoc deprotection.[1]
-
FITC Reagent Preparation: Prepare a solution of FITC in DMF and add N,N-Diisopropylethylamine (DIPEA) (e.g., 3 molar equivalents of FITC and 6 molar equivalents of DIPEA relative to the peptide on the resin).[1][4]
-
Initiate Reaction: Add the FITC/DIPEA mixture to the resin.[1]
-
Incubation: Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle agitation, ensuring the reaction is protected from light.[1][4]
-
Washing: After the reaction, thoroughly wash the resin with DMF to remove excess reagents.[4]
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).[1]
-
Purification: Purify the crude labeled peptide using reverse-phase HPLC.[1]
Visualizations
Caption: The reaction of a peptide's primary amine with an isothiocyanate to form a stable thiourea bond.
Caption: A systematic workflow for optimizing the molar ratio in isothiocyanate-peptide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptideweb.com [peptideweb.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. youdobio.com [youdobio.com]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 9. par.nsf.gov [par.nsf.gov]
Temperature and reaction time optimization for peptide labeling
Welcome to the Technical Support Center for peptide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing temperature and reaction time for successful peptide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the success of a peptide labeling reaction?
A1: The success of peptide labeling is primarily influenced by a combination of factors including the choice of labeling chemistry, the pH of the reaction buffer, the molar ratio of the labeling reagent to the peptide, the reaction temperature, and the incubation time. The purity of the peptide and the absence of interfering substances in the reaction buffer are also critical.
Q2: How do temperature and reaction time affect peptide labeling efficiency?
A2: Temperature and reaction time are critical parameters that directly impact the rate and efficiency of the labeling reaction. Generally, higher temperatures can increase the reaction rate, but may also lead to degradation of the peptide or labeling reagent.[1] Conversely, lower temperatures slow down the reaction but can be beneficial for sensitive molecules.[2][3] Reaction time needs to be optimized to ensure the reaction goes to completion without introducing unwanted side reactions or degradation.
Q3: What is the optimal temperature for storing labeled peptides?
A3: For long-term storage, it is best to store labeled peptides in a lyophilized state at -20°C or -80°C, protected from light.[4] If in solution, peptides should be kept at 4°C for short-term storage, though freezing at -20°C or -80°C is recommended for longer periods to minimize degradation.[4][5] Peptides containing sensitive amino acids like methionine, cysteine, and tryptophan are more susceptible to degradation and should be handled with extra care.[5]
Q4: Can I reuse a dissolved labeling reagent?
A4: It is generally not recommended to reuse dissolved labeling reagents. Reagents like NHS esters and maleimides are susceptible to hydrolysis, especially in the presence of moisture.[2][6] To ensure maximal reactivity, always prepare fresh solutions of the labeling reagent immediately before use.[2][7]
Q5: How can I monitor the progress of my labeling reaction?
A5: The progress of a labeling reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7][8] HPLC can be used to separate the labeled peptide from the unlabeled peptide and free dye, while MS can confirm the mass of the labeled peptide, verifying successful conjugation.[7] For solid-phase synthesis, colorimetric tests like the Kaiser test can be used to check for the presence of free primary amines after each coupling step.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during peptide labeling, with a focus on issues related to temperature and reaction time.
Issue 1: Low or No Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Suboptimal Temperature | The reaction temperature may be too low, resulting in a very slow reaction rate. For many labeling reactions, such as those involving NHS esters and maleimides, incubation at room temperature (20-25°C) is a good starting point.[2][7] If the peptide is sensitive to temperature, the reaction can be performed at 4°C, but the incubation time should be extended, often overnight.[2][3][10] |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction over a time course (e.g., 1, 2, 4, and 8 hours) to determine the optimal incubation period. For example, NHS-ester reactions are typically complete within 1-4 hours at room temperature.[7] |
| Incorrect pH | The pH of the reaction buffer is critical for the reactivity of both the peptide and the labeling reagent. For amine-reactive labeling with NHS esters, a pH of 8.3-8.5 is recommended.[7] For thiol-reactive labeling with maleimides, a pH range of 6.5-7.5 is optimal to ensure the specific labeling of cysteine residues.[2] |
| Hydrolyzed/Inactive Reagent | Labeling reagents like NHS esters and maleimides are moisture-sensitive.[6] Ensure that the reagent is stored properly in a desiccated environment and that stock solutions are prepared fresh in anhydrous solvent (e.g., DMSO or DMF) immediately before use.[2] |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the peptide for the labeling reagent.[6] Use a non-interfering buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate. |
Issue 2: Peptide or Labeled Product Degradation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Excessive Temperature | High temperatures can lead to the degradation of the peptide, especially if it contains sensitive amino acids. Avoid prolonged exposure to temperatures above 25°C for peptides in solution.[5] If a reaction requires heating, it is crucial to optimize for the shortest possible time to achieve a good yield.[11] |
| Prolonged Reaction Time | Even at optimal temperatures, extended incubation times can lead to the degradation of the peptide or the labeled product. Determine the minimum time required for the reaction to reach completion. |
| Extreme pH | Peptide stability is pH-dependent.[5] Extreme pH values can cause hydrolysis of the peptide backbone or side-chain modifications. Ensure the reaction buffer pH is within the optimal range for both the labeling reaction and peptide stability. |
| Oxidation | Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation, which can be accelerated at higher temperatures.[5] If possible, perform the reaction in a deoxygenated buffer and under an inert atmosphere (e.g., nitrogen or argon).[12] |
Issue 3: Non-Specific Labeling
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect pH | For thiol-reactive labeling with maleimides, a pH above 7.5 can lead to the competing reaction with primary amines (e.g., lysine residues), resulting in non-specific labeling.[2] Maintain the pH between 6.5 and 7.5 for selective thiol modification. |
| Excessive Labeling Reagent | A high molar excess of the labeling reagent can sometimes lead to the modification of less reactive sites. Optimize the molar ratio of the labeling reagent to the peptide to achieve the desired degree of labeling without significant non-specific modification. A starting point is often a 1.5 to 8-fold molar excess of the dye.[7] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for common peptide labeling chemistries. Note that these are starting points, and optimization is often necessary for specific peptides and labels.
Table 1: Amine-Reactive Labeling (NHS Esters)
| Parameter | Condition | Notes |
| Optimal pH | 8.3 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic.[7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions at 4°C are slower and may require overnight incubation.[7][10] |
| Reaction Time | 1 - 4 hours at Room Temperature | Overnight at 4°C.[7][10] |
| Molar Excess of Dye | 1.5 to 8-fold | The optimal ratio depends on the peptide and the desired degree of labeling.[7] |
Table 2: Thiol-Reactive Labeling (Maleimides)
| Parameter | Condition | Notes |
| Optimal pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing reaction with amines.[2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Slower reaction rates at 4°C may require longer incubation.[2][3] |
| Reaction Time | 1 - 2 hours at Room Temperature | 12-16 hours (overnight) at 4°C.[2][3] |
| Molar Excess of Dye | 10 to 20-fold | Higher excess is often used to drive the reaction to completion.[2] |
Table 3: Click Chemistry (CuAAC)
| Parameter | Condition | Notes |
| Optimal pH | 4 - 11 | The reaction is largely insensitive to pH.[13] |
| Temperature | Room Temperature | The reaction is robust and typically does not require heating or cooling.[14][15] |
| Reaction Time | Varies (minutes to hours) | Generally a fast and efficient reaction.[14][16] |
| Catalyst | Copper (I) | A copper source is required for the reaction to proceed.[14][16] |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Labeling with NHS-Ester Dyes
This protocol describes the labeling of a peptide's N-terminal amine or the side chain of a lysine residue.
Materials:
-
Peptide with at least one primary amine.
-
Amine-reactive NHS-ester dye.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., RP-HPLC).
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction:
-
While gently vortexing the peptide solution, slowly add the desired molar excess of the dissolved fluorescent dye.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Reaction Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM and incubate for an additional 30 minutes.
-
Purification: Purify the labeled peptide from unreacted dye and byproducts using reverse-phase HPLC (RP-HPLC).
-
Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry and HPLC analysis.
Protocol 2: General Procedure for Thiol-Reactive Labeling with Maleimide Dyes
This protocol is for labeling cysteine residues within a peptide.
Materials:
-
Peptide containing at least one cysteine residue.
-
Maleimide-functionalized dye.
-
Reaction Buffer: PBS, pH 7.2, degassed.
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP).
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., size-exclusion chromatography or RP-HPLC).
Procedure:
-
Peptide Reduction (if necessary): If the peptide contains disulfide bonds, they must be reduced.
-
Dissolve the peptide in the Reaction Buffer.
-
Add a 10- to 100-fold molar excess of TCEP.
-
Incubate for 20-30 minutes at room temperature.
-
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction:
-
Add the maleimide dye stock solution to the reduced peptide solution to achieve a 10-20x molar excess of the dye.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove unreacted maleimide and byproducts using size-exclusion chromatography or RP-HPLC.
-
Verification: Analyze the purified labeled peptide by mass spectrometry and HPLC.
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. licorbio.com [licorbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. interchim.fr [interchim.fr]
- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jpt.com [jpt.com]
Validation & Comparative
A Comparative Guide to N-Terminal Sequencing Reagents: 2,6-Difluorophenyl Isothiocyanate vs. Phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis and drug development, precise N-terminal sequencing is paramount for protein identification, characterization of post-translational modifications, and ensuring the fidelity of recombinant protein therapeutics. The cornerstone of N-terminal sequencing for decades has been the Edman degradation chemistry, a powerful method for the stepwise removal and identification of amino acids from the N-terminus of a peptide or protein. The choice of the derivatizing reagent is critical to the success and sensitivity of this technique.
This guide provides a comprehensive comparison between the traditional Edman reagent, Phenyl Isothiocyanate (P-ITC), and a potential alternative, 2,6-Difluorophenyl Isothiocyanate (DFP-ITC). While P-ITC is a well-established and validated reagent, the exploration of fluorinated analogs like DFP-ITC is driven by the search for enhanced performance characteristics. It is important to note that while the performance of P-ITC is extensively documented, direct comparative experimental data for DFP-ITC in protein sequencing applications is not widely available in peer-reviewed literature. Therefore, the comparison for DFP-ITC is based on established principles of organic chemistry and theoretical advantages conferred by fluorine substitution.
Principle of Edman Degradation
The Edman degradation is a cyclical three-step process:
-
Coupling: The isothiocyanate reagent reacts with the free N-terminal amino group of the peptide under alkaline conditions to form a substituted phenylthiocarbamoyl-peptide (PTC-peptide).
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography, typically HPLC.
The shortened peptide is then available for the next cycle of degradation.
Performance Comparison: P-ITC vs. DFP-ITC
The performance of an isothiocyanate reagent in Edman degradation is evaluated based on several key parameters, including coupling efficiency, cleavage yield, stability of the resulting PTH-amino acid, and the sensitivity of detection.
Theoretical Advantages of this compound
The introduction of two fluorine atoms at the ortho-positions of the phenyl ring in DFP-ITC is expected to influence its reactivity and the properties of its derivatives in several ways:
-
Increased Electrophilicity: Fluorine is a highly electronegative atom. The two fluorine atoms in DFP-ITC are expected to exert a strong electron-withdrawing inductive effect, making the isothiocyanate carbon more electrophilic. This could potentially lead to a faster and more efficient coupling reaction with the N-terminal amino group of the peptide, even with sterically hindered or less reactive amino termini.
-
Altered Chromatographic Properties: The fluorine substitution will alter the polarity and hydrophobicity of the resulting 2,6-difluorophenylthiohydantoin (DFP-PTH) amino acid derivatives. This could lead to improved separation and resolution during HPLC analysis, potentially allowing for better identification of closely eluting PTH-amino acids.
-
Enhanced Detection Sensitivity: For detection methods sensitive to electronegative atoms, such as electron capture detection (ECD) in gas chromatography, the presence of fluorine atoms could significantly enhance the signal and lower the limits of detection.
Quantitative Data Summary
The following table summarizes the known performance of P-ITC and the hypothesized performance of DFP-ITC. Note: The values for DFP-ITC are theoretical and require experimental validation.
| Parameter | Phenyl Isothiocyanate (P-ITC) | This compound (DFP-ITC) (Hypothesized) |
| Coupling Efficiency | High and well-characterized | Potentially higher due to increased electrophilicity of the isothiocyanate carbon |
| Cleavage Efficiency | High under standard acidic conditions | Expected to be high, potentially requiring milder acidic conditions due to electronic effects of fluorine |
| Repetitive Yield | Typically >98% | Potentially higher due to more complete coupling and cleavage reactions |
| PTH-Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are relatively stable | 2,6-Difluorophenylthiohydantoin (DFP-PTH)-amino acids are expected to be stable; stability studies are required |
| Detection Method | HPLC with UV detection (254-269 nm) | HPLC with UV detection; potential for enhanced sensitivity with electron capture detection (ECD) or mass spectrometry |
| Limit of Detection | Low picomole to high femtomole range | Potentially lower, in the mid to low femtomole range, depending on the detection method |
Experimental Protocols
Detailed methodologies for Edman degradation are crucial for obtaining reliable sequencing data. Below are the standard protocol for P-ITC and a proposed protocol for DFP-ITC that would require optimization.
Phenyl Isothiocyanate (P-ITC) Edman Degradation Protocol
This protocol is for automated Edman degradation using a protein sequencer.
1. Sample Preparation:
- The protein or peptide sample (10-100 picomoles) is loaded onto a polyvinylidene difluoride (PVDF) membrane or a glass fiber filter disc pre-treated with Polybrene.
- The support is dried thoroughly under a stream of argon or nitrogen.
2. Coupling Reaction:
- The support with the sample is placed in the reaction cartridge of the sequencer.
- A solution of 5% P-ITC in a suitable organic solvent (e.g., heptane or pyridine) is delivered to the sample.
- The reaction is carried out under alkaline conditions, typically using a vapor of N-trimethylamine/water or a liquid delivery of a basic buffer, at a controlled temperature (around 50°C) for a specified time (e.g., 20-30 minutes).
- Excess reagent and by-products are removed by washing with organic solvents like ethyl acetate and heptane.
3. Cleavage Reaction:
- Anhydrous trifluoroacetic acid (TFA) is delivered to the reaction cartridge to cleave the N-terminal PTC-amino acid.
- The reaction proceeds for a few minutes at a controlled temperature.
- The cleaved anilinothiazolinone (ATZ)-amino acid is extracted with a solvent such as 1-chlorobutane.
4. Conversion to PTH-Amino Acid:
- The extracted ATZ-amino acid is transferred to a conversion flask.
- An aqueous solution of 25% TFA is added to the flask.
- The conversion is carried out at an elevated temperature (e.g., 65°C) for about 20-30 minutes.
- The resulting phenylthiohydantoin (PTH)-amino acid is dried under vacuum.
5. HPLC Analysis:
- The dried PTH-amino acid is redissolved in an appropriate solvent (e.g., acetonitrile/water).
- An aliquot is injected onto a reverse-phase HPLC column.
- The PTH-amino acid is identified by comparing its retention time to that of known PTH-amino acid standards.
Proposed this compound (DFP-ITC) Edman Degradation Protocol (Requires Optimization)
This proposed protocol is an adaptation of the standard P-ITC method. Key areas for optimization are highlighted.
1. Sample Preparation:
- Identical to the P-ITC protocol.
2. Coupling Reaction:
- Reagent: A solution of 5% DFP-ITC in a suitable organic solvent.
- Optimization required: Due to the potentially higher reactivity of DFP-ITC, the reaction time and temperature may need to be reduced to minimize side reactions. The optimal base and solvent system should also be determined experimentally.
3. Cleavage Reaction:
- Optimization required: The electron-withdrawing fluorine atoms may facilitate the cleavage step. It may be possible to use a milder acid or a shorter reaction time to achieve efficient cleavage while minimizing acid-catalyzed side reactions like peptide bond hydrolysis.
4. Conversion to DFP-PTH-Amino Acid:
- The conversion conditions (acid concentration, temperature, and time) should be optimized for the 2,6-difluorophenylthiohydantoin (DFP-PTH)-amino acid derivatives to ensure complete conversion without degradation.
5. HPLC Analysis:
- Standard Synthesis: A standard set of all 20 DFP-PTH-amino acids would need to be synthesized and characterized to determine their respective retention times under specific HPLC conditions.
- Method Development: A new HPLC gradient and detection wavelength may need to be developed to achieve optimal separation and sensitivity for the DFP-PTH-amino acids.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for Edman degradation using both P-ITC and the proposed DFP-ITC.
Caption: Comparative workflow of Edman degradation using P-ITC and proposed DFP-ITC.
Caption: Logical comparison of P-ITC and hypothesized DFP-ITC characteristics.
Conclusion
Phenyl isothiocyanate remains the gold standard for N-terminal protein sequencing via Edman degradation due to its well-documented performance and the availability of established protocols and automated sequencers. However, the theoretical advantages of this compound—namely, the potential for increased reaction efficiency and enhanced detection sensitivity—make it an intriguing candidate for further investigation.
For researchers and drug development professionals seeking to push the boundaries of sensitivity in N-terminal sequencing, the development and validation of DFP-ITC and other fluorinated analogs could offer a promising avenue. However, the adoption of DFP-ITC would necessitate a significant upfront investment in the synthesis of standards and the optimization of the entire Edman degradation workflow. Until such experimental data becomes available, P-ITC will continue to be the reagent of choice for routine and validated N-terminal sequencing applications.
A Researcher's Guide to Comparing Fluorescent Isothiocyanates for Protein Labeling Sensitivity
For researchers, scientists, and drug development professionals, the precise and sensitive detection of proteins is paramount. Fluorescent labeling using isothiocyanates remains a widely adopted method for this purpose. This guide provides an objective comparison of common fluorescent isothiocyanates, focusing on their sensitivity for protein labeling, supported by their photophysical properties and a generalized experimental protocol.
The choice of a fluorescent label is critical and can significantly influence the outcome of an experiment. Factors such as the brightness of the fluorophore, its reactivity, and its stability all play a role in the sensitivity of protein detection. Isothiocyanates react efficiently with primary amine groups on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable thiourea bond. This guide will compare several commonly used fluorescent isothiocyanates to aid in the selection of the most appropriate dye for your research needs.
Quantitative Comparison of Fluorescent Isothiocyanates
The sensitivity of a fluorescent label is directly related to its photophysical properties. The molar extinction coefficient (ε) dictates how efficiently the molecule absorbs light at a specific wavelength, while the quantum yield (Φ) represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both of these parameters generally results in a brighter, more sensitive fluorescent probe.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein isothiocyanate (FITC) | ~495 | ~525 | ~75,000 | ~0.92 |
| Tetramethylrhodamine isothiocyanate (TRITC) | ~555 | ~580 | ~65,000 | Not widely reported |
| Eosin-5-isothiocyanate | ~521 | ~544 | Not widely reported | 0.57 (for singlet oxygen generation) |
| Texas Red-X™ Isothiocyanate | ~595 | ~615 | ~80,000 | Not widely reported |
Note: Photophysical properties can be influenced by the solvent and the local environment of the conjugated protein. The values presented here are generally accepted approximations.
Experimental Workflow for Protein Labeling
The following diagram illustrates a generalized workflow for labeling proteins with fluorescent isothiocyanates.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling proteins with fluorescent isothiocyanates. Optimization may be required for specific proteins and dyes.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
Fluorescent isothiocyanate dye
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.0. Crucially, this buffer must be free of primary amines (e.g., Tris) and sodium azide.
-
Purification column (e.g., gel filtration column such as Sephadex G-25) or dialysis equipment
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines or sodium azide, it must be dialyzed against the Labeling Buffer overnight at 4°C before proceeding.[1]
-
-
Dye Preparation:
-
Immediately before use, dissolve the fluorescent isothiocyanate dye in anhydrous DMSO to a concentration of 1-10 mg/mL.[1] Protect the solution from light.
-
-
Labeling Reaction:
-
Slowly add the dissolved dye solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio should be determined empirically for each protein-dye pair.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle agitation is recommended.[2]
-
-
Purification of Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and consistency of the labeled conjugate.
-
Measure the absorbance of the purified labeled protein at two wavelengths:
-
280 nm (for protein concentration)
-
The maximum absorbance wavelength (λmax) of the specific dye (see table above).
-
-
The DOL can be calculated using the Beer-Lambert law and a correction factor to account for the dye's absorbance at 280 nm. The formula is as follows:
-
Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF)] / ε_protein_
-
Dye Concentration (M) = A_max_ / ε_dye_
-
DOL = Dye Concentration / Protein Concentration
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max_ is the absorbance of the conjugate at the dye's λmax.
-
CF is the correction factor for the dye's absorbance at 280 nm (this value is specific to each dye).
-
ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye_ is the molar extinction coefficient of the dye at its λmax.
-
-
-
Logical Relationship for Troubleshooting Protein Labeling
Effective troubleshooting is key to successful protein labeling. The following diagram outlines a logical approach to addressing common issues.
Conclusion
The selection of a fluorescent isothiocyanate for protein labeling should be guided by the specific requirements of the intended application. For maximal sensitivity, dyes with high molar extinction coefficients and quantum yields are desirable. However, factors such as the stability of the dye, its reactivity, and the potential for self-quenching at high degrees of labeling must also be considered. While FITC is a cost-effective and widely used reagent, other dyes may offer advantages in terms of brightness and photostability. Careful optimization of the labeling protocol and accurate determination of the degree of labeling are crucial for obtaining reliable and reproducible results in fluorescence-based protein analysis.
References
Comparative Guide to HPLC Method Validation for 2,6-Difluorophenyl Isothiocyanate Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the validation of 2,6-difluorophenyl isothiocyanate and its derivatives. Due to the limited availability of specific validated methods for this particular compound, this document outlines established HPLC strategies for isothiocyanates (ITCs) that can be adapted and validated.
Introduction to HPLC Analysis of Isothiocyanates
Isothiocyanates are a class of organic compounds that can present analytical challenges due to their reactivity, potential for instability, and for some, a lack of strong chromophores for UV detection. The analytical determination of these compounds often requires strategies to enhance detection and ensure the stability of the analyte during analysis. Reversed-phase HPLC (RP-HPLC) is the most common technique employed for the analysis of ITCs.
Three primary strategies for the HPLC analysis of isothiocyanates are compared below:
-
Direct HPLC-UV Analysis: A straightforward approach suitable for ITCs with sufficient UV absorbance.
-
HPLC with Pre-Column Derivatization: A technique to enhance the detectability and chromatographic properties of the analyte.
-
HPLC with Fluorinated Stationary Phases: A specialized approach that can offer unique selectivity for fluorinated analytes like this compound.
Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the specific properties of the this compound derivative and the analytical requirements, such as sensitivity and sample matrix.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Direct HPLC-UV | Separation on a reversed-phase column (e.g., C18) with direct UV detection. | Simple, rapid, and cost-effective. | May lack sensitivity if the analyte has a weak UV chromophore. Potential for on-column precipitation. | Routine analysis of derivatives with strong UV absorbance and good solubility in the mobile phase. |
| Pre-Column Derivatization | Chemical modification of the analyte prior to HPLC injection to improve its detectability and/or chromatographic behavior. | Increased sensitivity and selectivity. Can overcome poor UV absorbance. | More complex and time-consuming sample preparation. Potential for incomplete derivatization or side reactions. | Trace analysis and quantification of derivatives with poor detectability. |
| Fluorinated Stationary Phase | Utilizes a stationary phase with fluorinated functional groups to achieve unique separation selectivity for halogenated and aromatic compounds.[1] | Enhanced retention and selectivity for fluorinated compounds. Can resolve closely related halogenated isomers.[1] | Columns may be less common and more expensive. Retention mechanisms can be complex. | Separation of complex mixtures containing fluorinated isomers or when standard C18 columns provide insufficient resolution. |
Experimental Protocols
Detailed methodologies for the compared HPLC approaches are provided below. These protocols are based on methods validated for other isothiocyanates and should be optimized and validated for this compound derivatives.
Method 1: Direct Reversed-Phase HPLC-UV
This protocol is adapted from a validated method for allyl isothiocyanate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 254 nm is common for aromatic compounds).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and dilute to create a series of calibration standards.
Method 2: Pre-Column Derivatization with 2-Naphthalenethiol (2-NT)
This method is based on a validated procedure for enhancing the detectability of sulforaphane.[2][3]
-
Derivatization Reagent: 0.3 M 2-naphthalenethiol in acetonitrile.
-
Derivatization Procedure:
-
HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2] A typical gradient could be: 0-5 min, 50% B; 5-15 min, 50-90% B; 15-20 min, 90% B; 20-25 min, 90-50% B.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 234 nm.[2]
-
Method 3: HPLC with a Fluorinated Stationary Phase
This protocol outlines a starting point for developing a method using a pentafluorophenyl (PFP) column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table summarizes typical validation parameters reported for HPLC methods for other isothiocyanates. These values can serve as a benchmark when validating a method for this compound derivatives.
| Parameter | Direct HPLC-UV (Allyl ITC) | Pre-Column Derivatization (Sulforaphane with 2-NT)[2] |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 10 - 100 µg/mL | 10 - 2000 ng/mL |
| LOD | Not Reported | 2.8 ng/mL |
| LOQ | Not Reported | 9.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | Within ±10% of nominal value |
| Precision (% RSD) | < 2% | < 15% |
Visualizations
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometric Characterization of 2,6-Difluorophenyl Isothiocyanate Labeled Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of peptides is a critical aspect of proteomics and drug discovery. Chemical labeling of peptides followed by mass spectrometric analysis is a powerful technique for peptide sequencing and quantification. While phenyl isothiocyanate (PITC) is the classical reagent for N-terminal peptide sequencing via Edman degradation, a variety of isothiocyanate analogs have been explored to enhance performance in mass spectrometry-based workflows. This guide provides a comparative overview of peptide labeling using isothiocyanate reagents, with a focus on the theoretical advantages and potential performance of 2,6-Difluorophenyl isothiocyanate (DFPITC) in mass spectrometric analysis.
Currently, there is a notable lack of published experimental data specifically detailing the mass spectrometric characterization of peptides labeled with this compound. Consequently, this guide will draw comparisons from the well-documented characteristics of other substituted phenyl isothiocyanates to infer the potential behavior of DFPITC-labeled peptides.
Alternatives to Traditional PITC Labeling
Several alternatives to PITC have been developed to improve sensitivity and fragmentation patterns in mass spectrometry. For instance, isothiocyanate analogues bearing basic moieties have been shown to significantly improve the mass spectrometry signal intensity of tagged analytes.[1] Another example is 4-sulfophenyl isothiocyanate (SPITC), which introduces a fixed negative charge at the N-terminus of peptides. This derivatization can simplify tandem mass spectra by promoting the formation of specific ion series, thereby facilitating peptide sequencing.[2][3]
Experimental Protocols
A general protocol for the derivatization of peptides with isothiocyanate reagents is provided below. This protocol can be adapted for use with DFPITC, though optimization may be required.
General Peptide Derivatization Protocol with Isothiocyanate Reagents
Materials:
-
Peptide sample
-
Isothiocyanate reagent (e.g., PITC, SPITC, or DFPITC) solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile or DMF)
-
Coupling buffer (e.g., 50 mM sodium bicarbonate or borate buffer, pH 8.5-9.0)
-
Quenching solution (e.g., 5% acetic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the coupling buffer.
-
Labeling Reaction: Add the isothiocyanate reagent solution to the peptide solution. The molar ratio of reagent to peptide may need to be optimized, but a 10-fold molar excess of the reagent is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-50°C) for 1-2 hours.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Cleanup: Purify the labeled peptides using SPE cartridges to remove excess reagent and salts.
-
Mass Spectrometric Analysis: Analyze the purified labeled peptides by mass spectrometry.
Data Presentation: A Comparative Framework
To facilitate a direct comparison of DFPITC with other isothiocyanate labeling reagents, the following tables outline the key performance metrics that should be evaluated. As experimental data for DFPITC becomes available, these tables will provide a structured format for its comprehensive assessment.
Table 1: Labeling Efficiency and Reaction Conditions
| Reagent | Typical Molar Excess | Reaction Time (hours) | Reaction Temperature (°C) | pH | Estimated Labeling Efficiency (%) |
| PITC | 10-20 | 1-2 | 40-50 | 8.5-9.0 | >95 |
| SPITC | 10-20 | 1 | 50 | 8.5 | >90 |
| DFPITC | Data not available | Data not available | Data not available | Data not available | Data not available |
| Other Analogs | Variable | Variable | Variable | Variable | Variable |
Table 2: Mass Spectrometric Performance
| Reagent | Precursor Ion Signal Intensity (Relative to Unlabeled) | Dominant Fragment Ion Series | Characteristic Neutral Losses | Impact on Ionization Efficiency |
| PITC | Generally lower | b- and y-ions | Phenyl isothiocyanate | Can suppress ionization |
| SPITC | Variable, can enhance in negative mode | Predominantly y-ions in negative mode | Sulfophenyl isothiocyanate | Introduces a fixed charge |
| DFPITC | Data not available | Data not available | Difluorophenyl isothiocyanate | Hypothesized to potentially enhance ionization due to fluorine electronegativity |
| Other Analogs | Can be significantly higher | Variable | Dependent on the analog structure | Can be designed to enhance ionization |
Visualizing the Workflow and Chemical Reactions
Diagrams illustrating the experimental workflow and the chemical reaction of peptide labeling are essential for clarity.
Caption: Experimental workflow for peptide labeling and mass spectrometric analysis.
References
- 1. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Derivatization Methods for Amine-Containing Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of amine-containing metabolites is crucial in various fields, including metabolomics, disease biomarker discovery, and pharmaceutical research. However, the inherent physicochemical properties of many amines, such as high polarity and low volatility, pose significant challenges for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Chemical derivatization is a critical sample preparation step that modifies these metabolites to improve their chromatographic behavior and detection sensitivity.[1][2][3]
This guide provides a comprehensive cross-validation of common derivatization methods for amine-containing metabolites, offering a comparative analysis of their performance based on experimental data. We will delve into three widely used approaches: silylation, acylation using chloroformates, and an alternative method using phenyl isothiocyanate (PITC) for High-Performance Liquid Chromatography (HPLC)-MS/MS analysis.
Comparison of Key Derivatization Methods
The choice of derivatization reagent is critical and depends on the specific amine-containing metabolites of interest, the analytical platform, and the desired experimental outcome. Here, we compare the most common techniques: silylation and acylation with chloroformates.
| Feature | Silylation (e.g., MSTFA, BSTFA) | Acylation (Chloroformates, e.g., Propyl, Isobutyl) |
| Principle | Replaces active hydrogens (-NH, -OH, -SH) with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][5] | Reacts with primary and secondary amines to form stable carbamate derivatives.[1] |
| Primary Reagents | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1][6] | Propyl chloroformate, Isobutyl chloroformate, Methyl chloroformate.[1][7] |
| Reaction Conditions | Typically requires anhydrous conditions and heating (e.g., 60-80°C).[1][8] Can be sensitive to moisture.[1] | Can often be performed in aqueous solutions at room temperature, with rapid reaction times (1-10 minutes).[1][7] |
| Derivative Stability | TMS derivatives can be moisture-sensitive, while TBDMS derivatives are more stable.[1][5] Some silylated derivatives of amino acids can be unstable.[9] | Generally forms stable derivatives.[1] |
| Advantages | Highly reactive and versatile for a broad range of functional groups.[1] Produces volatile and thermally stable derivatives.[1] | Fast reaction times.[6] Can be performed in aqueous media, simplifying sample preparation.[1][6] Lower reagent cost compared to some silylation reagents.[10] |
| Disadvantages | Sensitivity to moisture requires stringent anhydrous conditions.[1][9] Can sometimes produce multiple derivatives for a single analyte.[1] Poorer reproducibility in some studies compared to chloroformate methods.[9][10] | Acidic byproducts may need to be removed before GC analysis.[1] Potential for over-alkylation with some alkyl halides.[1] |
| Best For | General-purpose derivatization for multi-functional analytes in GC-MS.[1] | High-throughput analysis of amino acids and other primary/secondary amines, especially from aqueous samples.[9][10] |
Experimental Workflows
To provide a clearer understanding of the practical application of these methods, the following diagrams illustrate the typical experimental workflows for silylation and chloroformate derivatization.
Detailed Experimental Protocols
For reproducibility, detailed experimental protocols for the compared derivatization methods are provided below.
Silylation using MSTFA + 1% TMCS
This protocol is a general guideline for the derivatization of amine-containing metabolites using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[8]
Materials:
-
Amine-containing metabolite sample
-
MSTFA + 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or methylene chloride)
-
Reaction vials (e.g., 3 mL Reacti-Vial™) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate the water to complete dryness under a gentle stream of nitrogen at 40-70°C.[8] To ensure complete removal of moisture, an azeotropic drying step can be performed by adding a small volume of a solvent like toluene or methylene chloride and re-evaporating.[8]
-
Reagent Addition:
-
For a dry sample: Add 100-500 µL of MSTFA + 1% TMCS directly to 1-10 mg of the sample in a reaction vial.[8]
-
For a sample dissolved in a solvent: Dissolve 1-10 mg of the sample in 1.0 mL of a suitable anhydrous solvent (e.g., pyridine, DMSO, DMF, THF, or acetonitrile) in a reaction vial. Then, add 100-500 µL of MSTFA + 1% TMCS.[8]
-
-
Reaction: Tightly cap the vial and mix well. The reaction can proceed at room temperature for 5-10 minutes or be heated to 60°C for 15 minutes for less reactive amines.[8] For amino acids, a more rigorous heating at 150°C for 2.5 hours may be required.[8]
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Acylation using Isobutyl Chloroformate
This protocol describes a rapid and efficient derivatization of amines using isobutyl chloroformate, which can be performed directly in an aqueous sample.[7]
Materials:
-
Amine-containing metabolite sample in an aqueous solution
-
Isobutyl chloroformate
-
Toluene
-
Alkaline methanol
-
Reaction vials
Procedure:
-
Sample Preparation: Place 1 mL of the aqueous sample containing the amine metabolites into a reaction vial.
-
Derivatization: Add the isobutyl chloroformate reagent in a toluene medium to the sample vial. The reaction is typically quantitative within 10 minutes at room temperature.[7]
-
Reagent Removal: After the reaction, the excess isobutyl chloroformate is eliminated by treatment with alkaline methanol.[7] For certain derivatives like those of histamine and tyramine that may degrade during this step, an alternative is to evaporate an aliquot of the toluene layer.[7]
-
Extraction: The derivatized amines are extracted into the organic (toluene) layer.
-
Analysis: An aliquot of the organic layer is injected into the GC-MS for analysis.
Derivatization with Phenyl Isothiocyanate (PITC) for HPLC-MS/MS
For researchers utilizing liquid chromatography, derivatization with PITC is a common method to enhance the ionization and separation of amines.[11]
Materials:
-
Amine-containing metabolite sample (e.g., plasma)
-
Phenyl isothiocyanate (PITC)
-
Reversed-phase (RP) HPLC-MS/MS system
Procedure:
-
Sample Preparation: The sample preparation for PITC derivatization is typically more complex than for GC-MS methods and may involve protein precipitation and other cleanup steps.
-
Derivatization: The derivatization with PITC is performed to enhance the ionization and chromatographic separation of the amine-containing metabolites.[11]
-
Analysis: The derivatized sample is then analyzed by RP-HPLC-MS/MS. This method has been shown to improve the chromatographic separation of isomers and reduce carryover.[11] However, it can also introduce challenges such as matrix effects and co-elution with impurities.[11]
Concluding Remarks
The selection of an appropriate derivatization method is a critical step in the analysis of amine-containing metabolites. Silylation offers broad applicability but requires stringent anhydrous conditions. Chloroformate-based acylation provides a rapid and robust alternative, particularly for high-throughput applications from aqueous samples. For LC-MS based analyses, methods like PITC derivatization can significantly improve chromatographic performance.
It is highly recommended to perform a thorough method validation for the specific metabolites and matrix of interest to ensure data accuracy and reliability. This guide serves as a starting point for researchers to compare and select the most suitable derivatization strategy for their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Metabolite Quantification: Phenyl Isothiocyanate (PITC) Derivatization versus "Dilute-and-Shoot"
An objective comparison for researchers, scientists, and drug development professionals in the field of metabolomics.
The accurate quantification of small molecule metabolites in biological matrices is a cornerstone of metabolomics research and plays a pivotal role in disease diagnosis and biomarker discovery. For the analysis of amine-containing metabolites such as amino acids and biogenic amines, two common analytical approaches prevail: chemical derivatization with phenyl isothiocyanate (PITC) followed by liquid chromatography-mass spectrometry (LC-MS), and a more direct "dilute-and-shoot" method. The choice between these techniques involves a trade-off between sample preparation complexity, chromatographic performance, and potential analytical interferences. This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their specific analytical needs.
Performance Comparison
The selection of an analytical method hinges on a variety of performance parameters. A summary of key validation metrics for the PITC derivatization method compared to the "dilute-and-shoot" approach is presented below. The data is primarily based on a comparative study of amine-containing metabolites in plasma samples.
| Performance Parameter | Phenyl Isothiocyanate (PITC) Derivatization | "Dilute-and-Shoot" | Key Considerations |
| Lower Limit of Quantification (LLOQ) | Reduced for derivatized compounds in pure solutions, but can be similar or higher in plasma due to significant dilution factors (e.g., 1:30).[1][2] | Generally lower for non-derivatized compounds in plasma due to less dilution (e.g., 1:5).[1][2][3] | The higher dilution required for the PITC method can offset the gains in sensitivity achieved through derivatization when analyzing biological matrices.[1][2] |
| Linearity | Validated and established.[1][3] | Method demonstrates linearity.[1][3] | Both methods can provide linear responses within a defined concentration range. |
| Repeatability | Validated and established.[1][3] | Good reproducibility reported with a mean %CV of 6.5 ± 0.3% for a similar direct injection method.[3] | PITC derivatization involves multiple steps, which can be more prone to error.[1][2] |
| Recovery | Validated and established.[1][3] | High recovery rates have been reported for similar direct injection methods (e.g., 96.6 ± 1.5%).[3] | The multi-step nature of derivatization can potentially lead to analyte loss. |
| Chromatographic Separation | Improved separation of isomers.[1][2][3] | May have limitations with isomeric separation.[3] For example, leucine and isoleucine may coelute.[2] | PITC derivatization enhances the hydrophobic character of polar analytes, improving their retention and separation on reversed-phase columns. |
| Carryover | Reduced carryover.[1][2][3] One study noted only one derivatized compound exceeding a 1% carryover rate.[2] | Potentially higher carryover.[1][2][3] A study reported 32 compounds with carryover rates >1%.[2] | The improved chromatography of derivatized compounds often leads to less carryover between injections. |
| Matrix Effects | Can introduce challenges and may be a significant factor.[1][2][3] | Can be a factor, but the method is less complex.[3] However, the higher concentration of matrix components can lead to ion suppression.[4][5] | While derivatization can help to overcome matrix effects by shifting the analyte to a cleaner region of the chromatogram, the reagents themselves can introduce interferences.[1][2] The "dilute-and-shoot" method is more susceptible to matrix effects due to the minimal sample cleanup.[4][5] |
| Sample Preparation Complexity | More complex, time-consuming, and error-prone due to multiple steps including derivatization, evaporation, and reconstitution.[1][2][3][6] | Simpler, faster, and less error-prone due to a more straightforward workflow.[1][3][7] | The simplicity of the "dilute-and-shoot" method makes it well-suited for high-throughput analysis.[7] |
Experimental Protocols
Below are detailed methodologies for both the PITC derivatization and "dilute-and-shoot" workflows for the analysis of amine-containing metabolites in plasma.
Phenyl Isothiocyanate (PITC) Derivatization Workflow
This method involves the chemical modification of primary and secondary amines with PITC to enhance their chromatographic retention and mass spectrometric detection.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., stable isotope-labeled amino acids)
-
Protein precipitation solvent (e.g., methanol)
-
Phenyl isothiocyanate (PITC) reagent
-
Coupling solvent (e.g., ethanol:water:pyridine or triethylamine solution)[6]
-
Evaporation solvent (e.g., hexane)
-
Reconstitution solvent (e.g., suitable mobile phase)
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
LC-MS/MS system with a reversed-phase column
Protocol:
-
Sample Collection: Obtain plasma samples.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add a sufficient volume of cold protein precipitation solvent (e.g., methanol) to the plasma sample. Vortex thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: a. Add the coupling solvent to the dried residue and vortex to dissolve. b. Add the PITC reagent. c. Incubate the mixture to allow the derivatization reaction to complete.
-
Evaporation: Dry the sample again under a stream of nitrogen to remove excess derivatization reagent and solvent.
-
Reconstitution: Dissolve the derivatized sample in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto a reversed-phase LC-MS/MS system for separation and detection of the PITC-derivatized metabolites.[3]
"Dilute-and-Shoot" Workflow
This approach offers a more straightforward and high-throughput alternative by minimizing sample preparation steps.[3]
Materials:
-
Plasma sample
-
Internal standard solution (e.g., 2-Phenyl-D5-ethyl isothiocyanate)[3]
-
Dilution solvent (e.g., a mixture compatible with the initial mobile phase)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (often utilizing both Hydrophilic Interaction Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RP-LC) for broad metabolite coverage)[1][3]
Protocol:
-
Sample Collection: Obtain plasma samples.[3]
-
Internal Standard Spiking: Add a known concentration of the internal standard to the plasma sample.[3]
-
Dilution: Dilute the plasma sample with a suitable solvent.[3]
-
Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile) to the diluted sample. Vortex to mix.[3]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[3]
-
Analysis: Analyze the supernatant directly using LC-MS/MS.[3] To cover a broad range of metabolites, it is common to use both HILIC-MS/MS and RP-LC-MS/MS methods.[1][3]
Methodology Visualization
The following diagrams illustrate the experimental workflows for both PITC derivatization and the "dilute-and-shoot" method.
Caption: PITC Derivatization Workflow.
Caption: "Dilute-and-Shoot" Workflow.
Conclusion
The choice between PITC derivatization and the "dilute-and-shoot" method for metabolomics analysis is highly dependent on the specific goals of the study.
PITC derivatization is advantageous when:
-
Improved chromatographic separation of isomers is critical. [1][2][3]
-
Enhanced sensitivity for specific target analytes in cleaner matrices is required.
However, the complexity, time, and potential for error introduction during the multi-step sample preparation process are significant drawbacks.[1][2][3][6]
The "dilute-and-shoot" method is often preferred when:
-
High-throughput analysis is necessary. [7]
-
A simpler, faster, and less error-prone workflow is desired. [1][3]
-
A broad range of metabolites, including those not amenable to PITC derivatization, are of interest.
The primary limitations of this approach are the potential for significant matrix effects and co-elution of isomers.[3][4][5]
Ultimately, for comprehensive and robust metabolomics studies, the use of orthogonal analytical approaches for cross-validation is highly recommended.[1][2] Researchers should carefully consider the trade-offs between the enhanced chromatographic performance offered by PITC derivatization and the speed and simplicity of the "dilute-and-shoot" method to select the most fitting strategy for their research objectives.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Dilute and shoot approach for toxicology testing [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
Performance of different isothiocyanate analogs in promoting Edman cleavage
For researchers, scientists, and drug development professionals engaged in protein characterization, N-terminal sequencing remains a critical technique for protein identification, verification of recombinant protein expression, and analysis of post-translational modifications. The Edman degradation, a robust chemical method for sequential N-terminal amino acid analysis, relies on the reactivity of an isothiocyanate with the N-terminal α-amino group of a peptide. Phenyl isothiocyanate (PITC) has long been the gold-standard reagent for this process. However, the pursuit of enhanced sensitivity, improved detection, and alternative analytical applications has led to the development of various isothiocyanate analogs.
This guide provides a comprehensive comparison of the performance of PITC with several of its analogs in promoting Edman cleavage. The comparison is based on available experimental data and, where such data is limited, on theoretical considerations of their chemical properties.
Principles of Edman Degradation
The Edman degradation is a cyclical three-step process:
-
Coupling: The peptide is reacted with an isothiocyanate under alkaline conditions, leading to the formation of a substituted thiocarbamoyl derivative at the N-terminal amino acid.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable thiohydantoin derivative, which is then identified, typically by chromatography. The shortened peptide is then available for the next cycle of degradation.
Performance Comparison of Isothiocyanate Analogs
The ideal isothiocyanate reagent for Edman degradation should exhibit high coupling efficiency, facilitate clean and efficient cleavage, and produce a stable, easily detectable thiohydantoin derivative. The following table summarizes the performance characteristics of PITC and its analogs based on these criteria.
| Reagent/Analog | Structure | Coupling Efficiency | Cleavage Efficiency | Derivative Stability & Detectability | Key Advantages | Limitations |
| Phenyl Isothiocyanate (PITC) | Phenyl-N=C=S | High and well-characterized with various amino acids.[1][2] | Efficient under acidic conditions, leading to the formation of an anilinothiazolinone (ATZ) derivative.[1][2] | Phenylthiohydantoin (PTH)-amino acids are relatively stable and well-characterized for HPLC-UV detection.[1][2] | Well-established, reliable, and cost-effective. | Lower sensitivity compared to fluorescent analogs; PTH derivatives can be less stable for certain amino acids. |
| 4,4'-Biphenyl Isothiocyanate (Bip(4,4')) | Biphenyl-N=C=S | Projected to be high, but may be affected by steric hindrance of the biphenyl group.[3] | Expected to be efficient under standard acidic conditions.[3] | Biphenylthiohydantoin (BTH)-amino acids may offer enhanced UV detection due to the extended chromophore and increased hydrophobicity, potentially improving chromatographic separation.[3] | Potentially higher sensitivity in UV detection and improved chromatographic resolution.[3] | Limited published experimental data on its use in routine Edman sequencing; potential for altered solubility of derivatives.[3] |
| 4-Sulfophenyl Isothiocyanate (SPITC) | Sulfophenyl-N=C=S | Efficiently reacts with N-termini of peptides.[4][5] | Promotes gas-phase Edman-type cleavage in mass spectrometry.[6] Its efficiency in traditional liquid-phase cleavage is not well-documented for sequential sequencing. | The resulting sulfonated thiohydantoin derivatives are primarily used for their fixed negative charge in mass spectrometry, which simplifies spectra.[4][5] | Significantly enhances peptide sequencing in mass spectrometry by directing fragmentation.[4][5] | Reduces MS signal intensities of modified peptides in some cases; primarily designed for MS-based sequencing rather than traditional Edman degradation.[6] |
| Phenethyl Isothiocyanate (PEITC) | Phenethyl-N=C=S | Theoretically high, though the ethyl spacer might introduce steric hindrance compared to PITC.[2] | Expected to be efficient under acidic conditions, similar to PITC.[2] | Phenethylthiohydantoin (PETH)-amino acids would be UV-detectable, but would require new separation and detection protocols due to altered chromatographic properties.[1] | Studied for its biological activities, but its utility in Edman degradation is not well-established. | Lack of documented use in peptide sequencing; potential for altered reaction kinetics and derivative properties.[2] |
| Fluorescein Isothiocyanate (FITC) | Fluorescein-N=C=S | Reacts readily with N-terminal amino groups.[7][8] | Can lead to the cleavage of the N-terminal amino acid as a fluorescent thiohydantoin derivative.[9][10] | Fluorescein thiohydantoin (FTH)-amino acids offer very high sensitivity due to their fluorescence.[11] | Enables significantly lower detection limits compared to UV absorbance.[10] | Can cause side reactions leading to truncated peptides; may require a spacer between the dye and the N-terminal amino acid to prevent unwanted cyclization.[7] |
| 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate (DNS-APITC) | Dansyl-Phenyl-N=C=S | Effective for N-terminal labeling.[12] | Allows for sequential cleavage.[12] | Produces highly fluorescent thiohydantoin derivatives detectable at the picomole to femtomole level.[12] | Offers high sensitivity for manual and automated sequencing.[12] | As with other bulky analogs, may have different reaction kinetics and require optimization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the standard PITC-based Edman degradation. Protocols for analogs are generally similar, with modifications to reaction conditions and detection methods as noted.
Manual Edman Degradation Protocol with PITC
This protocol outlines the basic steps for manual Edman degradation.[1]
Materials:
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine in specific ratios)
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvent for extraction (e.g., butyl chloride or ethyl acetate)
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer in a small reaction tube.
-
Add the PITC solution and incubate at an elevated temperature (e.g., 50°C) for a specified time to form the phenylthiocarbamoyl (PTC)-peptide.
-
Dry the sample under a stream of nitrogen.
-
-
Cleavage Reaction:
-
Add anhydrous TFA to the dried PTC-peptide to initiate cleavage of the N-terminal amino acid.
-
Incubate to allow for the formation of the anilinothiazolinone (ATZ)-amino acid derivative.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction:
-
Extract the ATZ-amino acid with a suitable organic solvent. The shortened peptide remains in the aqueous phase or adsorbed to a solid support.
-
-
Conversion:
-
Transfer the organic extract containing the ATZ-amino acid to a new tube and dry it.
-
Add aqueous acid and heat (e.g., 80°C for 10 minutes) to convert the unstable ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.[1]
-
-
Identification:
-
Analyze the PTH-amino acid by HPLC with UV detection, comparing its retention time to known standards.
-
Automated Edman Degradation
Modern protein sequencers automate the Edman degradation process.[3][13] The general steps are as follows:
-
Sample Preparation: The purified peptide or protein sample is loaded onto a support matrix within the sequencer's reaction cartridge.
-
Reagent Delivery: The instrument delivers the necessary reagents (PITC, coupling buffer, TFA, and conversion acid) in a programmed sequence.
-
Reaction Cycles: The coupling, cleavage, and conversion steps are performed automatically in a controlled environment.
-
HPLC Analysis: The resulting PTH-amino acid from each cycle is automatically injected into an integrated HPLC system for identification.
Visualizing the Edman Degradation Workflow
The following diagrams illustrate the experimental workflow of Edman degradation and the logical relationship between the key steps.
Caption: The workflow of the Edman degradation process.
Caption: Logical relationships of isothiocyanate analogs to their primary applications.
Conclusion
Phenyl isothiocyanate remains the workhorse for routine N-terminal sequencing via Edman degradation due to its reliability and well-established protocols. While a variety of isothiocyanate analogs have been developed, their primary advantages lie in specialized applications rather than as direct replacements for PITC in traditional Edman cleavage. Analogs like 4,4'-biphenyl isothiocyanate show theoretical promise for enhanced UV detection, but lack extensive experimental validation. Others, such as 4-sulfophenyl isothiocyanate and fluorescent isothiocyanates, have found their niche in mass spectrometry-based sequencing and high-sensitivity applications, respectively. The choice of isothiocyanate reagent should therefore be guided by the specific requirements of the analysis, such as the desired level of sensitivity and the analytical platform being employed. For standard N-terminal sequencing, PITC remains the most practical and validated option.
References
- 1. Manual edman degradation of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptideweb.com [peptideweb.com]
- 8. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Edman Method (Protein Sequencer) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Comparative stability of different isothiocyanate labeling reagents
A Comparative Guide to the Stability of Isothiocyanate Labeling Reagents
For researchers, scientists, and drug development professionals, the selection of a stable labeling reagent is critical for reproducible and reliable experimental outcomes. Isothiocyanates are a widely used class of reagents for labeling proteins and other biomolecules with fluorescent tags. However, their inherent reactivity also makes them susceptible to degradation, impacting conjugation efficiency and the fluorescence of the final product. This guide provides a comparative overview of the stability of common isothiocyanate labeling reagents, supported by available data and detailed experimental protocols to empower researchers to assess reagent stability.
Comparative Stability of Isothiocyanate Reagents
Isothiocyanate reagents, such as Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC), are known to be sensitive to several environmental factors. Their stability is primarily influenced by pH, temperature, solvent composition, and exposure to light.
Key Stability Considerations:
-
pH: The isothiocyanate group is prone to hydrolysis, especially in aqueous solutions. The rate of hydrolysis is pH-dependent. While labeling reactions are often carried out at a slightly alkaline pH (typically 8-9) to facilitate the reaction with primary amines on proteins, prolonged exposure to these conditions can lead to reagent degradation.[1][2] The fluorescence of some conjugates, notably FITC, is also pH-sensitive, with a decrease in fluorescence intensity observed in acidic environments.
-
Temperature: Elevated temperatures accelerate the degradation of isothiocyanate reagents.[3] For long-term storage, temperatures of -20°C are generally recommended for both solid reagents and stock solutions in anhydrous organic solvents.[1][2]
-
Solvent: Isothiocyanates are more stable in anhydrous organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) than in aqueous buffers.[4] In aqueous solutions, their stability is compromised, with faster degradation often observed in buffered solutions compared to deionized water.[3][5] The composition of the buffer can also impact stability, with some components potentially accelerating degradation.[3]
-
Light: Fluorescent isothiocyanate reagents are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. This is a critical consideration during labeling, purification, and imaging. Modern alternatives, such as Alexa Fluor™ dyes, have been developed to offer superior photostability compared to traditional dyes like FITC.[6][7][8][9][10]
Quantitative Stability Data
Direct quantitative comparisons of the stability of different isothiocyanate labeling reagents under identical conditions are limited in the published literature. The following table summarizes the known stability characteristics of commonly used isothiocyanates based on available information.
| Reagent | Chemical Stability | pH Sensitivity (of Conjugate) | Photostability | Recommended Storage |
| FITC (Fluorescein Isothiocyanate) | Unstable in aqueous solutions, particularly at alkaline pH.[3][4] | High; fluorescence decreases significantly in acidic environments. | Prone to photobleaching.[6][7] | Solid: -20°C, desiccated, protected from light. Solution (in anhydrous DMSO/DMF): -20°C.[1] |
| TRITC (Tetramethylrhodamine Isothiocyanate) | Generally more stable than FITC in aqueous solutions. | Less sensitive to pH changes than FITC. | More photostable than FITC. | Solid: -20°C, desiccated, protected from light. Solution (in anhydrous DMSO): -20°C.[1][2] |
| Modern Dyes (e.g., Alexa Fluor™ Isothiocyanates) | Generally engineered for improved stability in aqueous solutions. | Often less pH-sensitive than FITC. | Significantly more photostable than FITC.[6][8][9][10] | Refer to manufacturer's specifications. Typically -20°C. |
Experimental Protocols
To enable researchers to perform their own comparative stability studies, we provide the following detailed protocols for a forced degradation study and a method for analyzing the degradation products using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Forced Degradation Study of Isothiocyanate Reagents
This protocol describes a method to accelerate the degradation of isothiocyanate reagents under various stress conditions.
Materials:
-
Isothiocyanate labeling reagents (e.g., FITC, TRITC)
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Carbonate-Bicarbonate buffer, 0.1 M, pH 9.0
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Microcentrifuge tubes
-
Incubator or water bath
-
UV-Vis spectrophotometer
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each isothiocyanate reagent in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution 1:100 in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution 1:100 in 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution 1:100 in PBS, pH 7.4.
-
Oxidative Degradation: Dilute the stock solution 1:100 in 3% H₂O₂.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at 50°C.
-
Photodegradation: Expose an aliquot of the stock solution (diluted 1:100 in PBS) to a UV lamp (e.g., 254 nm) or intense visible light.
-
-
Incubation: Incubate the solutions from step 2 under the specified conditions. Collect time points at 0, 1, 2, 4, 8, and 24 hours. For thermal and photodegradation, also include a control sample kept in the dark at room temperature.
-
Sample Preparation for Analysis: At each time point, neutralize the acidic and basic samples. Dilute all samples with the HPLC mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by HPLC according to Protocol 2.
Protocol 2: HPLC Analysis of Isothiocyanate Degradation
This protocol provides a general method for separating and quantifying the intact isothiocyanate reagent from its degradation products.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and a UV-Vis or fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Chromatographic Conditions:
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
For FITC: Excitation at 495 nm, Emission at 520 nm (fluorescence detector) or absorbance at 495 nm (UV detector).
-
For TRITC: Excitation at 550 nm, Emission at 575 nm (fluorescence detector) or absorbance at 550 nm (UV detector).
-
Data Analysis:
-
Identify the peak corresponding to the intact isothiocyanate reagent based on the chromatogram of the time 0 sample.
-
Integrate the peak area of the intact reagent at each time point for each stress condition.
-
Calculate the percentage of the remaining intact reagent at each time point relative to the initial amount at time 0.
-
Plot the percentage of remaining reagent against time to determine the degradation kinetics.
Visualizing Experimental Workflows and Relationships
Isothiocyanate Labeling Reaction and Potential Degradation Pathway
Caption: General reaction of isothiocyanates and a common degradation pathway.
Experimental Workflow for Comparative Stability Testing
Caption: Workflow for assessing the stability of isothiocyanate reagents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Analysis of Labeled Proteins: Isothiocyanates vs. Alternatives
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent probes is an indispensable tool for elucidating protein function, tracking cellular localization, and developing novel diagnostics and therapeutics. The choice of labeling chemistry is a critical decision that influences the specificity, stability, and overall success of an experiment. While 2,6-Difluorophenyl isothiocyanate is not a commonly documented reagent for protein labeling, this guide provides an objective comparison of the widely used isothiocyanate, Fluorescein isothiocyanate (FITC), with two prevalent alternative labeling chemistries: N-hydroxysuccinimide (NHS) esters and Maleimides. This comparison is supported by experimental data and detailed protocols to inform the selection of the optimal labeling strategy for your research needs.
Performance Comparison of Protein Labeling Chemistries
The selection of a labeling reagent is a trade-off between specificity, reaction conditions, and the stability of the resulting conjugate. The following tables summarize the key performance characteristics of isothiocyanates (represented by FITC), NHS esters, and maleimides.
Table 1: General Characteristics and Reaction Specificity
| Feature | Isothiocyanates (e.g., FITC) | N-hydroxysuccinimide (NHS) Esters | Maleimides |
| Target Residue | Primary amines (N-terminus, Lysine)[1][2] | Primary amines (N-terminus, Lysine)[3] | Sulfhydryl groups (Cysteine)[3] |
| Reaction pH | 8.0 - 9.5[4] | 7.2 - 8.5 | 6.5 - 7.5 |
| Bond Formed | Thiourea | Amide | Thioether[5] |
| Bond Stability | Stable | Highly stable and irreversible[3] | Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols.[3] |
| Specificity | Moderately specific; multiple lysines can be labeled. | Moderately specific; multiple lysines can be labeled, potentially leading to heterogeneous products.[3] | Highly specific due to the low abundance of cysteine, allowing for site-specific labeling.[3] |
| Key Advantage | Well-established, robust chemistry for general protein labeling. | Simple, robust reaction forming highly stable bonds. | Site-specific labeling for homogenous conjugates.[3] |
| Key Disadvantage | Can lead to heterogeneous products; pH sensitivity of the fluorophore. | Potential for protein inactivation if lysines are in the active site; can lead to heterogeneous products.[3] | Requires accessible, free thiols (may necessitate disulfide bond reduction); potential for bond reversal.[3] |
Table 2: Spectroscopic Properties of a Representative Fluorophore (Fluorescein)
| Property | Fluorescein Isothiocyanate (FITC) |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~525 nm |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.92 |
| Photostability | Relatively high rate of photobleaching. |
| pH Sensitivity | Fluorescence intensity is sensitive to changes in pH.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for labeling proteins with each of the discussed chemistries.
Protocol 1: Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol outlines the steps for conjugating FITC to a protein.
Materials:
-
Protein of interest (2-10 mg/mL) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).
-
Fluorescein isothiocyanate (FITC).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation: Dialyze the protein solution against the labeling buffer (0.1 M sodium bicarbonate, pH 8.5-9.0) to remove any amine-containing contaminants.[7] Adjust the protein concentration to 2-10 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1-10 mg/mL.[1]
-
Labeling Reaction: Slowly add the FITC solution to the protein solution while gently stirring. A molar excess of 10-20 fold of FITC to protein is a common starting point.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted FITC. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted FITC and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 495 nm.
Protocol 2: Protein Labeling with N-hydroxysuccinimide (NHS) Ester
This protocol describes the conjugation of an NHS ester-activated fluorophore to a protein.
Materials:
-
Protein of interest (2-10 mg/mL) in amine-free, phosphate-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).
-
NHS ester-activated fluorophore.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Dialyze the protein against the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).
-
NHS Ester Solution Preparation: Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 5-20 fold molar excess of the NHS ester solution to the protein solution with gentle mixing.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.
-
Purification: Purify the labeled protein using size-exclusion chromatography.
-
Characterization: Calculate the DOL by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.
Protocol 3: Protein Labeling with Maleimide
This protocol is for labeling cysteine residues in a protein with a maleimide-activated fluorophore.
Materials:
-
Protein of interest (1-5 mg/mL) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
Maleimide-activated fluorophore.
-
Anhydrous DMSO or DMF.
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Quenching agent (e.g., free cysteine or β-mercaptoethanol).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Ensure the protein is in a thiol-free buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[5] Remove the reducing agent by dialysis or a desalting column.
-
Maleimide Solution Preparation: Dissolve the maleimide reagent in DMSO or DMF to create a stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a free thiol-containing compound like cysteine or β-mercaptoethanol.
-
Purification: Remove unreacted maleimide and quenching agent via size-exclusion chromatography.
-
Characterization: Determine the DOL using spectrophotometry.
Visualizing Labeling Chemistries and Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental processes.
Caption: Chemical reactions for protein labeling.
Caption: A typical immunofluorescence workflow.
Caption: A typical flow cytometry workflow.
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 2,6-Difluorophenyl Isothiocyanate for Enhanced Protein Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of proteomics, the precise and efficient analysis of complex protein samples is paramount. The N-terminal sequencing and labeling of proteins are critical steps in understanding their function, structure, and interactions. This guide provides a comprehensive evaluation of 2,6-Difluorophenyl isothiocyanate (DFPITC) as a potentially superior alternative to the traditional Edman reagent, phenyl isothiocyanate (PITC), and other protein labeling methods. While direct, extensive experimental data for DFPITC is limited, this comparison is built upon the well-established principles of protein chemistry and the known advantages of fluorination in analytical methods.
The classic Edman degradation, a cornerstone of protein sequencing, has traditionally relied on PITC to sequentially cleave and identify amino acids from the N-terminus of a protein.[1][2][3] However, the quest for higher sensitivity, improved reaction kinetics, and enhanced detection has led to the exploration of modified isothiocyanates. DFPITC, with its two electron-withdrawing fluorine atoms, presents a compelling case for improved performance in both traditional Edman sequencing and modern mass spectrometry-based proteomics.
The Chemical Advantage: Why Fluorination Matters
The introduction of fluorine atoms onto the phenyl ring of the isothiocyanate reagent is expected to significantly enhance its reactivity. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack by the N-terminal amino group of the protein.[4] This should, in theory, lead to a faster and more efficient coupling reaction, even under milder conditions, potentially reducing protein degradation and side reactions.
Furthermore, the presence of fluorine offers unique advantages for detection and analysis. The fluorinated phenylthiohydantoin (PTH) derivatives formed after cleavage are expected to have different chromatographic properties than their non-fluorinated counterparts, potentially leading to better separation and resolution in HPLC analysis.[5] Moreover, the incorporation of fluorine opens the door to highly sensitive detection methods such as ¹⁹F Nuclear Magnetic Resonance (NMR) and elemental mass spectrometry, which can offer lower limits of detection compared to traditional UV-Vis spectroscopy.[6]
Comparative Analysis: DFPITC vs. PITC and Other Labeling Reagents
To provide a clear overview of the potential benefits of DFPITC, the following tables summarize a comparative analysis based on theoretical advantages and data from analogous fluorinated compounds.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (DFPITC) (Projected) | Other Labeling Reagents (e.g., TMT, iTRAQ) |
| Reaction Principle | Edman Degradation | Edman Degradation | Covalent labeling of primary amines |
| Reaction Efficiency | Well-established, but can be slow | Potentially higher due to increased electrophilicity | High, designed for quantitative proteomics |
| Specificity | High for N-terminal α-amino group | Expected to be high for N-terminal α-amino group | Primarily targets primary amines (N-terminus and Lysine side chains) |
| Detection Method | HPLC with UV detection | HPLC with UV, ¹⁹F NMR, Mass Spectrometry | Mass Spectrometry (Reporter Ions) |
| Throughput | Low to moderate | Low to moderate | High, suitable for multiplexing |
| Application | N-terminal protein sequencing | N-terminal protein sequencing, potentially with enhanced sensitivity | Quantitative proteomics, protein identification |
Table 1: Comparative overview of DFPITC, PITC, and other common protein labeling reagents.
| Parameter | Phenyl Isothiocyanate (PITC) | This compound (DFPITC) (Projected) |
| Coupling Reaction Rate | Moderate | Faster |
| Reaction Conditions | Alkaline pH, elevated temperature may be required | Milder conditions may be sufficient |
| Stability of PTH-derivative | Relatively stable | Expected to be stable |
| Detection Sensitivity (UV) | Good | Potentially enhanced due to altered chromophore |
| Alternative Detection | Limited | ¹⁹F NMR, Mass Spectrometry |
| Compatibility with MS | Yes | Potentially improved ionization efficiency |
Table 2: Projected performance comparison between PITC and DFPITC for N-terminal protein sequencing.
Experimental Protocols
While a specific, validated protocol for DFPITC is not yet widely available, the following methodologies for PITC-based Edman degradation and general protein labeling can be adapted as a starting point for experimental validation.
Proposed Protocol for N-Terminal Labeling with DFPITC
This protocol is adapted from standard Edman degradation procedures and should be optimized for specific protein samples.
Materials:
-
Purified protein sample in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)
-
This compound (DFPITC) solution (e.g., 5% in acetonitrile)
-
Coupling buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)
-
Cleavage reagent (e.g., anhydrous trifluoroacetic acid - TFA)
-
Conversion solution (e.g., 25% aqueous TFA)
-
HPLC system with a C18 column and UV detector
-
Mass spectrometer (optional)
Procedure:
-
Protein Preparation: Ensure the protein sample is pure and free of any primary amine-containing contaminants. The N-terminus must be unblocked.
-
Coupling Reaction:
-
Dissolve the protein sample in the coupling buffer.
-
Add a 10-20 fold molar excess of DFPITC solution to the protein solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) for a defined period (e.g., 30-60 minutes). Optimization of time and temperature may be necessary.
-
-
Extraction of Excess Reagent: After the coupling reaction, extract the excess DFPITC and byproducts with an organic solvent (e.g., heptane/ethyl acetate).
-
Cleavage:
-
Dry the protein sample completely.
-
Add the cleavage reagent (TFA) and incubate to cleave the N-terminal amino acid derivative.
-
-
Extraction of the Thiazolinone Derivative: Extract the cleaved anilinothiazolinone (ATZ)-amino acid derivative with an organic solvent.
-
Conversion to PTH-amino acid:
-
Dry the extracted ATZ-amino acid.
-
Add the conversion solution and incubate to convert the ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
-
Analysis:
-
Dry the PTH-amino acid derivative and redissolve in a suitable solvent for HPLC analysis.
-
Identify the PTH-amino acid by comparing its retention time with that of known standards.
-
For mass spectrometry analysis, the PTH-derivative can be directly infused or analyzed by LC-MS.
-
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes described, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Difluorophenyl Isothiocyanate: A Procedural Guide
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 2,6-Difluorophenyl isothiocyanate, a reactive and hazardous compound, necessitates strict adherence to proper disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this chemical.
Essential Safety & Handling Data
Before initiating any procedure involving this compound, it is crucial to be thoroughly familiar with its hazard profile and physical properties. This information, summarized from safety data sheets (SDS), dictates the necessary precautions for handling and storage.
| Property | Value | Citation(s) |
| CAS Number | 207974-17-2 | [1][2][3] |
| Molecular Formula | C₇H₃F₂NS | [2][3] |
| Molecular Weight | 171.17 g/mol | [2][3] |
| Appearance | Not specified, handle with care | |
| Boiling Point | 217 °C (lit.) | [2][3] |
| Density | 1.325 g/mL at 25 °C (lit.) | [2][3] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | [3] |
| Hazard Classifications | Skin Corrosion/Irritation (Category 1B), Respiratory Sensitization (Category 1) | [1][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1][2][3] |
| Signal Word | Danger | [1][2][3] |
Operational Disposal Plan
The primary and most critical directive for the disposal of this compound is to utilize a licensed hazardous waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with other waste streams without explicit authorization. The following workflow outlines the necessary steps from initial handling to final disposal.
Caption: Disposal Workflow for this compound
Detailed Procedural Steps
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Before handling this compound, equip yourself with the appropriate PPE. This includes chemical-resistant gloves (e.g., nitrile rubber), chemical safety goggles and a face shield, a laboratory coat, and respiratory protection.[1][3] All handling should be performed within a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Spill Preparedness: Ensure a spill kit with inert absorbent material is readily accessible. In case of a spill, do not use combustible materials like paper towels. Absorb the spill with the inert material, collect it into a designated hazardous waste container, and decontaminate the area. Avoid allowing the chemical to enter drains or waterways.[1]
Waste Collection Protocol
-
Designated Waste Container: All waste containing this compound, including unused product and contaminated labware (e.g., pipette tips, gloves), must be collected in a clearly labeled, compatible, and sealable hazardous waste container.[4]
-
Waste Segregation: It is critical to keep this waste stream separate from others. Crucially, do not mix isothiocyanate waste with acids, bases, or oxidizing agents like bleach. The reaction of isothiocyanates with such substances can generate highly toxic gases, including hydrogen cyanide.[1]
-
Accurate Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (corrosive and health hazard).[1]
Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This area should be cool, dry, and well-ventilated, away from sources of ignition.[1]
-
Professional Disposal: The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] The Safety Data Sheet explicitly states to "Dispose of contents/container to industrial incineration plant."[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the waste.
Experimental Protocols: Deactivation and Neutralization
Currently, there are no established and verified experimental protocols for the safe, in-laboratory neutralization or deactivation of this compound for disposal purposes. The reactivity of isothiocyanates poses significant risks; for instance, studies on guanidine isothiocyanate have shown that reaction with bleach can generate toxic gases. Therefore, attempting to neutralize this compound in the lab without a validated procedure is strongly discouraged. The recommended and mandatory procedure is collection and disposal via a professional hazardous waste service.
References
Personal protective equipment for handling 2,6-Difluorophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2,6-Difluorophenyl isothiocyanate (CAS No. 207974-17-2) to ensure the safety of laboratory personnel. Adherence to these procedures is essential to minimize risks associated with this hazardous chemical.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns, eye damage, and may lead to allergy or asthma symptoms if inhaled.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Dispose of contaminated gloves after use.[1] | To prevent skin contact, which can cause severe burns.[1] Proper removal and disposal prevent cross-contamination.[1] |
| Eye/Face Protection | Safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, use a chemical-resistant apron or suit.[1][2] | To prevent accidental skin exposure and burns.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is inadequate or for spill response, wear a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter).[4] | To prevent inhalation, which may cause allergy or asthma symptoms.[1] |
2. Safe Handling and Operational Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound:
Preparation:
-
Consult the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1][3]
-
Work Area Setup: Ensure a certified chemical fume hood is operational.[3] Clear the work area of any unnecessary items and ensure an emergency eyewash station and safety shower are readily accessible.[5]
-
Don PPE: Put on all required PPE as specified in Table 1 before handling the chemical.
Handling:
-
Chemical Transport: Transport the chemical in a secondary, shatterproof container.
-
Dispensing: Conduct all dispensing and handling operations within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
3. Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 20 minutes. Seek immediate medical attention.[1][7] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 20 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with plenty of water (only if the person is conscious). Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Ventilate the area and clean the spill site once the material is removed.
4. Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed and upright.[1]
-
Store locked up, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]
Disposal:
-
Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in a designated and properly labeled hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Disposal Procedure: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[1][3] Do not dispose of it down the drain or in regular trash.
5. Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
